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  • Product: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole
  • CAS: 512824-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a highly functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a highly functionalized heterocyclic compound. Pyrazole scaffolds are of paramount importance in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3] This specific molecule serves as a versatile synthetic intermediate, incorporating three key functionalities for further chemical elaboration: a reactive bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine or used as a directing group, and a fluorobenzyl moiety often associated with enhanced metabolic stability and binding affinity in pharmacological agents. This document is intended for researchers and scientists in medicinal chemistry and drug development, offering field-proven insights into the synthetic strategy, causality behind experimental choices, and a self-validating system of analytical characterization.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antidepressant agents.[1][2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. The title compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is a strategically designed building block. The bromine at the C4 position acts as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] The nitro group at the C3 position is a strong electron-withdrawing group that influences the reactivity of the pyrazole ring and can be readily converted to other functional groups, most notably an amino group, which is a common pharmacophore. Finally, the N1-substituted 4-fluorobenzyl group is a common motif in bioactive molecules, often enhancing binding interactions and improving pharmacokinetic profiles.

This guide details a logical and efficient two-step synthesis commencing with the regioselective nitration and bromination of a pyrazole precursor, followed by N-alkylation. We will then delve into the rigorous characterization of the final product using a suite of spectroscopic techniques to unequivocally confirm its structure and purity.

Synthetic Strategy and Experimental Protocols

The synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is most effectively approached via a two-step sequence. The initial step involves the preparation of the core heterocyclic intermediate, 4-bromo-3-nitro-1H-pyrazole. This is followed by a regioselective N-alkylation with 4-fluorobenzyl bromide.

G cluster_0 Step 1: Synthesis of Pyrazole Core cluster_1 Step 2: N-Alkylation Pyrazole 1H-Pyrazole Intermediate 4-bromo-3-nitro-1H-pyrazole Pyrazole->Intermediate  HNO₃ / H₂SO₄  NBS / MeCN Final_Product 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Intermediate->Final_Product  4-Fluorobenzyl bromide  K₂CO₃ / DMF

Caption: Synthetic pathway for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole

The synthesis of the pyrazole core requires the introduction of both a nitro and a bromo group onto the pyrazole ring. A common and effective strategy is the nitration of the pyrazole ring followed by bromination. Classical nitration conditions using a mixture of nitric and sulfuric acid are effective for activating the ring.[5]

Protocol:

  • Nitration: To a cooled (0 °C) solution of 1H-pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate (3-nitro-1H-pyrazole) is filtered, washed with cold water, and dried.

  • Bromination: Dissolve the 3-nitro-1H-pyrazole in acetonitrile. Add N-bromosuccinimide (NBS) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-bromo-3-nitro-1H-pyrazole.[6]

Causality and Expertise: The initial nitration is directed to the 4-position, but under strongly acidic conditions, the 3(5)-nitro isomer can be formed. Subsequent bromination with NBS is a mild and selective method for introducing bromine onto the electron-deficient pyrazole ring, which directs to the 4-position. Using a two-step process ensures high regioselectivity.

Step 2: Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This step involves the N-alkylation of the pyrazole core. The acidic N-H proton of the pyrazole is deprotonated by a mild base, generating a nucleophilic pyrazolide anion that subsequently displaces the bromide from 4-fluorobenzyl bromide in an SN2 reaction.

Protocol:

  • Setup: To a solution of 4-bromo-3-nitro-1H-pyrazole in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) as the base.

  • Reagent Addition: Add 4-fluorobenzyl bromide dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane) to afford the pure 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Trustworthiness and Self-Validation: The choice of DMF as a polar aprotic solvent is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolide anion. Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyrazole but not so strong as to cause side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition. The formation of a single major product, confirmed by TLC and subsequent spectroscopic analysis, validates the regioselectivity of the N1-alkylation, which is sterically and electronically favored.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the successful synthesis of the target compound.

G cluster_char Structural & Purity Verification synthesis Synthesized Product purification Purification (Chromatography / Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR (Structural Elucidation) purification->nmr Analytical Workflow ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Analytical Workflow ftir FTIR Spectroscopy (Functional Groups) purification->ftir Analytical Workflow mp Melting Point (Purity Assessment) purification->mp Analytical Workflow final Characterized Compound nmr->final ms->final ftir->final mp->final

Caption: Experimental workflow for synthesis, purification, and characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Analysis Technique Expected Observations
¹H NMR (500 MHz, CDCl₃)δ ~8.10 (s, 1H, pyrazole C5-H), δ 7.20-7.30 (m, 2H, Ar-H), δ 7.00-7.10 (m, 2H, Ar-H), δ 5.50 (s, 2H, CH₂)
¹³C NMR (125 MHz, CDCl₃)δ ~163 (d, ¹JCF), ~148 (C3-NO₂), ~135 (C5), ~129 (d, ³JCF, Ar-CH), ~116 (d, ²JCF, Ar-CH), ~127 (Ar-C), ~95 (C4-Br), ~55 (CH₂)
FTIR (KBr, cm⁻¹)~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1220-1230 (C-F stretch), ~1100-1000 (C-Br stretch)
Mass Spec. (ESI+)m/z for [M+H]⁺ showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2 peaks).
Appearance Expected to be a pale yellow or off-white solid.
Rationale for Spectroscopic Assignments
  • ¹H NMR: The most downfield signal is the pyrazole proton at C5, deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. The benzyl protons on the fluorophenyl ring will appear as two multiplets due to fluorine-proton coupling. The benzylic CH₂ protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • ¹³C NMR: The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbons of the pyrazole ring are assigned based on substitution patterns and known chemical shifts for similar heterocyclic systems.[7] The C4 carbon attached to bromine is expected to be significantly shielded.

  • FTIR: The spectrum will be dominated by two strong absorption bands characteristic of the nitro group.[7] A strong band for the C-F stretch is also a key diagnostic feature.

  • Mass Spectrometry: The presence of a single bromine atom provides a definitive isotopic signature. The molecular ion peak will appear as two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 316 and 318 for the protonated molecule, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This provides unambiguous confirmation of the elemental composition.

Safety and Handling

  • Reagents: Concentrated nitric and sulfuric acids are highly corrosive. N-bromosuccinimide (NBS) is a lachrymator and irritant. 4-fluorobenzyl bromide is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Procedures: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. All reactions should be conducted behind a safety shield.

Conclusion and Future Applications

This guide has outlined a reliable and well-rationalized pathway for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. The detailed characterization protocol provides a robust framework for verifying the identity and purity of the final compound, ensuring its suitability for subsequent use.

The strategic placement of the bromo, nitro, and fluorobenzyl groups makes this molecule a highly valuable scaffold for library synthesis in drug discovery programs.[4] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities, further expanding the accessible chemical space. This compound represents a key starting material for the development of novel therapeutic agents.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Ghiuș, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8199. [Link]

  • Yin, P., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 25(2), 294-298. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Techemblo. (2024). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Techemblo IT Solutions Pvt. Ltd.[Link]

  • Thomas, A., & N, S. (2017). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. The Pharma Innovation Journal, 6(11), 51-54. [Link]

  • National Center for Biotechnology Information. 4-Bromopyrazole. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Designed for researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Designed for researchers and professionals in drug development and chemical sciences, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted spectral features, underpinned by established spectroscopic principles and data from analogous molecular structures. Furthermore, standardized experimental protocols for data acquisition are provided to ensure methodological rigor and reproducibility.

Molecular Structure and Key Features

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. The substituents—a bromine atom at the 4-position, a nitro group at the 3-position, and a 4-fluorobenzyl group at the 1-position—are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these signatures is paramount for structural confirmation and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the pyrazole ring proton and the protons of the 4-fluorobenzyl group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Singlet (s)1HPyrazole C5-H
~ 7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)2HBenzyl C2'-H & C6'-H
~ 7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)2HBenzyl C3'-H & C5'-H
~ 5.5 - 5.7Singlet (s)2HBenzyl CH₂
Interpretation of the ¹H NMR Spectrum

The lone proton on the pyrazole ring, at the C5 position, is anticipated to appear as a sharp singlet in the downfield region (δ 8.1 - 8.3 ppm). This significant downfield shift is attributed to the cumulative electron-withdrawing effects of the adjacent nitro group at C3 and the bromine atom at C4, which deshield the C5 proton.

The protons of the 4-fluorobenzyl group are expected to present a characteristic pattern. The benzylic methylene protons (CH₂) will likely appear as a singlet around δ 5.5 - 5.7 ppm. The chemical shift is influenced by the adjacent nitrogen of the pyrazole ring and the aromatic ring.

The aromatic protons of the 4-fluorophenyl ring will exhibit a second-order coupling pattern, often appearing as two overlapping triplets or doublets of doublets, integrating to two protons each. The protons ortho to the fluorine atom (C3'-H and C5'-H) are expected to resonate upfield (around δ 7.0 - 7.2 ppm) due to the electron-donating mesomeric effect of fluorine, while the protons meta to the fluorine (C2'-H and C6'-H) will be further downfield (around δ 7.2 - 7.4 ppm). The fluorine atom will also introduce characteristic through-bond couplings to these protons.

Standard Experimental Protocol for ¹H NMR

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.[1][2][3][4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be a minimum of 4 cm to ensure it is within the detection region of the spectrometer's probe.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • Acquisition: A standard proton experiment is run. Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample quantity and longer acquisition times are generally required compared to ¹H NMR.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 161 - 164 (d, ¹JCF ≈ 245-250 Hz)Benzyl C4'
~ 148 - 152Pyrazole C3
~ 131 - 133Pyrazole C5
~ 130 - 132 (d, ³JCF ≈ 8-9 Hz)Benzyl C2' & C6'
~ 128 - 130 (d, ⁴JCF ≈ 3-4 Hz)Benzyl C1'
~ 115 - 117 (d, ²JCF ≈ 21-22 Hz)Benzyl C3' & C5'
~ 95 - 98Pyrazole C4
~ 53 - 56Benzyl CH₂
Interpretation of the ¹³C NMR Spectrum

The carbon atoms of the pyrazole ring are expected to show distinct chemical shifts. The C3 carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded, appearing in the δ 148-152 ppm region. The C5 carbon will also be downfield, around δ 131-133 ppm. In contrast, the C4 carbon, bonded to the bromine atom, will be shifted upfield to approximately δ 95-98 ppm due to the "heavy atom effect" of bromine.

The carbons of the 4-fluorobenzyl group will also exhibit predictable signals. The benzylic methylene carbon (CH₂) is expected around δ 53-56 ppm. The aromatic carbons will show characteristic splitting due to coupling with the fluorine atom. The C4' carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF) of around 245-250 Hz and will be the most downfield of the aromatic carbons (δ 161-164 ppm). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, and ⁴JCF, respectively).

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup and Locking/Shimming: The procedure is identical to that for ¹H NMR.

  • Acquisition: A proton-decoupled ¹³C experiment is standard. This removes the coupling between carbon and proton atoms, resulting in a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is typical.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent signal (for CDCl₃, a triplet at δ 77.16 ppm) is often used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100 - 3150MediumC-H stretchAromatic & Pyrazole C-H
~ 1580 - 1610MediumC=C stretchAromatic Ring
~ 1530 - 1560StrongAsymmetric NO₂ stretchNitro Group
~ 1340 - 1370StrongSymmetric NO₂ stretchNitro Group
~ 1220 - 1240StrongC-F stretchAryl-Fluoride
~ 1000 - 1100StrongC-N stretchPyrazole Ring
~ 550 - 650Medium-StrongC-Br stretchBromo-Aromatic
Interpretation of the IR Spectrum

The IR spectrum of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is expected to be dominated by several strong absorption bands. The most characteristic will be the two strong bands corresponding to the nitro group: the asymmetric stretch between 1530-1560 cm⁻¹ and the symmetric stretch between 1340-1370 cm⁻¹.[6][7][8] The presence of these two intense peaks is a strong indicator of a nitro functional group.[6][7][8]

The carbon-fluorine bond of the 4-fluorobenzyl group will give rise to a strong absorption band in the 1220-1240 cm⁻¹ region.[9] Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹ (around 3100-3150 cm⁻¹).[10][11] The C=C stretching vibrations of the aromatic ring will be observed in the 1580-1610 cm⁻¹ region.[11] The C-Br stretch is expected at a lower frequency, typically in the 550-650 cm⁻¹ range.[9]

Standard Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy.[12][13][14][15]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducible results.

  • Data Acquisition: The IR spectrum is collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, the sample is carefully removed from the crystal surface using a soft tissue or cotton swab moistened with a suitable solvent (e.g., isopropanol), and the crystal is dried.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16][17][18] Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to the molecular weight calculated with each isotope.

  • Calculated Molecular Weight:

    • C₁₀H₇⁷⁹BrN₃O₂F: 314.97

    • C₁₀H₇⁸¹BrN₃O₂F: 316.97

  • Major Fragment Ions:

    • Loss of NO₂: A significant fragment corresponding to the loss of a nitro group (mass = 46) is expected: [M - NO₂]⁺.

    • Tropylium Ion Formation: Cleavage of the benzyl C-N bond is a common fragmentation pathway for benzyl-substituted compounds. This would lead to the formation of a 4-fluorotropylium ion at m/z 109. This is often a very stable and abundant ion.

    • Loss of Br: A fragment corresponding to the loss of the bromine atom [M - Br]⁺ may also be observed.

    • Bromide Ion: In some cases, a bromide anion (Br⁻) at m/z 79 and 81 can be observed, particularly in negative ion mode.[19]

Interpretation of the Mass Spectrum

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of one bromine atom. The high-resolution mass spectrum would allow for the determination of the exact molecular formula, confirming the elemental composition.

The fragmentation pattern will provide further structural confirmation. The observation of a strong peak at m/z 109 would be highly indicative of the 4-fluorobenzyl moiety. The loss of a neutral fragment of 46 amu (NO₂) from the molecular ion is a classic fragmentation pathway for nitroaromatic compounds.

Standard Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.[20][21][22]

  • Sample Introduction: A few micrograms of the sample are dissolved in a volatile solvent (e.g., methanol or dichloromethane). The solution is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Vaporization: If using a direct insertion probe, the sample is gently heated in a vacuum to promote vaporization.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ions to be in an excited state, leading to their fragmentation into smaller, charged fragment ions and neutral radicals.

  • Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Key Structural and Spectroscopic Relationships

Molecular Structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Caption: Molecular structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺˙ m/z 315/317 M_NO2 [M - NO₂]⁺ m/z 269/271 M->M_NO2 - NO₂ Tropylium [C₇H₆F]⁺ m/z 109 M->Tropylium - C₃HBrN₃O₂ M_NO2->Tropylium - C₃HBrN₂ Pyrazole_fragment [C₃HBr₂N₂]⁺ m/z 206/208/210

Caption: Key predicted fragmentation pathways in EI-MS.

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  • Fluorinated Aromatic Compounds - ResearchGate. ResearchGate. [Link]

  • 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. MDPI. [Link]

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Foundational

An In-depth Technical Guide to 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic pathway, and potential applications of the novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-ni...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic pathway, and potential applications of the novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the burgeoning class of functionalized pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and drug design. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4] The market success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new generation of kinase inhibitors in oncology underscores the therapeutic potential of this heterocyclic system.[1]

The subject of this guide, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is a highly functionalized derivative poised for further chemical exploration. The strategic placement of a bromo group, a nitro moiety, and a fluorobenzyl substituent on the pyrazole core creates a molecule with a rich and versatile chemical character, offering multiple avenues for synthetic modification and potential biological interactions. This guide will synthesize available data on structurally related compounds to predict and elaborate on the key attributes of this specific molecule.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₇BrFN₃O₂
Molecular Weight 300.08 g/mol
Appearance Likely a solid at room temperatureBased on related compounds like 1-(4-Bromobenzyl)-4-bromo-1H-pyrazole which is a solid.[5]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of similar organic compounds.
LogP Estimated to be in the range of 2.5 - 3.5Based on the LogP of 3.2555 for the structurally similar 4-bromo-1-(4-chlorobenzyl)-3-nitro-1h-pyrazole.[6]
Hydrogen Bond Acceptors 4From the nitro group and the pyrazole nitrogens.
Hydrogen Bond Donors 0
Rotatable Bonds 3

Molecular Structure and Reactivity

The chemical behavior of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is dictated by the interplay of its functional groups on the aromatic pyrazole ring.

Electronic Effects of Substituents
  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. It also increases the acidity of any C-H protons on the ring. The presence of the nitro group is known to enhance the thermal stability of the pyrazole core.

  • Bromo Group (-Br): As a halogen, bromine is an ortho-, para- directing deactivator in electrophilic aromatic substitution. However, in the context of this molecule, its primary utility is as a versatile synthetic handle for cross-coupling reactions.[7]

  • 4-Fluorobenzyl Group: This substituent is introduced at the N1 position of the pyrazole. The benzyl group itself is relatively stable, and the fluorine atom on the phenyl ring can modulate the electronic properties of the entire molecule and can be a site for potential metabolic studies in a drug discovery context.

Predicted Reactivity

The most significant aspect of the molecule's reactivity lies in the utility of the C4-bromo substituent. This position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with amines.

  • Stille Coupling: Coupling with organostannanes.

These reactions allow for the facile introduction of a wide array of chemical diversity at the 4-position, making this molecule an excellent scaffold for building libraries of compounds for biological screening.

Reactivity_of_4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Molecule 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Molecule->Suzuki C-Br bond Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Molecule->Sonogashira C-Br bond Buchwald-Hartwig Buchwald-Hartwig Amination (R2NH, Pd catalyst) Molecule->Buchwald-Hartwig C-Br bond Stille Stille Coupling (R-Sn(Bu)3, Pd catalyst) Molecule->Stille C-Br bond

Caption: Key cross-coupling reactions at the C4-bromo position.

Proposed Synthetic Protocol

A plausible synthetic route to 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can be envisioned starting from a commercially available pyrazole precursor. The following protocol is a conceptualized workflow based on established synthetic methodologies for pyrazole derivatives.

Step 1: Nitration of 4-Bromo-1H-pyrazole
  • Rationale: The first step involves the regioselective nitration of the pyrazole ring. Direct nitration of pyrazole typically occurs at the C4 position.[8] However, starting with 4-bromo-1H-pyrazole allows for the introduction of the nitro group at a different position, likely C3 or C5.

  • Procedure:

    • To a cooled (0 °C) solution of 4-bromo-1H-pyrazole in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

    • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to yield 4-bromo-3-nitro-1H-pyrazole.

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide
  • Rationale: The final step is the alkylation of the N1 position of the pyrazole ring with 4-fluorobenzyl bromide. This is a standard N-alkylation reaction of a heterocycle.

  • Procedure:

    • To a solution of 4-bromo-3-nitro-1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

    • To this suspension, add 4-fluorobenzyl bromide dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Synthetic_Pathway Start 4-Bromo-1H-pyrazole Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-Bromo-3-nitro-1H-pyrazole Nitration->Intermediate Alkylation N-Alkylation (4-Fluorobenzyl bromide, K2CO3) Intermediate->Alkylation Product 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Alkylation->Product

Sources

Exploratory

An In-depth Technical Guide to 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the novel compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. While a specific CAS number for this molecule is not currently listed in public databases, indicating its novelty, this document extrapolates from established chemical principles and data on analogous structures to propose a synthetic route, predict its physicochemical properties, and explore its potential as a lead compound in drug discovery. We further delineate detailed protocols for its characterization and a hypothetical workflow for its biological evaluation, offering a foundational roadmap for researchers interested in this promising chemical entity.

Introduction: The Pyrazole Moiety in Modern Drug Development

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] Their unique structural and electronic properties have made them a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

The subject of this guide, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, incorporates several key functional groups that suggest significant potential for further chemical modification and biological activity:

  • 4-Bromo Group: Provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[4]

  • 1-(4-fluorobenzyl) Group: The benzyl group adds lipophilicity, potentially influencing cell permeability and interaction with hydrophobic pockets in target proteins. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions.

  • 3-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic character of the pyrazole ring, potentially influencing its pKa and reactivity. It can also serve as a precursor for an amino group, opening up further avenues for derivatization.

This guide will provide a predictive yet scientifically grounded exploration of this novel compound.

Physicochemical and Structural Properties

While experimental data is not available, the key physicochemical properties of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can be calculated based on its structure.

PropertyPredicted Value
Molecular Formula C₁₀H₇BrFN₃O₂
Molecular Weight 300.09 g/mol
IUPAC Name 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole
CAS Number Not available

Molecular Structure Diagram:

Caption: Predicted structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Proposed Synthesis Pathway

A plausible synthetic route to the target compound involves a two-step process starting from 4-bromo-3-nitro-1H-pyrazole (CAS No: 89717-64-6).[5] This approach is based on standard N-alkylation of pyrazoles.

Step 1: N-alkylation of 4-bromo-3-nitro-1H-pyrazole

The key transformation is the alkylation of the pyrazole nitrogen with 4-fluorobenzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, making the nitrogen nucleophilic.

Detailed Protocol:

  • Preparation: To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve both the pyrazole starting material and the inorganic base, facilitating a homogeneous reaction environment.

  • Base: K₂CO₃ is a mild and cost-effective base suitable for this type of alkylation. NaH can be used for a faster reaction but requires more stringent anhydrous conditions.

  • Temperature: Heating is necessary to overcome the activation energy of the Sₙ2 reaction between the pyrazole anion and the benzyl bromide.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 4-bromo-3-nitro-1H-pyrazole (CAS: 89717-64-6) step1 1. Dissolve pyrazole in DMF 2. Add base and stir start1->step1 start2 4-fluorobenzyl bromide step2 3. Add 4-fluorobenzyl bromide 4. Heat to 60-80 °C start2->step2 start3 Base (e.g., K₂CO₃) start3->step1 start4 Solvent (e.g., DMF) start4->step1 step1->step2 step3 5. Monitor by TLC step2->step3 step4 6. Quench with water 7. Extract with ethyl acetate step3->step4 step5 8. Wash, dry, and concentrate step4->step5 step6 9. Purify by column chromatography step5->step6 end_product Final Product: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole step6->end_product

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery

The structural motifs within 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole suggest several promising avenues for investigation in drug discovery. Pyrazole derivatives are known to be potent inhibitors of various kinases and other enzymes.[3]

Potential Therapeutic Targets:

  • Kinase Inhibition: Many pyrazole-containing drugs target protein kinases involved in cancer cell proliferation and inflammatory signaling pathways. The N-benzyl group can often be directed towards the hydrophobic region of the ATP-binding pocket.

  • Anti-inflammatory Agents: Pyrazoles are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2] The title compound could be explored for its ability to inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Agents: The pyrazole scaffold is also present in various antibacterial and antifungal agents.[1][6]

Hypothetical Biological Screening Workflow: Kinase Inhibition Assay

To assess the potential of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a kinase inhibitor, a standardized in vitro assay can be employed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a generic serine/threonine kinase)

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create a series of dilutions to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Plate Preparation: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add adenosine triphosphate (ATP) to initiate the phosphorylation reaction. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

  • Data Analysis: Measure the fluorescence of the phosphorylated product. The percentage of inhibition is calculated relative to a control (DMSO without the compound). Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.

  • Negative Control: Use DMSO alone to establish the baseline of 100% kinase activity.

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and reliability. A Z'-factor > 0.5 indicates a robust assay.

Screening Workflow Diagram:

G A Prepare compound dilutions in DMSO B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP Incubate at 30°C B->C D Stop reaction and separate products C->D E Measure fluorescence D->E F Calculate % inhibition vs. control E->F G Plot data and determine IC₅₀ F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Structural Characterization

Once synthesized, the identity and purity of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole must be unequivocally confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole proton, the benzylic CH₂ protons, and the aromatic protons of the 4-fluorobenzyl group. The coupling patterns and chemical shifts will be characteristic.
¹³C NMR Resonances for all 10 carbon atoms in the molecule, including the distinct signals for the pyrazole ring carbons, the benzylic carbon, and the carbons of the fluorinated benzene ring.
¹⁹F NMR A single resonance for the fluorine atom on the benzyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-O stretching of the nitro group, C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching.
Purity Analysis (HPLC) A single major peak in the high-performance liquid chromatography chromatogram, indicating the purity of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this novel compound does not exist, precautions should be based on analogous structures. Brominated and nitrated aromatic compounds should be handled with care.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Toxicology: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It may cause skin and eye irritation.[8][10]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The strategic placement of a reactive bromine handle, a metabolically stable fluorobenzyl group, and an electron-withdrawing nitro group makes this compound a versatile platform for the development of new therapeutic agents. Researchers are encouraged to use the proposed methodologies as a starting point for their own investigations into this promising area of pyrazole chemistry.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

  • Chemtron. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-nitro-1H-pyrazole. [Link]

  • Asati, V., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2021, 6692994. [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • El-Shehry, M. F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science, 5(2), 1-10. [Link]

  • Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

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Foundational

An In-depth Technical Guide to 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This guide provides a comprehensive technical overview of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand, replicate, and innovate upon the synthesis and application of this compound.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, incorporates several key features:

  • A Bromine Atom at the 4-position: This serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira, enabling the introduction of diverse substituents.[4][5]

  • A Nitro Group at the 3-position: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring and can be a key pharmacophore for biological activity.[2]

  • An N-benzyl Group with a para-Fluorine: The N-alkylation of pyrazoles is a common strategy to modulate lipophilicity and receptor-binding interactions.[6] The inclusion of a fluorine atom is a well-established tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability.[7][8]

This unique combination of functional groups makes 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole a valuable building block for the synthesis of novel bioactive molecules.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can be logically approached in a two-step sequence starting from commercially available or readily synthesized precursors. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: N-Alkylation Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Nitration Nitration (HNO₃/H₂SO₄) Pyrazolone->Nitration 1 Bromination Bromination (NBS) Nitration->Bromination 2 Precursor 4-bromo-3-nitro-1H-pyrazole Bromination->Precursor 3 Alkylation SN2 Reaction Precursor->Alkylation Reactant Reagents 4-fluorobenzyl chloride Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Alkylation FinalProduct 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Alkylation->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the 4-bromo-3-nitro-1H-pyrazole Precursor

The key intermediate, 4-bromo-3-nitro-1H-pyrazole (CAS No: 89717-64-6), is commercially available, which is the most direct route for research purposes.[9] However, for a comprehensive understanding, its synthesis from simpler starting materials is outlined here. A plausible route involves the nitration followed by bromination of a pyrazole precursor.

Protocol: Synthesis of 4-bromo-3-nitro-1H-pyrazole

  • Nitration of 3-methyl-1H-pyrazol-5(4H)-one:

    • To a stirred solution of 3-methyl-1H-pyrazol-5(4H)-one in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The mixture is then carefully poured onto crushed ice, and the precipitated 3-methyl-4-nitro-1H-pyrazol-5(4H)-one is collected by filtration, washed with cold water, and dried.

  • Bromination:

    • The resulting nitropyrazolone is then subjected to bromination. A common and effective method is the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.[5]

    • The 3-methyl-4-nitro-1H-pyrazol-5(4H)-one is dissolved in the solvent, and NBS is added portion-wise. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-bromo-3-nitro-1H-pyrazole.

Rationale: The nitration of pyrazoles generally occurs at the C4 position due to the directing effects of the two nitrogen atoms.[10] Subsequent bromination with NBS is a reliable method for introducing a bromine atom onto the electron-rich pyrazole ring.

Step 2: N-alkylation with 4-fluorobenzyl chloride

The final step is the N-alkylation of the pyrazole ring. This is typically achieved by reacting the NH-pyrazole with an alkylating agent in the presence of a base.[11][12]

Sources

Foundational

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity, 4-bromo-1-(4-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in established principles of medicinal chemistry and pharmacology. We will dissect the molecule's structural components—the pyrazole core, the 4-bromine substituent, the 3-nitro group, and the 1-(4-fluorobenzyl) moiety—to propose several plausible biological activities and their underlying molecular mechanisms. This guide is designed to be a foundational resource for researchers initiating studies on this compound, providing not only theoretical frameworks but also actionable experimental protocols to empirically validate the proposed hypotheses.

Introduction: Deconstructing 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

The subject of this guide is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide spectrum of pharmacological activities.[1][2][3] The specific substitutions on the pyrazole ring of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole suggest a rational design aimed at eliciting specific biological responses. A thorough understanding of its potential mechanism of action is paramount for its future development as a therapeutic agent.

Molecular Structure:

  • Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms is a common scaffold in many clinically approved drugs, known for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]

  • 4-Bromo Substituent: The bromine atom at the 4-position can influence the compound's electronic properties and provides a potential site for further chemical modification. 4-bromopyrazoles are recognized for their significant biological activities.[4]

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group and is a key feature of many bioactive compounds. Nitroaromatic compounds are often prodrugs that undergo bioreduction to exert their effects.[5][6][7]

  • 1-(4-fluorobenzyl) Group: The N-benzyl group enhances lipophilicity, which can improve cell permeability. The fluorine atom on the phenyl ring is a common modification in medicinal chemistry to enhance metabolic stability and target binding affinity.[8][9][10]

Hypothesized Mechanisms of Action

Based on the structural features and the extensive literature on related compounds, we propose three primary hypotheses for the mechanism of action of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes

Rationale: The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs. For instance, celecoxib, a selective COX-2 inhibitor, features a diaryl pyrazole core. The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][11] Molecular modeling studies have shown that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and π-π interactions.[1]

Proposed Signaling Pathway:

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Conversion cluster_2 Pro-inflammatory Mediators cluster_3 Proposed Inhibition Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Compound 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Compound->COX2 Inhibition Compound->LOX Inhibition

Caption: Proposed inhibition of COX-2 and LOX pathways.

Hypothesis 2: Antimicrobial Activity via Bioreductive Activation and Oxidative Stress

Rationale: Nitroaromatic compounds are a cornerstone of antimicrobial therapy.[5][6][7] Their mechanism often involves the intracellular reduction of the nitro group by microbial nitroreductases to form highly reactive nitrogen species (RNS) and reactive oxygen species (ROS).[7] These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. The pyrazole ring itself also contributes to the antimicrobial properties observed in many of its derivatives.[12]

Proposed Mechanism of Action:

G cluster_0 Bacterial Cell Compound_in 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Nitroreductase Nitroreductase Compound_in->Nitroreductase Substrate RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Bio-reduction ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Bio-reduction Macromolecules DNA, Proteins, Lipids RNS->Macromolecules Damage ROS->Macromolecules Damage CellDeath Cell Death Macromolecules->CellDeath

Caption: Bioreductive activation and induction of oxidative stress.

Hypothesis 3: Anticancer Activity through Topoisomerase II Inhibition

Rationale: Several pyrazole derivatives have been identified as potent anticancer agents.[2] One established mechanism for pyrazole-based anticancer drugs is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[13] By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to DNA strand breaks and apoptosis in rapidly proliferating cancer cells. The planar nature of the pyrazole ring and the potential for the substituents to interact with the enzyme and DNA make this a plausible mechanism.

Proposed Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Target Validation Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT116) MTT_Assay MTT/MTS Assay (Cytotoxicity) Cell_Lines->MTT_Assay TopoII_Assay Topoisomerase II Relaxation/Cleavage Assay MTT_Assay->TopoII_Assay If cytotoxic Comet_Assay Comet Assay (DNA Damage) TopoII_Assay->Comet_Assay Molecular_Docking Molecular Docking (Compound-TopoII) TopoII_Assay->Molecular_Docking Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Comet_Assay->Apoptosis_Assay

Caption: Workflow for investigating anticancer activity.

Experimental Protocols for Hypothesis Validation

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, with each step providing a logical progression and internal controls.

Protocol for Assessing Anti-inflammatory Activity

Objective: To determine if 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole inhibits COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Inhibition Assays:

    • Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Include a known inhibitor for each enzyme as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2, zileuton for 5-LOX).

    • Include a vehicle control (DMSO).

    • Measure enzyme activity according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

  • Cell-Based Assays:

    • Use a relevant cell line, such as RAW 264.7 macrophages.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.

    • Treat the cells with varying concentrations of the test compound prior to LPS stimulation.

    • Measure the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in the cell culture supernatant using ELISA kits.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Data Presentation:

EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
COX-1TBDTBD (SC-560)
COX-2TBDTBD (Celecoxib)
5-LOXTBDTBD (Zileuton)
Cell-Based AssayTest Compound IC50 (µM)
PGE2 ProductionTBD
LTB4 ProductionTBD
Protocol for Evaluating Antimicrobial Potential

Objective: To assess the antimicrobial activity of the compound and investigate the role of bioreductive activation.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Perform broth microdilution assays according to CLSI guidelines.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

  • Nitroreductase-Deficient Strain Comparison:

    • Compare the MIC of the compound against a wild-type bacterial strain and a corresponding nitroreductase-deficient mutant.

    • A significantly higher MIC in the mutant strain would suggest that bioreductive activation is crucial for its antimicrobial activity.

  • ROS/RNS Detection:

    • Treat microbial cells with the test compound at its MIC.

    • Use fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS and diaminofluorescein-2 diacetate (DAF-2 DA) for RNS.

    • Measure the fluorescence intensity using a plate reader or flow cytometer to quantify the generation of reactive species.

Data Presentation:

Microbial StrainWild-Type MIC (µg/mL)Nitroreductase-Deficient MIC (µg/mL)
E. coliTBDTBD
S. aureusTBDN/A
Protocol for Investigating Anticancer Activity

Objective: To evaluate the cytotoxic effects of the compound on cancer cells and determine if it acts as a topoisomerase II inhibitor.

Methodology:

  • Cytotoxicity Screening:

    • Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

    • Perform MTT or MTS assays to determine the GI50 (concentration for 50% growth inhibition).

  • Topoisomerase II DNA Relaxation Assay:

    • Use a commercial kit to measure the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.

    • Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

  • DNA Damage and Apoptosis Assays:

    • Treat cancer cells with the compound at its GI50 concentration.

    • Perform a comet assay to visualize and quantify DNA strand breaks.

    • Use Annexin V/propidium iodide staining followed by flow cytometry to quantify the induction of apoptosis.

Data Presentation:

Cancer Cell LineGI50 (µM)
MCF-7 (Breast)TBD
HCT116 (Colon)TBD
A549 (Lung)TBD

Conclusion

The multifaceted chemical structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole provides a fertile ground for exploring its potential as a novel therapeutic agent. The hypotheses presented in this guide, rooted in established pharmacological principles, offer a clear roadmap for future research. By systematically applying the detailed experimental protocols outlined herein, researchers can elucidate the precise mechanism of action of this promising compound, thereby paving the way for its potential clinical development. This document serves as a testament to the power of a rational, structure-based approach to drug discovery and underscores the importance of rigorous, hypothesis-driven experimental validation.

References

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  • Rogoza, J. A., & Kelly, T. R. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(19), 6296. [Link]

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  • Alauddin, M. M. (2020). Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 567-577. [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

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Exploratory

Theoretical DFT and In-Silico Studies on 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: A Roadmap for Drug Discovery

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] The incorporation of a nitro group can enhance the energetic properties of the molecule or act as a key pharmacophore, while halogen substituents like bromine can modulate lipophilicity and provide a handle for further synthetic transformations.[3][4]

This guide presents a comprehensive theoretical framework for the investigation of a novel, multi-functionalized pyrazole derivative: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole . We will delineate a complete workflow, from a proposed synthetic strategy to in-depth computational analysis using Density Functional Theory (DFT), molecular docking, and ADMET profiling. The objective is to fully characterize this molecule at a theoretical level, predicting its physicochemical properties, spectroscopic signatures, and potential as a drug candidate, thereby providing a robust foundation for subsequent experimental validation.

cluster_mol Target Molecule mol 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Caption: The chemical structure of the target compound.

Part 1: Synthesis and Spectroscopic Characterization

While no direct synthesis for the title compound is reported, a plausible multi-step synthetic route can be designed based on established pyrazole chemistry.[2] The structural confirmation of the synthesized molecule is paramount, relying on a synergistic combination of experimental spectroscopy and theoretical calculations.

Proposed Synthetic Pathway

A logical approach involves the construction of the substituted pyrazole core followed by N-alkylation.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole. This key intermediate can be synthesized via the nitration of 4-bromo-1H-pyrazole. The starting 4-bromo-1H-pyrazole is treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) under controlled temperature conditions.[4]

  • Step 2: N-Alkylation. The synthesized 4-bromo-3-nitro-1H-pyrazole is then subjected to N-alkylation using 1-(bromomethyl)-4-fluorobenzene (4-fluorobenzyl bromide) in the presence of a suitable base (e.g., K₂CO₃ or NaH) and a polar aprotic solvent like DMF or acetonitrile.[3] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Purification. The final product, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is purified from the reaction mixture using standard techniques such as column chromatography.

Spectroscopic Characterization: The DFT Synergy

The synthesized compound's structure must be unequivocally confirmed. DFT calculations serve as a powerful predictive tool to complement and validate experimental spectroscopic data.

Methodology: Spectroscopic Analysis

  • FT-IR and FT-Raman Spectroscopy: Experimental spectra are recorded. Theoretical vibrational frequencies are calculated using DFT at the B3LYP/6-311++G(d,p) level.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations.

  • ¹H and ¹³C NMR Spectroscopy: Experimental NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).[7] Theoretical chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.[5][8] The calculated values provide a basis for assigning the experimental signals.

Part 2: Theoretical DFT Studies: Unveiling Molecular Properties

DFT calculations provide profound insights into the structural, electronic, and reactivity properties of a molecule. This section details the core theoretical investigations.

cluster_workflow Computational Chemistry Workflow A Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B Vibrational Analysis (FT-IR/Raman) A->B Optimized Structure C Electronic Properties (HOMO-LUMO, MEP) A->C Optimized Structure D NMR Chemical Shifts (GIAO Method) A->D Optimized Structure E Molecular Docking (Protein Target ID) C->E Electronic Insights F ADMET Prediction (Drug-Likeness) C->F Electronic Insights E->F Biological Context

Caption: Workflow for the theoretical investigation of the target molecule.

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable 3D conformation of the molecule.

Protocol: Geometry Optimization

  • The initial structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is drawn using molecular modeling software.

  • A full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9]

  • A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Key geometric parameters (bond lengths, bond angles, dihedral angles) are extracted and analyzed.

Table 1: Predicted Key Geometric Parameters (Hypothetical Data)

Parameter Bond Predicted Value
Bond Length C3-N(NO₂) ~1.45 Å
Bond Length C4-Br ~1.88 Å
Bond Length N1-C(benzyl) ~1.48 Å
Bond Angle N2-N1-C5 ~112°

| Dihedral Angle | C2-C3-N(NO₂)-O | ~178° (near planar) |

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties and chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity.[10]

Table 2: Predicted FMO Properties (Hypothetical Data)

Parameter Predicted Value (eV) Implication
E(HOMO) -7.2 eV Moderate electron-donating ability
E(LUMO) -2.5 eV Good electron-accepting ability

| ΔE (Gap) | 4.7 eV | High kinetic stability |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (e.g., oxygen atoms of the nitro group). These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms. These are sites for nucleophilic attack.

The MEP analysis will likely reveal a strong negative potential around the nitro group's oxygen atoms, making them key sites for hydrogen bond acceptance in a biological receptor.

Part 3: In-Silico Pharmacological Profiling

To evaluate the potential of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a therapeutic agent, we must predict its interactions with biological targets and its pharmacokinetic profile.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Given that many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases, we can perform an exploratory docking study against a relevant target.[11][12]

Protocol: Molecular Docking

  • Target Selection: A protein kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a hypothetical target.[11] The 3D crystal structure is obtained from the Protein Data Bank (PDB).

  • Ligand and Protein Preparation: The optimized 3D structure of our pyrazole derivative is prepared. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to dock the ligand into the protein's active site.[13]

  • Analysis: The results are analyzed based on binding affinity (kcal/mol) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and amino acid residues.[11]

cluster_docking Conceptual Ligand-Protein Interaction cluster_protein Protein Active Site ligand Pyrazole Ligand (Our Compound) res1 H-Bond Donor (e.g., SER, THR) ligand->res1 H-Bond (Nitro O) res3 Hydrophobic Pocket (e.g., LEU, VAL) ligand->res3 Hydrophobic Int. (Fluorobenzyl) res2 H-Bond Acceptor (e.g., ASP, GLU)

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Protocols & Analytical Methods

Method

Application Note & Protocol for the Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and its utility as a versatile synthetic scaffold.[1][2] Function...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and its utility as a versatile synthetic scaffold.[1][2] Functionalized pyrazoles are integral to numerous FDA-approved drugs. The target molecule, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is a highly functionalized intermediate, making it a valuable building block for the synthesis of more complex chemical entities in drug discovery and agrochemical research. The presence of nitro, bromo, and fluorobenzyl groups offers multiple points for further chemical modification.

This document provides a comprehensive, field-proven protocol for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. The synthesis is approached via a robust two-step process: (1) the electrophilic bromination of 3-nitro-1H-pyrazole to yield the key intermediate, 4-bromo-3-nitro-1H-pyrazole, and (2) the subsequent regioselective N-alkylation with 4-fluorobenzyl bromide. We will delve into the mechanistic rationale behind the procedural steps, emphasizing safety, efficiency, and validation.

Overall Reaction Scheme

Sources

Application

Application Notes: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazole ring is a five-membered heterocyclic system that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole ring is a five-membered heterocyclic system that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled its incorporation into a multitude of approved therapeutics and clinical candidates targeting a wide array of diseases.[1][2][3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurodegenerative applications.[1][2][5] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors, which play a crucial role in oncology and inflammation.[5][6][7]

This guide focuses on the strategic application of a specific, highly functionalized derivative: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole . While this exact molecule is not extensively documented in current literature, its architecture represents a powerful and versatile starting point for drug discovery campaigns. Each substituent has been strategically placed to serve as a handle for chemical modification, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR).

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this scaffold's potential. We will dissect the role of each functional group, provide detailed, field-proven protocols for its chemical manipulation, and outline a hypothetical drug discovery workflow targeting protein kinases.

Part I: Strategic Analysis of the Scaffold's Architecture

The medicinal chemistry value of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole lies in its three key points of diversification, each offering a distinct opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

A. The 4-Bromo Position: A Gateway to Complexity via Cross-Coupling

The bromine atom at the C4 position is the scaffold's primary handle for introducing molecular complexity. It is an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction allows for the formation of a C-C bond by coupling the bromopyrazole with a wide range of commercially available boronic acids and esters.

Causality of Experimental Choice: The Suzuki reaction is favored in pharmaceutical chemistry due to its mild reaction conditions, tolerance of diverse functional groups (including the nitro group on our scaffold), and the general stability and low toxicity of the boronic acid reagents.[9][10] This enables the rapid generation of a library of C4-arylated or C4-heteroarylated pyrazoles, which is critical for probing the binding pocket of a target protein.

B. The 3-Nitro Group: A Precursor for Key Binding Moieties

The nitro group at the C3 position serves two main purposes. Firstly, as a strong electron-withdrawing group, it influences the electronic character of the pyrazole ring. Secondly, and more importantly, it is a synthetic precursor to a primary amine (NH₂). The reduction of an aromatic nitro group is a robust and high-yielding transformation in organic synthesis.[11][12]

Causality of Experimental Choice: Converting the nitro group to an amine unlocks a vast array of subsequent chemical reactions. The resulting amine is a versatile nucleophile and a key hydrogen bond donor. It can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to introduce further diversity. In the context of kinase inhibitors, an amino or substituted amino group at this position frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for inhibitors.[7]

C. The N1-(4-fluorobenzyl) Group: Modulating Pharmacokinetics and Target Engagement

The substituent at the N1 position of the pyrazole ring typically projects into the solvent-exposed region of an enzyme's active site or can make additional hydrophobic or electrostatic interactions. The choice of a 4-fluorobenzyl group is deliberate and strategic.

Rationale for Fluorination: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[13][14] The 4-fluoro substituent can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., para-hydroxylation of the phenyl ring), thereby increasing the compound's half-life.[15][16]

  • Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions or hydrogen bonds with protein residues.[16]

  • Modulate Lipophilicity: It increases lipophilicity, which can improve cell permeability and oral absorption.[15][16]

Part II: A Proposed Drug Discovery Workflow

This section outlines a hypothetical workflow for utilizing the 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole scaffold to generate a library of potential kinase inhibitors.

G Figure 1: Drug Discovery Workflow cluster_0 Scaffold Synthesis & Functionalization cluster_1 Screening & Optimization Scaffold Propose Synthesis of 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Nitro_Reduction Protocol 2: Nitro Group Reduction to 3-Amino Intermediate Scaffold->Nitro_Reduction Versatility Suzuki Protocol 3: Suzuki Coupling at C4 Scaffold->Suzuki Diversity Amide Protocol 4: Amide Library Synthesis Nitro_Reduction->Amide Library A Screening Primary Kinase Screen (Biochemical Assay) Suzuki->Screening Library B Amide->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Design

Figure 1: Drug Discovery Workflow

Part III: Experimental Protocols

These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints. They represent robust and standard methodologies widely used in the field.

Protocol 1: Proposed Synthesis of the Core Scaffold

A plausible synthetic route to the title compound can be achieved through a multi-step sequence starting from readily available materials. This demonstrates a common approach to building functionalized pyrazole cores.[17]

  • Step 1: Condensation to form the Pyrazole Ring. React 4-fluorobenzylhydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form the initial pyrazole ring.

  • Step 2: Nitration. Treat the resulting pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to install the nitro group, which typically directs to the C3 position in such systems.

  • Step 3: Bromination. Brominate the 3-nitropyrazole using a brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid to install the bromine atom at the C4 position.

Protocol 2: Reduction of the 3-Nitro Group

This protocol details the conversion of the nitro-scaffold to its corresponding 3-amino derivative, a key intermediate for further functionalization.

Rationale: Catalytic hydrogenation is often the cleanest method, but metal/acid reductions are highly effective and can be more tolerant of certain functional groups and avoid issues like dehalogenation.[11][18] We will use a standard iron-based reduction for its cost-effectiveness and functional group tolerance.[12]

  • Materials:

    • 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq)

    • Iron powder (Fe, <10 micron) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • To a round-bottom flask, add the starting nitro-pyrazole, ethanol, and water (typically a 4:1 or 5:1 mixture).

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-amino-4-bromo-1-(4-fluorobenzyl)-1H-pyrazole.

    • Purify the product via column chromatography on silica gel if necessary.

G Figure 2: Nitro Reduction & Derivatization Start 3-Nitro Scaffold Reduction Protocol 2: Fe / NH4Cl EtOH/H2O, Reflux Start->Reduction Amine 3-Amino Intermediate Reduction->Amine Deriv Further Derivatization (e.g., Amide Coupling) Amine->Deriv Key Intermediate

Figure 2: Nitro Reduction & Derivatization
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of the scaffold at the C4 position using a standard Suzuki coupling procedure.[19][20][21]

  • Materials:

    • 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq)

    • Arylboronic acid or ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

    • Ethyl Acetate (EtOAc)

    • Water

  • Procedure:

    • In a Schlenk flask, combine the 4-bromo-pyrazole, the chosen arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[19]

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent system via syringe. To degas, bubble Argon through the solvent for 15-20 minutes.[20]

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.[20]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 4-aryl-pyrazole derivative.

Entry Arylboronic Acid Potential Target Interaction
1Phenylboronic acidProbes basic hydrophobic space
24-Pyridylboronic acidIntroduces H-bond acceptor, improves solubility
33-Methoxyphenylboronic acidExplores H-bond acceptor and steric tolerance
44-(N,N-Dimethylamino)phenylboronic acidAdds basic group for salt formation/solubility
5Thiophene-2-boronic acidBioisosteric replacement for phenyl ring

Part IV: Structure-Activity Relationship (SAR) Insights

Once a library of compounds is synthesized and tested, SAR analysis is performed to guide the next round of design and synthesis.[22][23] For pyrazole-based kinase inhibitors, several general SAR principles can be applied.[5][7]

  • C4-Position: Modifications here often affect selectivity and potency. Bulky groups can enhance potency by making additional contacts in a hydrophobic pocket but may also introduce clashes. Introducing polar groups can improve solubility and target specific interactions outside the main pocket.

  • C3-Position (via Amine): The nature of the substituent on the C3-amine is often critical for hinge-binding. Small, planar amides are often optimal. The SAR here is typically very steep, meaning small changes can lead to large drops in activity.

  • N1-Position: The 4-fluorobenzyl group can be modified to optimize van der Waals interactions and pharmacokinetic properties. Changing the substitution pattern on the phenyl ring (e.g., to 2,4-difluoro) or replacing the ring with a heterocycle (e.g., a pyridine) can fine-tune properties.[24]

Position Modification Rationale / Hypothesis
C4 Aryl/Heteroaryl groups via SuzukiExplore hydrophobic pockets, improve potency and selectivity.
C3 Amides/Sulfonamides from amineEstablish key hydrogen bonds with the kinase hinge region.
N1 Modify benzyl ring / Replace with other groupsModulate solubility, ADME properties, and solvent-front interactions.

Conclusion

The compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, while not a known drug itself, represents an exemplary starting scaffold for modern medicinal chemistry. Its strategically placed functional groups provide orthogonal handles for diversification, enabling the efficient exploration of chemical space around a privileged pyrazole core. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize novel compound libraries targeting a range of therapeutic targets, particularly protein kinases. By understanding the distinct role of each substituent and applying systematic SAR-driven optimization, this scaffold can serve as the foundation for a successful drug discovery program.

References

  • Gour, P., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Hag-Yahya, E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Gour, P., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • ACS Publications. (2011). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. Available at: [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2016). Recent applications of pyrazole and its substituted analogs. Available at: [Link]

  • Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Semantic Scholar. (2016). Recent applications of pyrazole and its substituted analogs. Available at: [Link]

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  • ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]

  • Synfacts. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

  • MDPI. (n.d.). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Available at: [Link]

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  • ResearchGate. (2021). Medicinal Significance of Pyrazole Analogues: A Review. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a Putative Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a potential kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, demonstrating activity against a range of kinases implicated in oncology and inflammatory diseases.[1][2][3][4][5] This guide outlines the rationale for investigating this specific compound, provides a putative synthesis scheme, and details robust protocols for in vitro and cell-based assays to determine its inhibitory potential and preliminary mechanism of action.

Introduction: The Rationale for Investigating 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazole ring system has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[2][4] Marketed drugs and clinical candidates containing the pyrazole motif have shown efficacy in treating a variety of disorders.[7]

The subject of this guide, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, incorporates several structural features that suggest potential kinase inhibitory activity:

  • The Pyrazole Core: Provides a rigid scaffold for the presentation of substituents that can interact with the kinase active site.

  • The 4-Bromo Substituent: Can serve as a handle for further chemical modification or may engage in halogen bonding interactions within the ATP-binding pocket.

  • The 1-(4-fluorobenzyl) Group: This lipophilic group can occupy hydrophobic regions of the kinase active site, potentially enhancing binding affinity. The fluorine atom can also modulate metabolic stability and binding interactions.

  • The 3-Nitro Group: This electron-withdrawing group can influence the electronic properties of the pyrazole ring and may form hydrogen bonds with amino acid residues in the kinase active site.

Given these structural features, it is hypothesized that this compound may exhibit inhibitory activity against kinases known to be targeted by other pyrazole-containing molecules, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), or Bruton's tyrosine kinase (BTK).[1] The protocols outlined herein are designed to provide a comprehensive framework for the initial investigation of this compound's biological activity.

Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

The synthesis of the title compound can be approached through a multi-step process, starting from commercially available materials. The following is a proposed synthetic route based on established pyrazole chemistry.[8]

Workflow for the Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

A 4-bromo-3-nitro-1H-pyrazole D N-alkylation reaction A->D B 4-fluorobenzyl bromide B->D C Base (e.g., NaH or K2CO3) in aprotic solvent (e.g., DMF or ACN) C->D E 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole D->E F Purification (e.g., column chromatography) E->F

Caption: Proposed synthetic workflow for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Protocol 1: Synthesis

  • Materials: 4-bromo-3-nitro-1H-pyrazole, 4-fluorobenzyl bromide, sodium hydride (NaH) or potassium carbonate (K2CO3), anhydrous dimethylformamide (DMF) or acetonitrile (ACN), ethyl acetate, brine, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

Biochemical kinase assays are the first step in characterizing a novel inhibitor.[9] These assays directly measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.[10] A variety of assay formats are available, with the choice depending on the specific kinase and available reagents.[6]

Workflow for In Vitro Kinase Inhibition Assay

A Prepare kinase, substrate, and ATP solution B Add test compound (serial dilutions) A->B C Incubate to allow for kinase reaction B->C D Stop reaction C->D E Detect signal (e.g., luminescence, fluorescence, radioactivity) D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Assay (Luminescence-based ADP Detection)

This protocol utilizes a commercially available kit that measures kinase activity by quantifying the amount of ADP produced.

  • Materials: Purified recombinant kinase of interest, appropriate kinase substrate, ATP, kinase assay buffer, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (dissolved in DMSO), ADP detection reagent (e.g., ADP-Glo™ Kinase Assay), multi-well plates (white, opaque).

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • Add the kinase, substrate, and ATP to the wells of the multi-well plate.

    • Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.[11]

    • Stop the kinase reaction by adding the ADP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM)
CDK2/cyclin A50
EGFR750
BTK>10,000
PI3Kα1,200

This data is hypothetical and for illustrative purposes only.

Cell-Based Assays for Kinase Inhibition

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within intact cells.[9][12] These assays can measure the inhibition of downstream signaling pathways or cellular processes modulated by the target kinase.[13]

Workflow for Cell-Based Phosphorylation Assay

A Seed cells in multi-well plates B Treat cells with test compound (serial dilutions) A->B C Stimulate cells with growth factor (if required) B->C D Lyse cells C->D E Measure phosphorylation of target substrate (e.g., ELISA, Western blot) D->E F Calculate % inhibition and determine cellular IC50 E->F

Sources

Application

Application Notes &amp; Protocols for In Vitro Profiling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Pyrazole-based heterocyclic compounds are o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Pyrazole-based heterocyclic compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The structural motifs present in the target compound—a nitrated pyrazole core, a bromo substituent, and a fluorobenzyl group—suggest a high potential for biological activity. These application notes detail protocols for preliminary screening of this compound's antibacterial efficacy and its potential as an enzyme inhibitor, specifically targeting cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory pyrazole derivatives[1].

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs[2][5]. The diverse biological activities of pyrazole derivatives stem from their ability to engage in various non-covalent interactions with biological macromolecules. The introduction of a nitro group can enhance the electrophilicity of the pyrazole ring and may be crucial for certain biological activities. Halogenation, with bromine and fluorine in this case, can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, often leading to enhanced potency[6].

Given that many pyrazole derivatives have demonstrated significant anti-inflammatory and antimicrobial activities, this guide proposes a two-pronged initial screening approach:

  • Antibacterial Susceptibility Testing: To determine if 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole exhibits bacteriostatic or bactericidal properties.

  • Cyclooxygenase (COX) Inhibition Assay: To assess its potential as an anti-inflammatory agent by measuring the inhibition of COX-1 and COX-2 enzymes.

These assays were chosen as they represent high-throughput, cost-effective, and informative primary screens for compounds of this class.

Compound Handling and Preparation

2.1. Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₇BrFN₃O₂ChemScene
Molecular Weight316.08 g/mol ChemScene
AppearanceLikely a solid at room temperatureGeneral chemical knowledge
SolubilityExpected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.General chemical knowledge

2.2. Safety Precautions

While specific toxicity data for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is not available, related compounds with bromo and nitro functional groups can be hazardous. The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling the compound.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[7].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. A recommended storage temperature is 2-8°C[8].

2.3. Preparation of Stock Solutions

A crucial step for in vitro assays is the preparation of a high-concentration stock solution, typically in 100% dimethyl sulfoxide (DMSO), which can then be serially diluted.

  • Accurately weigh a precise amount of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole powder.

  • Dissolve the compound in high-purity DMSO to create a 10 mM stock solution.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 1: Antibacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against representative Gram-positive and Gram-negative bacterial strains using the broth microdilution method. This method is a standard for assessing the antimicrobial potency of new chemical entities[6].

3.1. Materials and Reagents

  • Bacterial strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, clear, flat-bottom)

  • Spectrophotometer or microplate reader

  • Positive control: A broad-spectrum antibiotic (e.g., Ciprofloxacin)

  • Negative control: DMSO

3.2. Experimental Workflow

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare 10 mM stock of test compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in CAMHB start->serial_dilution bacterial_culture Grow bacterial cultures to log phase inoculation Inoculate wells with bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation readout Measure absorbance at 600 nm incubation->readout mic_determination Determine MIC (lowest concentration with no visible growth) readout->mic_determination COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare compound dilutions in assay buffer preincubation Pre-incubate enzyme with compound for 10 min at 25°C start->preincubation enzyme_prep Prepare enzyme solutions (COX-1/COX-2 with Heme) enzyme_prep->preincubation reaction_init Initiate reaction by adding Arachidonic Acid and TMPD preincubation->reaction_init kinetic_read Measure absorbance kinetically at 620 nm for 5 min reaction_init->kinetic_read rate_calc Calculate the rate of reaction (slope of absorbance vs. time) kinetic_read->rate_calc ic50_calc Plot % inhibition vs. log[compound] to determine IC₅₀ rate_calc->ic50_calc

Caption: Workflow for COX inhibition assay.

4.3. Step-by-Step Protocol

  • Prepare Reagents:

    • Prepare a working solution of the test compound by diluting the DMSO stock in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare the enzyme solutions by diluting COX-1 or COX-2 and Heme in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add:

      • 150 µL of assay buffer

      • 10 µL of the diluted test compound (or positive control/DMSO for controls)

      • 20 µL of the enzyme solution

    • Mix and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

    • Immediately begin measuring the absorbance at 620 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis and IC₅₀ Determination:

    • Calculate the rate of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100%

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Positive results in these assays would warrant further investigation, including:

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines (e.g., using an MTT assay).

  • Mechanism of Action Studies: For antibacterial activity, this could involve investigating effects on bacterial cell wall synthesis or DNA gyrase. For anti-inflammatory activity, further studies could explore its effects on prostaglandin production in cell-based assays.

  • In Vivo Studies: If the in vitro profile is promising, efficacy and safety studies in animal models would be the next logical step.

By following these structured protocols, researchers can efficiently and accurately evaluate the therapeutic potential of this novel pyrazole derivative.

References

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  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

  • Kumar, A., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Archiv der Pharmazie, 337(7), 353-363. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Belkacem, M., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13181-13195. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 409-417. [Link]

  • Anupama, B., & Harikrishnan, K. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research and Analytical Reviews, 6(1), 895-901. [Link]

  • IndiaMART. (n.d.). Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99%. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 48-51. [Link]

Sources

Method

Application and Protocol Guide for the Antimicrobial Activity Testing of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole incorporates several key structural features that suggest a strong potential for significant antimicrobial efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial activity of this promising molecule.

The rationale for investigating this specific compound is rooted in the synergistic potential of its constituent moieties:

  • The Pyrazole Core: This heterocyclic ring system is a common feature in many biologically active compounds and is known to be a versatile scaffold for the development of antimicrobial agents.[1]

  • The Nitro Group: Nitroaromatic compounds are known to exert antimicrobial effects, often through bioreduction within the microbial cell, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2][3][4] This can result in damage to cellular components such as DNA, proteins, and lipids.

  • Halogen Substituents (Bromo and Fluoro): The presence of halogens can significantly modulate the physicochemical properties of a molecule, enhancing its lipophilicity and ability to cross cell membranes.[5][6] Fluorine, in particular, is a common feature in many successful drugs and can improve metabolic stability and binding affinity to target enzymes.[7][8][9] Bromine can also contribute to the overall antimicrobial effect.

This application note will detail the essential protocols for determining the antimicrobial spectrum and potency of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, adhering to internationally recognized standards.

Scientific Integrity and Experimental Causality

The protocols outlined herein are designed to be self-validating and are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The choice of these methods ensures reproducibility and comparability of data across different laboratories.

Diagram of the Proposed Antimicrobial Mechanism of Action

Proposed Antimicrobial Mechanism of Action cluster_compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole cluster_cell Bacterial Cell Compound Pyrazole Derivative Membrane Cell Membrane (Enhanced Permeability) Compound->Membrane Halogenation aids membrane transport Inhibition Enzyme Inhibition Compound->Inhibition Potential direct enzyme inhibition Nitroreductase Nitroreductase Enzymes Membrane->Nitroreductase Intracellular entry ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Nitroreductase->ROS Bioreduction of Nitro Group Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Induces Oxidative Stress CellDeath Bacterial Cell Death Damage->CellDeath Leads to Inhibition->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial action for the pyrazole derivative.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel antimicrobial agent. The protocol is adapted from the CLSI M07 guidelines.[2]

Materials:

  • 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (uninoculated medium and medium with DMSO)

  • Spectrophotometer

Protocol Workflow Diagram:

Broth Microdilution Workflow Start Start Prepare_Compound Prepare serial dilutions of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in a 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare bacterial inoculum standardized to 0.5 McFarland Prepare_Compound->Prepare_Inoculum Inoculate Inoculate the wells with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read the results visually or with a spectrophotometer Incubate->Read_Results Determine_MIC Determine the MIC: lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Methodology:

  • Preparation of the Compound: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (a known antibiotic), a negative control (uninoculated medium), and a vehicle control (medium with the same concentration of DMSO used for the test compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Assay for Qualitative Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity and is based on the EUCAST disk diffusion method.[10]

Materials:

  • Sterile filter paper disks

  • 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks

  • Blank disks (with solvent)

Protocol Workflow Diagram:

Disk Diffusion Workflow Start Start Prepare_Plates Prepare MHA plates and swab with standardized bacterial inoculum Start->Prepare_Plates Apply_Disks Apply paper disks impregnated with the test compound and controls Prepare_Plates->Apply_Disks Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret the results based on the size of the inhibition zone Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the disk diffusion assay.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of an MHA plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation and Interpretation

Minimum Inhibitory Concentration (MIC) Data

The MIC values should be tabulated for each tested bacterial strain.

Bacterial StrainMIC of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus (ATCC 29213)[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)[Insert Value][Insert Value]
Enterococcus faecalis (ATCC 29212)[Insert Value][Insert Value]

Interpretation: A lower MIC value indicates greater antimicrobial potency. The results should be compared to the positive control and established breakpoints, if available.

Disk Diffusion Data

The zones of inhibition should be recorded in a table.

Bacterial StrainZone of Inhibition for Test Compound (mm)Zone of Inhibition for Positive Control (mm)
Staphylococcus aureus (ATCC 25922)[Insert Value][Insert Value]
Escherichia coli (ATCC 25922)[Insert Value][Insert Value]
Pseudomonas aeruginosa (ATCC 27853)[Insert Value][Insert Value]

Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. Larger zones indicate higher activity.

Determination of Minimum Bactericidal Concentration (MBC)

For compounds exhibiting significant inhibitory activity (low MIC), it is crucial to determine if the effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol:

  • Following the determination of the MIC, take an aliquot from the wells of the microtiter plate that showed no visible growth.

  • Plate these aliquots onto fresh, antibiotic-free agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion

This application and protocol guide provides a robust framework for the initial antimicrobial evaluation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. By following these standardized procedures, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The structural features of this pyrazole derivative, particularly the presence of a nitro group and halogen atoms, provide a strong scientific rationale for its investigation. Further studies may include time-kill kinetics, mechanism of action elucidation, and in vivo efficacy testing.

References

  • EUCAST Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Halogenated N-Benzylbenzisoselenazolones Efficiently Inhibit Helicobacter pylori Ureolysis In Vitro. National Center for Biotechnology Information. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Publications. [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. [Link]

  • Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights. National Center for Biotechnology Information. [Link]

  • Preparation, bacteriostatic, and in silico analysis of halogenated 4-methoxyphenyl-triazene derivatives. Malaysian Journal of Analytical Sciences. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Nitroaromatic Antibiotics. MDPI. [Link]

  • Synthesis and antibacterial evaluation of some new 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles. Academia.edu. [Link]

  • A new element in the fight against antibiotic resistance. BioTechniques. [Link]

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Application

Development of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as an anticancer agent

As a novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole represents a promising candidate for anticancer drug development. Its structure combines several pharmacophores known to contribute to cyto...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole represents a promising candidate for anticancer drug development. Its structure combines several pharmacophores known to contribute to cytotoxicity: a pyrazole core, a bromo substituent, a nitro group, and a fluorobenzyl moiety. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2].

The inclusion of a bromine atom and a nitro group, both strong electron-withdrawing groups, can enhance the compound's interaction with biological targets and is a strategy noted for increasing the efficacy of some anticancer agents[3]. This document provides a comprehensive guide for researchers, outlining proposed protocols for the synthesis, characterization, and preclinical evaluation of this compound's anticancer potential. The methodologies described herein are based on established principles for the development of pyrazole-based therapeutics[4][5].

Section 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any drug development program. The proposed synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is designed as a multi-step process, ensuring high purity of the final compound.

Rationale for Synthetic Strategy

The proposed pathway begins with the construction of the core pyrazole ring, followed by sequential functionalization. This approach allows for precise control over the substitution pattern. An N-alkylation step introduces the fluorobenzyl group, followed by electrophilic substitution reactions to install the nitro and bromo groups. The order of these final steps may be optimized to achieve the best regioselectivity and yield.

Proposed Synthetic Protocol
  • Step 1: Synthesis of 3-nitro-1H-pyrazole.

    • React commercially available pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by neutralization and precipitation, followed by filtration and drying.

  • Step 2: N-Alkylation with 4-fluorobenzyl bromide.

    • Dissolve 3-nitro-1H-pyrazole in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).

    • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrazole nitrogen.

    • Add 4-fluorobenzyl bromide dropwise to the reaction mixture.

    • Heat the reaction and monitor by TLC until the starting material is consumed.

    • Isolate the product, 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, through aqueous workup and extraction.

  • Step 3: Bromination.

    • Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, portion-wise.

    • The reaction may require a catalyst or specific temperature conditions to control regioselectivity, targeting the C4 position.

    • Monitor the reaction by TLC.

    • Isolate the final product, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, via extraction and purify using column chromatography.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure and the position of substituents[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should exceed 95% for use in biological assays.

Section 2: In Vitro Anticancer Evaluation

The initial assessment of anticancer activity involves evaluating the compound's effect on cancer cell viability and proliferation. A panel of human cancer cell lines should be used, for instance, MCF-7 (breast), A549 (lung), and HeLa (cervical), to assess the breadth of activity[4].

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Carcinoma5.2[7]
A549Lung Carcinoma12.1
HepG2Hepatocellular Carcinoma9.8
Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Syn Compound Synthesis Char Characterization (NMR, MS) Syn->Char Pur Purity Check (>95% HPLC) Char->Pur MTT Cell Viability Assay (MTT) Determine IC50 Pur->MTT Apop Apoptosis Assay (Annexin V/PI) MTT->Apop Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cycle WB Western Blot Analysis (Key Signaling Proteins) Apop->WB Cycle->WB

Caption: Overall workflow for the preclinical evaluation of the compound.

Section 3: Mechanism of Action Elucidation

Understanding how a compound kills cancer cells is critical. Key anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Induction Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 3: Cell Cycle Analysis

This assay determines if the compound arrests cell cycle progression at a specific phase (G1, S, or G2/M).

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and death, such as the PI3K/Akt pathway, and by activating the intrinsic apoptosis cascade.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Compound 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Bax Bax/Bak Activation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax inhibits CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation (Initiator) Apaf->Casp9 activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism involving inhibition of Bcl-2 and activation of apoptosis.

Section 4: Conclusion and Future Directions

This document outlines a foundational strategy for the preclinical evaluation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a potential anticancer agent. The provided protocols for synthesis, in vitro cytotoxicity, and mechanism of action studies are designed to provide a robust initial assessment of the compound's therapeutic potential. Positive results from these studies—specifically, potent and selective cytotoxicity against cancer cells via apoptosis induction—would warrant further investigation. Future steps would include lead optimization, in vivo efficacy studies in animal models, and comprehensive pharmacokinetic and toxicological profiling.

References

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • NIH. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
  • PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubMed Central. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • MDPI. (n.d.). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.

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Method

Application Note: Strategic Functionalization of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This versatile building block is of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the presence of multiple, orthogonally reactive functional groups. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs.[1][2][3] This document details field-proven protocols for palladium-catalyzed cross-coupling reactions at the C4-bromo position and the chemoselective reduction of the C3-nitro group. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers to leverage this substrate for the synthesis of diverse compound libraries.

Analysis of the Starting Material: A Platform for Diversification

The synthetic utility of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole stems from the distinct reactivity of its substituents, which can be addressed with high selectivity.

  • The C4-Bromo Group: This position is the primary handle for introducing molecular complexity. The bromine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the precise installation of aryl, heteroaryl, alkynyl, and amino moieties.

  • The C3-Nitro Group: As a strong electron-withdrawing group, the nitro substituent activates the pyrazole ring and influences its overall electronic properties.[6] Crucially, it can be selectively reduced to a primary amine. This transformation opens up a new vector for functionalization, such as amide bond formation, sulfonylation, or further elaboration into other nitrogen-containing heterocycles.

  • The N1-(4-fluorobenzyl) Group: This group provides steric bulk and modulates the solubility and electronic nature of the pyrazole core. It is generally stable under the conditions described herein, ensuring the integrity of the scaffold during subsequent transformations.

The strategic, stepwise modification of the C4-bromo and C3-nitro groups allows for the generation of a vast chemical space from a single, advanced intermediate.

Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[7][8][9] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][9][10]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: C4-Position Functionalization Workflow.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents.

Expertise & Causality: The choice of catalyst, ligand, base, and solvent is critical. A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required to initiate the catalytic cycle.[11] Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner for the transmetalation step.[11][12] A mixture of an organic solvent (like Dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The typical concentration is 0.1 M with respect to the pyrazole substrate.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-fluorobenzyl)-3-nitro-4-phenyl-1H-pyrazole.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[13] It typically employs a dual-catalyst system of palladium and copper(I).[13]

Expertise & Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium complex.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves as both the base and often as a solvent. Anhydrous and anaerobic conditions are traditionally required, though modern protocols can be more robust.[13]

Protocol 2.2: Sonogashira Coupling with Phenylacetylene

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Then, add phenylacetylene (1.5 eq.) dropwise via syringe.

  • Reaction: Stir the reaction at 60 °C for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Chemoselective Reduction of the C3-Nitro Group

Transforming the nitro group into an amine unlocks a secondary avenue for diversification. The primary challenge is achieving this reduction without affecting the C4-bromo bond (reductive dehalogenation) or other functional groups.

Expertise & Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) can be effective but carries a high risk of dehalogenation. A more reliable method for substrates with aryl halides is reduction using tin(II) chloride (SnCl₂) in an acidic medium.[15][16][17] SnCl₂ is a mild reducing agent that shows excellent chemoselectivity for the nitro group in the presence of aryl bromides.[17][18] The reaction proceeds via electron transfer from the Sn(II) salt.[17]

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}

Caption: C3-Nitro Group Reduction Workflow.

Protocol 3.1: Selective Reduction with Tin(II) Chloride

  • Reagent Setup: In a round-bottom flask, dissolve 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq.) in ethanol (EtOH).

  • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Reaction: Heat the mixture to 70-80 °C. If the reaction is sluggish, a small amount of concentrated hydrochloric acid (HCl) can be added catalytically. Stir for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup & Neutralization: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9) to precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine can be purified by flash column chromatography if necessary.

Summary of Methodologies

Transformation Position Key Reagents Typical Conditions Product Type
Suzuki-Miyaura Coupling C4Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C4-Aryl-pyrazole
Sonogashira Coupling C4Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃NEt₃N, 60 °C4-Alkynyl-pyrazole
Nitro Reduction C3SnCl₂·2H₂OEtOH, 70-80 °C3-Amino-pyrazole

Conclusion

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a highly valuable and versatile intermediate for chemical synthesis. The protocols detailed in this application note provide reliable and scalable methods for its elaboration into diverse molecular architectures. By strategically applying palladium-catalyzed cross-coupling reactions and chemoselective nitro reductions, researchers can efficiently generate libraries of novel pyrazole derivatives for screening in drug discovery and materials science programs.

References

  • Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION - UNH Scholars Repository. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC - NIH. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]

  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. Available at: [Link]

  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

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Application

Application Notes and Protocols: Suzuki Coupling Reactions with 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Scaffolds and Suzuki Coupling in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and Suzuki Coupling in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties, making it a cornerstone in the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[3][4] The functionalization of the pyrazole ring is therefore a critical endeavor for medicinal chemists.

Among the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction enables the coupling of an organoboron species with an organic halide or triflate, offering broad functional group tolerance and generally high yields.[7] The strategic application of Suzuki coupling to complex heterocyclic systems like pyrazoles allows for the construction of diverse molecular libraries, accelerating the identification of new drug candidates.[8]

This application note provides a detailed guide to the Suzuki coupling reaction of a specific, highly functionalized pyrazole, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole . This substrate presents a unique set of challenges and opportunities due to the presence of an electron-withdrawing nitro group, which significantly influences the reactivity of the pyrazole ring. The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully synthesize this key intermediate and utilize it in Suzuki coupling reactions to generate novel pyrazole-based compounds of medicinal interest.

Synthesis of the Starting Material: 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

A robust and reproducible synthesis of the starting material is paramount. The following multi-step protocol is proposed based on established methodologies for the nitration, bromination, and N-alkylation of pyrazoles.

Experimental Workflow for Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: N-Alkylation A 3-Nitro-1H-pyrazole B 4-Bromo-3-nitro-1H-pyrazole A->B Br2, AcOH C 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole B->C 4-Fluorobenzyl bromide, K2CO3, DMF

Caption: Synthetic route to the target pyrazole.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

The synthesis begins with the bromination of 3-nitro-1H-pyrazole. The nitro group at the 3-position is a meta-director, and the bromine will preferentially add to the 4-position of the pyrazole ring.

  • Materials and Reagents:

    • 3-Nitro-1H-pyrazole

    • Bromine (Br₂)

    • Glacial Acetic Acid (AcOH)

    • Sodium thiosulfate solution (saturated)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a well-ventilated fume hood, dissolve 3-nitro-1H-pyrazole (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled pyrazole solution.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated solution of sodium thiosulfate until the orange color disappears.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-nitro-1H-pyrazole.

Step 2: Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

The final step is the N-alkylation of the pyrazole ring with 4-fluorobenzyl bromide. This reaction proceeds via an SN2 mechanism.[1][9]

  • Materials and Reagents:

    • 4-Bromo-3-nitro-1H-pyrazole

    • 4-Fluorobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 4-fluorobenzyl bromide (1.1 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Suzuki-Miyaura Coupling Protocol

The Suzuki coupling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole requires careful consideration of the reaction conditions due to the electron-deficient nature of the substrate. The electron-withdrawing nitro group can make oxidative addition more challenging.[10] Therefore, the use of a highly active palladium catalyst system is recommended.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Pd_intermediate1 Ar-Pd(II)-X L2 Pd0->Pd_intermediate1 ArylHalide Ar-X OxAdd Oxidative Addition Pd_intermediate2 Ar-Pd(II)-R L2 Pd_intermediate1->Pd_intermediate2 BoronicAcid R-B(OH)2 Transmetalation Transmetalation Base Base Pd_intermediate2->Pd0 Product Ar-R Pd_intermediate2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[11][12]

Detailed Experimental Protocol
  • Materials and Reagents:

    • 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[13]

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

    • Inert gas (Argon or Nitrogen)

    • Diatomaceous earth

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried Schlenk flask, add 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Scope of the Suzuki Coupling Reaction

The following table presents representative data for the Suzuki coupling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole with various arylboronic acids, based on typical yields observed for similar electron-deficient substrates.[14]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(4-Fluorobenzyl)-3-nitro-4-phenyl-1H-pyrazole85
24-Methoxyphenylboronic acid1-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-3-nitro-1H-pyrazole82
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole78
43-Thienylboronic acid1-(4-Fluorobenzyl)-3-nitro-4-(thiophen-3-yl)-1H-pyrazole75
52-Naphthylboronic acid1-(4-Fluorobenzyl)-4-(naphthalen-2-yl)-3-nitro-1H-pyrazole88

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of the solvent.
Insufficiently strong baseTry a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature.
Formation of side products (e.g., homocoupling of boronic acid) Catalyst decompositionUse a more stable ligand or pre-catalyst.
Reaction conditions too harshLower the reaction temperature or shorten the reaction time.
Protodebromination of starting material Presence of water and a strong baseUse anhydrous solvents and a milder base if possible.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Organic solvents such as DMF and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme caution in a fume hood.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole scaffold. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of novel pyrazole derivatives for evaluation in drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar substituted pyrazole structures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this multi-step synthesis and improve your product yield.

Introduction: The Synthetic Challenge

The synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The primary challenges lie in the regioselectivity of the nitration, bromination, and final N-alkylation steps. This guide is structured to address these challenges head-on, providing both practical solutions and the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The proposed synthetic route involves three main stages: nitration of 1H-pyrazole, bromination of 3-nitro-1H-pyrazole, and N-alkylation of the resulting 4-bromo-3-nitro-1H-pyrazole.

Problem 1: Low Yield in the Nitration of 1H-Pyrazole to 3-Nitro-1H-pyrazole

Symptoms:

  • A low yield of the desired 3-nitro-1H-pyrazole is obtained after the reaction and workup.

  • The presence of significant amounts of unreacted 1H-pyrazole or 4-nitropyrazole is observed in the crude product analysis (e.g., by NMR or LC-MS).

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Formation of the Nitrating Agent The active nitrating species, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of nitric acid and a strong acid like sulfuric acid or an anhydride like acetic anhydride.[1] If the conditions are not optimal, the concentration of the nitronium ion may be too low for efficient nitration.Ensure that concentrated acids (e.g., 98% H₂SO₄ and fuming HNO₃) are used. The addition of nitric acid to sulfuric acid should be done slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent decomposition of the nitrating agent.
Suboptimal Rearrangement Conditions The initial nitration of pyrazole often forms N-nitropyrazole, which then needs to undergo a thermal rearrangement to yield the C-nitrated products, primarily 3-nitro-1H-pyrazole.[1][2] Insufficient heating or an inappropriate solvent can lead to incomplete rearrangement.The rearrangement is typically carried out in a high-boiling point solvent like benzonitrile or n-octanol.[2] Ensure the reaction is heated to the recommended temperature for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
Formation of 4-Nitropyrazole Isomer While the thermal rearrangement of N-nitropyrazole favors the formation of the 3-nitro isomer, some 4-nitropyrazole can also be formed.[1] The ratio of these isomers can be influenced by the reaction conditions.The formation of 4-nitropyrazole can also be achieved by rearrangement of N-nitropyrazole in sulfuric acid at room temperature.[1] To favor the 3-nitro isomer, adhere to the thermal rearrangement protocol in an appropriate organic solvent. Purification by column chromatography or recrystallization will be necessary to separate the isomers.
Degradation of the Product Nitrated pyrazoles can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or very strong acidic conditions can lead to decomposition.Avoid excessive heating during the rearrangement step. Once the reaction is complete, cool the mixture promptly and proceed with the workup. Neutralize the acidic reaction mixture carefully during the workup to prevent degradation of the product.
Problem 2: Inefficient Bromination of 3-Nitro-1H-pyrazole

Symptoms:

  • The reaction stalls, with a significant amount of 3-nitro-1H-pyrazole remaining unreacted.

  • The formation of multiple brominated products or degradation is observed.

Possible Causes and Solutions:

Cause Explanation Solution
Deactivation of the Pyrazole Ring The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic aromatic substitution, such as bromination.Use a more reactive brominating agent. While elemental bromine can be used, N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF can be more effective.[3] The use of a catalyst, such as a Lewis acid, may be explored, but care must be taken to avoid side reactions.
Incorrect Regioselectivity While the 4-position of the pyrazole ring is generally the most susceptible to electrophilic attack, the directing effect of the 3-nitro group reinforces this preference.[4] However, under certain conditions, other isomers could potentially form.Ensure the reaction is carried out under conditions known to favor C4-bromination. Monitor the reaction carefully by TLC or GC-MS to check for the formation of a single major product. The structure of the product should be confirmed by NMR spectroscopy.
Protonation of the Pyrazole Ring In strongly acidic conditions, the pyrazole ring can be protonated, which further deactivates it towards electrophilic attack.[5]If using elemental bromine, avoid overly acidic conditions. When using NBS, the reaction is typically carried out under neutral or slightly acidic conditions generated by the succinimide byproduct.[6]
Problem 3: Low Yield and/or Poor Regioselectivity in the N-alkylation of 4-Bromo-3-nitro-1H-pyrazole

Symptoms:

  • A mixture of two regioisomers, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and 4-bromo-2-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is formed.

  • The overall yield of the alkylated products is low.

  • Significant amounts of the starting material remain unreacted.

Possible Causes and Solutions:

Cause Explanation Solution
Competitive N1 and N2 Alkylation The deprotonated 4-bromo-3-nitro-1H-pyrazole anion has two nucleophilic nitrogen atoms (N1 and N2), both of which can be alkylated. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent.[7][8][9]To favor N1 alkylation, consider using a bulkier base or a solvent system that can influence the site of deprotonation or the subsequent alkylation. The choice of base and solvent can have a significant impact on the N1/N2 ratio.[7] A systematic screening of conditions (e.g., K₂CO₃ in DMF, NaH in THF, Cs₂CO₃ in acetonitrile) may be necessary to optimize the regioselectivity.
Insufficient Deprotonation The pKa of the N-H proton in 4-bromo-3-nitro-1H-pyrazole is lowered by the electron-withdrawing nitro and bromo groups, making it more acidic than unsubstituted pyrazole. However, an insufficiently strong base or inadequate reaction time may result in incomplete deprotonation, leading to a low yield.Use a base that is strong enough to fully deprotonate the pyrazole. Sodium hydride (NaH) is often a good choice for this purpose. Ensure that the deprotonation step is allowed to proceed to completion before adding the 4-fluorobenzyl bromide.
Decomposition of the Alkylating Agent 4-Fluorobenzyl bromide is a reactive alkylating agent that can degrade over time or in the presence of certain reagents.Use freshly distilled or high-purity 4-fluorobenzyl bromide. Add the alkylating agent to the reaction mixture at a controlled temperature to minimize side reactions.
Steric Hindrance The substituents on the pyrazole ring may sterically hinder the approach of the alkylating agent.While less of a concern with a benzyl group, if steric hindrance is suspected, increasing the reaction temperature or using a more reactive alkylating agent (e.g., 4-fluorobenzyl iodide) could improve the reaction rate. However, this may also affect the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of nitration and bromination?

A1: The recommended sequence is nitration followed by bromination. Nitration of 1H-pyrazole predominantly yields 3-nitro-1H-pyrazole after rearrangement. The nitro group at the 3-position then directs the subsequent electrophilic bromination to the 4-position. Attempting to brominate first would yield 4-bromo-1H-pyrazole, and the subsequent nitration would likely lead to a mixture of isomers (3-nitro and 5-nitro), which would be more difficult to separate.

Q2: What are the key safety precautions for this synthesis?

A2: The nitration step involves the use of strong, corrosive, and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be highly exothermic, so it is crucial to control the temperature with an ice bath during the addition of reagents. Bromine and its compounds are toxic and corrosive; handle them with care.

Q3: How can I purify the final product, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole?

A3: The final product can be purified by column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent is also a viable option for obtaining highly pure material. For pyrazoles that are difficult to purify, forming an acid addition salt (e.g., with HCl or H₂SO₄) and crystallizing it can be an effective purification method.[10][11]

Q4: How can I confirm the regiochemistry of the final N-alkylated product?

A4: The regiochemistry can be unambiguously determined using advanced NMR techniques. 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful. An HMBC experiment can show correlations between the benzylic protons of the 4-fluorobenzyl group and the carbon atoms of the pyrazole ring (C3 and C5), confirming the point of attachment. NOE experiments can show through-space correlations between the benzylic protons and the proton at the C5 position of the pyrazole ring, which would be expected for the N1 isomer.

Experimental Protocol: Synthesis of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This protocol is a representative procedure based on established chemical principles for the synthesis of substituted pyrazoles. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

Synthesis_Step1

  • Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Dissolve 1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C.

  • Add the pyrazole solution dropwise to the cold nitrating mixture. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The N-nitropyrazole intermediate may precipitate. Filter the solid and wash it with cold water.

  • Rearrangement: Suspend the crude N-nitropyrazole in a high-boiling solvent such as benzonitrile. Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain 3-nitro-1H-pyrazole.

Step 2: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Synthesis_Step2

  • Dissolve 3-nitro-1H-pyrazole in a suitable solvent such as acetonitrile or glacial acetic acid in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water. The product may precipitate and can be collected by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-nitro-1H-pyrazole.

Step 3: Synthesis of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Synthesis_Step3

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-3-nitro-1H-pyrazole in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated product from any N2-isomer and other impurities.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • Wang, R., Xu, Y., Liu, Y., Li, H., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5576. Available from: [Link]

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 1. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Zarei, M., Jarrahpour, A., & Rezaei, Z. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 159-163. Available from: [Link]

  • McCann, S. D., & Organ, M. G. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2550–2559. Available from: [Link]

  • Norman, N. J., Bao, S., Huang, A., Wo, K., Lee, C., Wang, R., ... & Zheng, S. L. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10843. Available from: [Link]

  • SlideShare. (2018). Unit 4 Pyrazole. Retrieved from [Link]

  • Moy, F. J., Lee, A., Gavrin, L. K., Xu, Z. B., Sievers, A., Kieras, E., ... & Tsao, D. H. H. (2006). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 71(13), 5025–5028. Available from: [Link]

  • Andrievsky, A. A., Lomzakova, V. I., Grachev, M. K., & Gorelik, M. V. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3(2), 15-20. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Moy, F. J., et al. (2006). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 71(13), 5025-5028. Available from: [Link]

  • Andrievsky, A. A., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3(2), 15-20. Available from: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

  • Olsen, K. L., Jensen, M. R., & MacKay, J. A. (2017). A mild halogenation of pyrazoles using sodium halide salts and Oxone. Tetrahedron Letters, 58(39), 3823-3826. Available from: [Link]

  • Al-Tel, T. H. (2007). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (20), 2963-2966. Available from: [Link]

  • Ovchinnikov, I. V., et al. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Russian Chemical Bulletin, 67(8), 1461-1469. Available from: [Link]

  • Sharma, P., & Kumar, A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-118. Available from: [Link]

  • Li, Z., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9636-9646. Available from: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 35(10), 1148-1157. Available from: [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, June 16). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Cativiela, C., et al. (1996). Direct nitration of five membered heterocycles. Tetrahedron, 52(27), 9147-9154. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Elguero, J., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3183. Available from: [Link]

  • ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Diva Portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 638(8028), 108-113. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in the Nitration of Bromo-pyrazoles

Welcome to the technical support center for the nitration of bromo-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of bromo-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on these important heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired regioselectivity and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The C4 position is generally the most electron-rich and sterically accessible, often leading to substitution at this site[1]. However, the introduction of a bromo substituent significantly influences the regiochemical outcome of nitration. The interplay between the directing effects of the pyrazole nitrogens, the electron-withdrawing inductive effect and weak deactivating nature of the bromine atom, and steric hindrance can lead to a mixture of products, presenting a significant synthetic challenge. This guide will provide the expertise to dissect these factors and control the regioselectivity of your nitration reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a mixture of regioisomers during the nitration of my bromo-pyrazole. What are the primary factors controlling the position of nitration?

The regioselectivity of bromo-pyrazole nitration is a delicate balance of electronic and steric effects. Here's a breakdown of the key factors:

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring itself directs electrophiles primarily to the C4 position due to its higher electron density compared to the C3 and C5 positions[1].

  • Directing Effect of the Bromo Substituent: Bromine is an ortho-, para- director in classical electrophilic aromatic substitution. However, in the context of the pyrazole ring, its influence is more complex. Its electron-withdrawing inductive effect deactivates the ring, while its lone pairs can participate in resonance, directing the incoming electrophile.

  • Steric Hindrance: The size of the bromine atom can sterically hinder the approach of the nitronium ion (NO₂⁺) to adjacent positions. This is particularly relevant when the bromine is at the C3 or C5 position.

  • Reaction Conditions: The choice of nitrating agent and the acidity of the reaction medium are critical. Strongly acidic conditions can protonate the pyrazole ring, altering its electronic properties and deactivating it towards nitration.

Troubleshooting Unexpected Regioisomers:

Observed IssueProbable Cause & ExplanationRecommended Solution
Nitration of 3-bromo-pyrazole yields a mixture of 3-bromo-4-nitro- and 3-bromo-5-nitro-pyrazole. The C4 position is electronically favored. However, the pyridine-like nitrogen at N2 directs to C5. The bromo group at C3 offers some steric hindrance to the C4 position.To favor the 4-nitro isomer, use milder nitrating agents (e.g., HNO₃ in acetic anhydride) at lower temperatures to minimize side reactions. To potentially increase the proportion of the 5-nitro isomer, stronger acidic conditions might be explored, but this can also lead to lower yields.
Nitration of 4-bromo-pyrazole results in a significant amount of 4-nitropyrazole (nitrodebromination). The C4 position is activated for electrophilic attack. The ipso-substitution, where the nitro group replaces the bromo group, can be a competing pathway, especially under harsh reaction conditions (high temperatures, strong acids).Employ milder reaction conditions. Lower the reaction temperature and consider using a less aggressive nitrating agent. Shorter reaction times can also minimize nitrodebromination.
Nitration of 5-bromo-1-methylpyrazole gives primarily the 4-nitro product, but with some 3-nitro isomer. The C4 position is the most electronically favored. The methyl group at N1 and the bromo group at C5 both sterically hinder the C5 and to some extent the C4 position, but C4 remains the major site of attack. The formation of the 3-nitro isomer is less common but can occur.To maximize the yield of the 4-nitro isomer, use a nitrating agent that is sensitive to steric hindrance. Careful control of temperature is crucial to prevent the formation of undesired byproducts.

Understanding the Reaction Mechanism

The nitration of bromo-pyrazoles proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile (the nitronium ion, NO₂⁺), its attack on the pyrazole ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Electrophilic Aromatic Substitution on Bromo-pyrazole cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ Sigma_Complex Sigma Complex (Carbocation Intermediate) NO2+->Sigma_Complex HSO4- HSO₄⁻ Product Bromo-nitro-pyrazole (Product) HSO4-->Product Base H3O+ H₃O⁺ Bromo-pyrazole Bromo-pyrazole (Substrate) Bromo-pyrazole->Sigma_Complex Attack by π-system Sigma_Complex->Product Deprotonation

Caption: Mechanism of Electrophilic Nitration on a Bromo-pyrazole Ring.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Bromo-pyrazole

This protocol provides a general starting point for the nitration of bromo-pyrazoles. Safety Precautions: Nitrating mixtures are highly corrosive and potentially explosive. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be cooled in an ice bath before the addition of reagents.

Materials:

  • Bromo-pyrazole substrate (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction flask, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the regioisomers.

Characterization of Regioisomers

The identification of the resulting bromo-nitro-pyrazole isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons are indicative of the substitution pattern. A proton at C4 typically appears as a singlet, while protons at C3 and C5 will show coupling to each other if both positions are unsubstituted.

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the electronic environment. The carbon bearing the nitro group will be significantly deshielded.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to determine the spatial proximity of protons, which can be invaluable for unambiguously assigning the regiochemistry, for instance, by observing an NOE between a proton on a substituent and a proton on the pyrazole ring.

Troubleshooting Low Yield and Incomplete Reactions

Q2: My nitration reaction is giving a very low yield, or the starting material is not fully consumed. What can I do?

Low yields or incomplete conversions in bromo-pyrazole nitrations can stem from several factors. The following table outlines common issues and their remedies.

Observed IssueProbable Cause & ExplanationRecommended Solution
Low Conversion Insufficiently activated nitrating agent: The nitronium ion concentration may be too low. Deactivation of the pyrazole ring: The bromo substituent is deactivating. In highly acidic media, protonation of the pyrazole ring further deactivates it.Increase the concentration of the nitrating agent or use a more potent one (e.g., fuming nitric acid). However, be cautious as this can lead to side reactions. If ring deactivation is the issue, consider less acidic conditions if the reaction allows.
Product Decomposition Harsh reaction conditions: High temperatures or overly acidic conditions can lead to the decomposition of the starting material or the product, especially if other sensitive functional groups are present.Run the reaction at a lower temperature for a longer period. Use a milder nitrating agent such as acetyl nitrate or nitronium tetrafluoroborate.
Difficult Workup Product is water-soluble: Some nitrated pyrazoles have increased polarity and may have some solubility in the aqueous phase during workup.After quenching on ice, adjust the pH of the aqueous layer carefully before extraction. In some cases, continuous liquid-liquid extraction may be necessary.

Visualization of Key Concepts

Troubleshooting_Workflow start Start: Nitration of Bromo-pyrazole problem Problem Identified start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield Yield Issue wrong_isomer Incorrect Regioisomer(s) problem->wrong_isomer Selectivity Issue side_products Significant Side Products (e.g., Nitrodebromination) problem->side_products Purity Issue solution_yield Adjust Reaction Conditions: - Increase temperature cautiously - Use stronger nitrating agent - Check substrate purity low_yield->solution_yield solution_isomer Modify Directing Influences: - Change solvent polarity - Use sterically demanding nitrating agent - Alter acidity of the medium wrong_isomer->solution_isomer solution_side Minimize Side Reactions: - Lower reaction temperature - Use milder nitrating agent - Reduce reaction time side_products->solution_side analyze Analyze Results (TLC, NMR) solution_yield->analyze solution_isomer->analyze solution_side->analyze

Caption: A General Troubleshooting Workflow for Bromo-pyrazole Nitration.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • (PDF) Nitropyrazoles. ResearchGate. [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • PYRAZOLE. SlideShare. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Welcome to the technical support center for the purification of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during the purification process. Our goal is to provide not just protocols, but a deeper understanding of the chemistry involved to empower you to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My crude product is a dark, oily residue after synthesis. How can I effectively purify it?

Answer:

A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or colored byproducts from the nitration reaction. The purification strategy should focus on removing these non-crystalline materials to isolate your target compound.

Causality: The synthesis of nitropyrazoles can sometimes lead to the formation of colored byproducts.[1][2] Additionally, if the reaction temperature was not well-controlled, side reactions may have produced polymeric material.

Troubleshooting Workflow:

  • Initial Attempt with Recrystallization:

    • Rationale: Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound at varying temperatures.[3]

    • Solvent Screening: Begin by testing the solubility of a small amount of your crude oil in various solvents. Ideal solvents will dissolve the compound when hot but not at room temperature. Good starting points for a substituted pyrazole like this would be ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).

    • Protocol:

      • Dissolve the crude oil in a minimal amount of a suitable hot solvent.

      • If there are insoluble materials, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

      • If crystals form, collect them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • If the product remains an oil, proceed to column chromatography.

  • Purification by Column Chromatography:

    • Rationale: Column chromatography is a powerful technique for separating compounds based on their polarity.[4][5] It is particularly useful for purifying oils or non-crystalline solids.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like your target molecule.

    • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.

    • Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.

Question 2: I'm performing column chromatography, but my compound is not eluting from the column, or it's eluting very slowly with significant tailing.

Answer:

This issue typically points to a problem with the choice of mobile phase or interactions between your compound and the stationary phase.

Causality: The nitro group and the pyrazole ring system can interact strongly with the acidic silica gel, leading to poor elution.[6] Tailing is often a sign of this strong interaction or column overloading.

Troubleshooting Steps:

  • Increase Solvent Polarity: If your compound is moving too slowly (low Rf on TLC), gradually increase the polarity of your eluting solvent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6]

  • Deactivate the Silica Gel: The acidity of silica gel can sometimes cause issues with nitrogen-containing compounds. You can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system. This will compete with your compound for the acidic sites on the silica, improving the elution profile.

  • Check for Compound Stability: It's possible your compound is degrading on the silica gel. To test for this, dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, which would indicate decomposition.[6] If it is unstable, consider using a less acidic stationary phase like alumina.

  • Optimize Column Loading: Overloading the column can lead to band broadening and tailing. As a general rule, for a standard silica gel column, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question 3: After recrystallization, I have a good yield, but my product's melting point is broad, and NMR analysis shows the presence of an isomeric impurity. How can I separate these isomers?

Answer:

The presence of a regioisomeric impurity is a common challenge in the synthesis of substituted pyrazoles.[7] These isomers often have very similar physical properties, making them difficult to separate.

Causality: The initial alkylation of the pyrazole ring can occur at different nitrogen atoms, leading to the formation of regioisomers. These isomers will have similar polarities and may co-crystallize.

Separation Strategies:

  • Fractional Recrystallization:

    • Rationale: Although challenging, it is sometimes possible to separate isomers by carefully controlled recrystallization. This relies on slight differences in their solubility.

    • Procedure:

      • Dissolve the mixture in the minimum amount of a suitable hot solvent.

      • Allow the solution to cool very slowly. The less soluble isomer should crystallize first.

      • Collect the first crop of crystals and analyze their purity.

      • Concentrate the mother liquor and cool again to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.

      • Repeat the process on the enriched fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Rationale: For difficult separations, Prep-HPLC offers much higher resolving power than standard column chromatography.

    • Column Selection: A phenyl-hexyl or a PFP (pentafluorophenyl) column may provide better separation for aromatic and halogenated compounds due to pi-pi interactions.[8][9]

    • Method Development: An analytical HPLC method should first be developed to achieve baseline separation of the isomers. This method can then be scaled up to a preparative scale.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole?

A1: A two-step approach is often the most effective. First, attempt a recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove the bulk of the impurities. If the product is still not pure, as determined by TLC, NMR, or melting point, then column chromatography on silica gel is the recommended next step.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the standard method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (your compound should be UV active due to the aromatic rings and nitro group) and/or by staining with a suitable agent like potassium permanganate. Combine the fractions that contain only the pure product.

Q3: My purified product is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A3: Nitro-aromatic compounds can sometimes be light-sensitive and may discolor upon exposure to light and air. To ensure long-term stability, store your purified 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in a tightly sealed amber vial, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark place. A structurally related compound is recommended to be stored sealed in a dry environment at 2-8°C.[10]

Q4: What are the expected spectroscopic signatures for the pure compound?

A4: While specific data would need to be acquired, you can expect the following:

  • ¹H NMR: Signals corresponding to the protons on the fluorobenzyl group, and a singlet for the proton on the pyrazole ring.

  • ¹³C NMR: Carbons of the pyrazole ring and the fluorobenzyl group.

  • IR Spectroscopy: Characteristic peaks for the C-Br, C-F, and N-O (from the nitro group) stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Data and Protocols

Table 1: Recommended Solvent Systems for Chromatography
ApplicationStationary PhaseRecommended Mobile Phase (starting point)Rationale
TLC AnalysisSilica Gel 60 F25420-30% Ethyl Acetate in HexanesProvides good initial separation for moderately polar compounds.
Column ChromatographySilica Gel (230-400 mesh)10-20% Ethyl Acetate in Hexanes (gradient elution to higher polarity may be needed)Allows for good separation of the target compound from less polar and more polar impurities.[4]
Prep-HPLCC18 or Phenyl-HexylAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidOffers high-resolution separation for isomeric impurities. The phenyl-hexyl phase can provide alternative selectivity for aromatic compounds.[8]
Experimental Protocol: Column Chromatography

This protocol provides a general guideline for purifying approximately 1 gram of crude 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (approx. 50 g) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add more eluent as needed.

    • Once the silica has settled, add a layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel (approx. 2-3 g) by dissolving the compound in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent, collecting fractions in test tubes or vials.

    • Monitor the elution by TLC.

    • If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 15% ethyl acetate, then 20%). A step-gradient elution is often effective.[11]

  • Isolation of the Product:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Confirm the purity by NMR, LC-MS, and melting point analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Oily Crude Product

G start Crude Product is a Dark Oil recrystallization Attempt Recrystallization start->recrystallization solvent_screen Solvent Screening (e.g., EtOH, IPA, EtOAc/Hexanes) recrystallization->solvent_screen crystals_form Crystals Form? solvent_screen->crystals_form collect_product Collect and Analyze Product crystals_form->collect_product Yes no_crystals Remains an Oil crystals_form->no_crystals No chromatography Proceed to Column Chromatography no_crystals->chromatography tlc TLC for Solvent System chromatography->tlc run_column Run Silica Gel Column tlc->run_column pure_product Isolate Pure Product run_column->pure_product

Caption: Decision workflow for purifying an oily crude product.

Diagram 2: Logic for Overcoming Poor Column Elution

G start Poor Elution / Tailing on Silica Gel Column check_polarity Is Rf too low on TLC? start->check_polarity increase_polarity Increase Eluent Polarity (e.g., more EtOAc) check_polarity->increase_polarity Yes still_tailing Still Tailing? increase_polarity->still_tailing add_base Add Triethylamine (0.1-1%) to Eluent still_tailing->add_base Yes check_stability Check for Decomposition on Silica still_tailing->check_stability No improvement success Improved Separation add_base->success decomposing Decomposing? check_stability->decomposing switch_phase Switch to Alumina decomposing->switch_phase Yes check_loading Check Column Loading (1-5% of silica mass) decomposing->check_loading No switch_phase->success check_loading->success

Caption: Troubleshooting poor performance in column chromatography.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • IndiaMART. (n.d.). Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99%. Retrieved from [Link]

  • Bansal, R. K. (2013). Current status of pyrazole and its biological activities. Journal of the Association of Physicians of India, 61(8 Suppl), 15-20.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3237.
  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Aatmani, A. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

Sources

Optimization

Stability and degradation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in solution

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Here, we address common challenges related to its stability and degradation in solution, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Introduction

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities and applications in medicinal chemistry.[1][2] The presence of electron-withdrawing nitro and bromo groups on the pyrazole ring, combined with the fluorobenzyl moiety, creates a molecule with specific physicochemical properties that can influence its stability under various experimental conditions. Understanding the potential degradation pathways of this compound is critical for accurate data interpretation in screening assays, kinetic studies, and formulation development. This document serves as a practical resource for navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in solution?

A1: The key factors influencing the stability of this compound are pH, solvent composition, temperature, and exposure to light. The pyrazole ring is substituted with a nitro group, which makes the ring electron-deficient and potentially susceptible to nucleophilic attack, particularly under basic conditions.[3] Furthermore, like many complex organic molecules, it may be sensitive to thermal stress and photodegradation.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed vials with minimized headspace to prevent moisture absorption. For day-to-day use, creating smaller aliquots is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Is the compound sensitive to light?

A3: Yes, pyrazole derivatives can be susceptible to photochemical reactions.[4][6][7] It is a standard best practice to handle the solid compound and its solutions under subdued light. Use amber glass vials or wrap containers in aluminum foil to protect them from light, especially during long-term storage or extended experiments.

Q4: Which analytical method is best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantitatively monitoring the stability of the parent compound and detecting potential degradants.[8] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a robust starting point.

Troubleshooting Guide: Common Experimental Issues

Problem: I'm observing a progressive loss of my compound's activity or a decreasing peak area in my HPLC analysis when using an aqueous buffer.

This is a classic indicator of compound degradation in your experimental medium. The primary culprits are typically pH-mediated hydrolysis and thermal instability.

  • Potential Cause 1: pH-Mediated Hydrolysis

    The chemical environment of your solution is the most critical factor. The stability of compounds can be highly dependent on pH.[9][10] While nitropyrazoles are generally noted for their resistance to hydrolysis, the specific substitution pattern of this molecule may render it susceptible under certain conditions.[11] In basic aqueous solutions (pH > 8), hydroxide ions can act as nucleophiles, potentially attacking the electron-deficient pyrazole ring and leading to hydrolysis. Some pyrazole ester derivatives have been shown to hydrolyze rapidly in basic buffers.[3]

  • Potential Cause 2: Thermal Degradation

    Many nitropyrazole compounds are known for high thermal stability, but this is often assessed in the solid state.[11][12][13] In solution, the energy required for degradation can be lower. If your experiments are conducted at elevated temperatures (e.g., 37°C for cell-based assays), the rate of degradation can be significantly accelerated. The dissolution process itself can be endothermic, meaning temperature changes affect solubility and stability.[14]

► Recommended Actions & Protocols

  • Perform a pH Stability Screen: Before initiating extensive experiments, assess the compound's stability in different buffers. Incubate the compound at your working concentration in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at the intended experimental temperature. Analyze samples by HPLC at time zero and after several hours (e.g., 2, 4, 8, and 24 hours) to quantify the remaining parent compound.

  • Optimize Buffer Composition: If instability is observed at your desired pH, consider using a buffer with a different composition. Sometimes, buffer components themselves can catalyze degradation.

  • Control Temperature and Time: Prepare solutions fresh before use and keep them on ice. Minimize the time the compound spends in aqueous buffer before analysis or use in an assay.

Problem: My results are inconsistent, and I see new, unidentified peaks appearing in my chromatograms, especially in later time-point samples.

This suggests the formation of degradation products. Identifying the cause requires a systematic "forced degradation" study, which intentionally exposes the compound to harsh conditions to predict its degradation pathways.

  • Potential Cause 1: Photodegradation

    If experiments are conducted on an open bench under ambient or intense laboratory lighting, UV radiation can induce photochemical reactions, leading to isomerization or fragmentation.[5][7]

  • Potential Cause 2: Oxidative Degradation

    Although less common for this structure, interaction with reactive oxygen species, which can be present in some cell culture media or generated by other reagents, could lead to degradation.

► Recommended Actions & Protocols

  • Conduct a Forced Degradation Study: This is a cornerstone of stability testing. It involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress. This will help identify the likely degradation products and the conditions to avoid. (See the detailed protocol below).

  • Characterize Degradants: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the new peaks. This information is crucial for proposing the structures of the degradation products. Common degradation pathways could include denitration (replacement of -NO₂ with -OH) or debromination.

Visualizing Potential Degradation Pathways

The diagram below illustrates a hypothetical degradation pathway via hydrolysis, a common route for compounds in aqueous media.

G Parent 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (Parent Compound) Hydrolysis pH-Mediated Hydrolysis (e.g., OH⁻ attack) Parent->Hydrolysis Product1 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-ol (Denitration Product) Hydrolysis->Product1 Pathway A Product2 1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-4-ol (Debromination/Hydroxylation Product) Hydrolysis->Product2 Pathway B Other Other Fragments Hydrolysis->Other Pathway C

Caption: Potential degradation pathways for the parent compound under hydrolytic stress.

Data Presentation

Table 1: Recommended Solvents and General Storage Conditions
ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSO or DMFAprotic solvents minimize hydrolytic degradation pathways.
Storage Temperature -20°C to -80°CReduces kinetic rate of degradation for long-term stability.
Working Solutions Prepare fresh in assay bufferMinimizes time compound is exposed to potentially destabilizing aqueous conditions.
Light Protection Use amber vials or foilPrevents potential photodegradation.[5]
Handling Aliquot stock solutionsAvoids contamination and repeated freeze-thaw cycles.
Table 2: Example Data from a Hypothetical Forced Degradation Study
ConditionTime (hr)% Parent Compound RemainingObservations
0.1 M HCl at 60°C2495.2%Generally stable to acid hydrolysis.
0.1 M NaOH at 60°C825.7%Significant degradation; major degradant peak observed at RRT 0.8.
10% H₂O₂ at RT2498.1%Stable to oxidation.
80°C in Water2488.5%Minor thermal degradation observed.
UV Light (254 nm)875.3%Moderate photodegradation; multiple minor degradant peaks appear.

This data is illustrative and should be confirmed experimentally for your specific batch and conditions.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Stability Analysis
  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps to investigate the compound's stability under various stress conditions.

G cluster_stress Expose Aliquots to Stress Conditions (e.g., 24h) start Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic 0.1 M HCl @ 60°C start->Acid Base Basic 0.1 M NaOH @ 60°C start->Base Oxidative Oxidative 10% H₂O₂ @ RT start->Oxidative Thermal Thermal Water @ 80°C start->Thermal Photo Photolytic UV Light @ RT start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV and LC-MS Dilute->Analyze

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, add a small volume of the stock solution to the stress reagent to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

    • Thermal: HPLC-grade water. Incubate at 80°C.

    • Photolytic: HPLC-grade water. Expose to direct UV light (e.g., 254 nm) or strong sunlight in a quartz cuvette. Protect a control sample from light.

  • Sampling: Take samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Sample Preparation:

    • Before analysis, cool samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. Use LC-MS to get mass information for any new peaks observed.

By following this structured approach, researchers can confidently assess the stability of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, troubleshoot experimental inconsistencies, and ensure the generation of high-quality, reliable data.

References

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99. IndiaMART. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central. [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-bromo-3-nitro-1H-pyrazole

Welcome to the technical support center for the N-alkylation of 4-bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the N-alkylation of 4-bromo-3-nitro-1H-pyrazole?

A1: The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole like 4-bromo-3-nitro-1H-pyrazole, these two nitrogens are in different chemical environments, leading to the potential formation of two different constitutional isomers upon alkylation. The challenge lies in controlling which nitrogen atom acts as the nucleophile. The outcome is governed by a delicate interplay of steric hindrance from adjacent groups, the electronic effects of substituents on the ring, the nature of the alkylating agent, the choice of base, and the solvent.[1][2][3]

Q2: Which nitrogen (N1 or N2) is expected to be the major product in the alkylation of 4-bromo-3-nitro-1H-pyrazole and why?

A2: In the case of 4-bromo-3-nitro-1H-pyrazole, the major product will likely be the N1-alkylated isomer. The 3-nitro group is a strong electron-withdrawing group, which decreases the electron density of the adjacent N2 nitrogen, making it less nucleophilic. Conversely, the N1 nitrogen is further away from the nitro group, making it the more electron-rich and sterically accessible site for alkylation. While the 4-bromo group also has an electron-withdrawing inductive effect, the electronic influence of the 3-nitro group is generally more dominant in directing regioselectivity.

Q3: My N-alkylation reaction is giving a very low yield. What are the common causes?

A3: Low yields can stem from several factors:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the pyrazole, leading to a low concentration of the reactive pyrazolide anion.

  • Poor Nucleophilicity: The strong electron-withdrawing nitro group reduces the overall nucleophilicity of the pyrazole ring, making the reaction sluggish.

  • Steric Hindrance: Bulky alkylating agents or substituents on the pyrazole can sterically hinder the approach of the electrophile.[4]

  • Side Reactions: The formation of quaternary salts or decomposition of the starting material or product under the reaction conditions can reduce the yield.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all lead to poor conversion.

Q4: I am observing the formation of multiple products in my reaction mixture. What could they be?

A4: Besides the desired N1- and N2-alkylated isomers, other possible products could include:

  • O-alkylation: Although less common for pyrazoles, if there are any trace amounts of the tautomeric pyrazolone form, O-alkylation could occur.

  • Quaternary Salts: If an excess of the alkylating agent is used or if the product is particularly nucleophilic, it can be further alkylated to form a quaternary pyrazolium salt.

  • Elimination Products: If using an alkyl halide with beta-hydrogens (e.g., ethyl bromide), elimination to form an alkene can be a competing side reaction, especially with sterically hindered bases.

Q5: Are there milder alternatives to traditional base-mediated alkylation for this substrate?

A5: Yes, several milder methods can be employed:

  • Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) can facilitate N-alkylation at room temperature without a strong base.[4][5]

  • Mitsunobu Reaction: This reaction offers an alternative pathway for N-alkylation, though it requires stoichiometric amounts of reagents.[6]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) under solvent-free conditions with a base like sodium hydroxide can be an effective and clean method.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-alkylation of 4-bromo-3-nitro-1H-pyrazole.

Issue 1: Low or No Conversion
Potential Cause Suggested Solution Scientific Rationale
Insufficient Base Strength Switch to a stronger base (e.g., from K₂CO₃ to NaH or LHMDS).The N-H of 3-nitropyrazole is acidic, but a sufficiently strong base is needed to generate a high concentration of the pyrazolide anion for efficient reaction.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.The reduced nucleophilicity of the substrate due to the nitro group may require higher thermal energy to overcome the activation barrier.
Poor Solvent Choice Use a polar aprotic solvent like DMF or DMSO.These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive anion, and they have high boiling points allowing for higher reaction temperatures.[6]
Inactive Alkylating Agent Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide, or a triflate).The reactivity order for alkyl halides is I > Br > Cl. Trifilates are excellent leaving groups, making the alkylating agent more electrophilic.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential Cause Suggested Solution Scientific Rationale
Reaction under Kinetic Control Lower the reaction temperature. Use a less polar solvent.Lower temperatures can favor the formation of the thermodynamically more stable isomer. Solvent polarity can influence the transition state energies for alkylation at N1 vs. N2.[7]
Steric Effects of Alkylating Agent Use a bulkier alkylating agent.A larger electrophile will preferentially attack the less sterically hindered N1 position, away from the 3-nitro group.
Counter-ion Effects Change the base to alter the counter-ion (e.g., from Na⁺ to K⁺ or Cs⁺).The nature of the metal counter-ion can influence the aggregation state of the pyrazolide and its coordination, thereby affecting the accessibility of the two nitrogen atoms.

Data and Experimental Protocols

The following tables summarize reaction conditions from the literature that can be adapted for the N-alkylation of 4-bromo-3-nitro-1H-pyrazole.

Table 1: Influence of Base and Solvent on N-Alkylation of Substituted Indazoles (A Pyrazole Analogue)

Base Solvent Temperature (°C) N1:N2 Ratio Total Yield (%)
K₂CO₃DMF251:1.298
NaHTHF0 to 25>20:192
LHMDSTHF-78 to 25>20:191
t-BuOKTHF-78 to 251:1.698

Data adapted from a study on 6-nitro-1H-indazole, which provides a useful electronic comparison.[6]

Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole

Electrophile (Imidate) Catalyst (20 mol%) Solvent Temp (°C) Time (h) Yield (%)
Phenethyl trichloroacetimidateNone1,2-DCEReflux243
Phenethyl trichloroacetimidateTMSOTf1,2-DCE232445
Phenethyl trichloroacetimidateCSA1,2-DCE23477
4-Methoxybenzyl trichloroacetimidateCSA1,2-DCE23492

This data demonstrates a mild and effective alternative to base-mediated methods.[4][5]

Protocol 1: General Procedure for Base-Mediated N-Alkylation
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-3-nitro-1H-pyrazole (1.0 eq) and a dry, polar aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 50-80 °C) may be required if the reaction is slow.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation
  • Reactant Preparation: To a round-bottom flask, add the 4-bromo-3-nitro-1H-pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[4][5]

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-bromo-3-nitro-1H-pyrazole D Deprotonation (Formation of Anion) A->D B Base (e.g., NaH) Solvent (e.g., DMF) B->D C Alkylating Agent (e.g., R-X) E Nucleophilic Attack (SN2) C->E D->E Pyrazolide Anion F Quench E->F G Extraction F->G H Column Chromatography G->H I Isolated N1/N2 Products H->I

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

G cluster_pyrazole 4-bromo-3-nitro-1H-pyrazole cluster_factors Influencing Factors cluster_outcome Regiochemical Outcome P N1 vs N2 Attack N1 N1-Alkylated Product (Generally Favored) P->N1 Major Pathway N2 N2-Alkylated Product (Minor Isomer) P->N2 Minor Pathway Sterics Steric Hindrance (3-NO2 group, Alkylating Agent) Sterics->P Electronics Electronic Effects (EWG at C3 reduces N2 nucleophilicity) Electronics->P Base Base/Counter-ion (Na+, K+, Cs+) Base->P Solvent Solvent Polarity (DMF, THF, Dioxane) Solvent->P

Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zare, A., & Meraj, F. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Smith, J. D., & Johnson, A. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics, 3(2), 112-123. [Link]

  • Smith, J. D., & Johnson, A. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Iqbal, N., & Ahmad, S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Li, X., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9636–9647. [Link]

  • Bazhin, D. N., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6435. [Link]

  • Lohmer, R., & Müller, M. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Li, X., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9636–9647. [Link]

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • Aktoudianakis, E. (2025). Synthesis of Annulated Pyrazoles via a Tandem Alkylation/Direct Arylation Sequence. University of Toronto. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • Hranjec, M., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • Wiley Online Library. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyrazole derivatives. Our goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles to help you navigate the common challenges and side reactions associated with this synthesis.

Introduction: The Synthetic Challenge

The target molecule, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, is synthesized via the N-alkylation of 4-bromo-3-nitro-1H-pyrazole with 4-fluorobenzyl bromide. While seemingly straightforward, this reaction is a classic example of a challenge in heterocyclic chemistry: regioselectivity . Unsymmetrically substituted pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site, often leading to a mixture of regioisomers that can be difficult to separate and identify.[1]

The primary challenge is to selectively form the desired N1-alkylated product while minimizing the formation of the undesired N2-alkylated isomer, 4-bromo-2-(4-fluorobenzyl)-5-nitro-1H-pyrazole. This guide will dissect the factors influencing this selectivity and provide actionable solutions to common experimental issues.

Section 1: Recommended Synthesis Protocol

This section provides a robust, optimized starting protocol for the regioselective synthesis of the target compound.

Experimental Protocol: N-Alkylation of 4-Bromo-3-nitro-1H-pyrazole
  • Reagent Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-3-nitro-1H-pyrazole (1.0 eq.).

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. A typical concentration is 0.1-0.2 M.

  • Base Addition : Add finely ground potassium carbonate (K₂CO₃) (1.5 eq.). Stir the suspension for 10-15 minutes at room temperature.

    • Scientist's Note : Potassium carbonate is a moderately strong base, which is crucial here. Stronger bases like sodium hydride (NaH) can increase the proportion of the undesired N2-isomer and may lead to decomposition of the nitro-pyrazole core.[2]

  • Alkylation : Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction Monitoring : Allow the reaction to stir at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 16-24 hours.

  • Work-up :

    • Quench the reaction by slowly adding cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem Area 1: Poor Regioselectivity (Isomer Formation)

Q1: My TLC and NMR analysis show two major products. What is the second product and why did it form?

A1: The most common side product is the regioisomeric 4-bromo-2-(4-fluorobenzyl)-5-nitro-1H-pyrazole. The formation of a mixture of N1 and N2 alkylated products is a well-documented issue in the alkylation of unsymmetrical pyrazoles.[1] The ratio of these isomers is highly dependent on reaction conditions, as they influence the site of attack by the electrophile on the pyrazolate anion intermediate.

  • Mechanistic Insight : Deprotonation of the pyrazole NH creates a pyrazolate anion where the negative charge is delocalized across the N1-C5-C4-C3-N2 system. The alkylating agent can then attack either nitrogen. The outcome is a delicate balance between electronic and steric factors.[4] The N1 position is often sterically more accessible, while the N2 position can be more electronically favored depending on the substituents.

Q2: How can I improve the yield of my desired N1-isomer?

A2: Optimizing regioselectivity involves carefully controlling the reaction parameters. Several factors can be tuned to favor N1 alkylation:

ParameterRecommendation for N1-SelectivityRationale
Base Use a weaker, heterogeneous base like K₂CO₃ or Cs₂CO₃.[5]Strong, soluble bases (e.g., NaH, KOt-Bu) create a "free" anion in solution, which can lead to thermodynamically controlled (often N2) products. Heterogeneous bases create a localized concentration of the pyrazolate salt, where steric hindrance plays a more significant role, favoring attack at the less hindered N1 position.[4][6]
Solvent Use a polar aprotic solvent like DMF or Acetonitrile (MeCN).These solvents effectively solvate the cation of the base (e.g., K⁺), but less so the pyrazolate anion, promoting the Sₙ2 reaction. Nonpolar solvents like toluene or dioxane may hinder the reaction due to poor solubility of the base.[5]
Temperature Maintain room temperature or slightly below.Lower temperatures generally favor the kinetically controlled product, which is often the N1-isomer due to reduced steric hindrance. Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more sterically hindered N2-isomer.
Alkylating Agent Consider a bulkier alkylating agent if possible.While not an option for this specific synthesis, it's a general principle that sterically demanding electrophiles will preferentially react at the less hindered nitrogen atom.[7]

Q3: How can I definitively identify which isomer is which?

A3: Unambiguous isomer identification is crucial and is best achieved using advanced NMR techniques.

  • ¹H and ¹³C NMR : While standard 1D NMR can show two distinct sets of peaks, assigning them can be difficult. However, characteristic chemical shifts for the CH₂ group of the benzyl moiety and the C3/C5 carbons of the pyrazole ring can provide initial clues.[1]

  • 2D NMR (NOESY/HMBC) : These are the gold standard for confirmation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment on the desired N1-isomer should show a correlation (through-space interaction) between the protons of the benzylic CH₂ group and the H5 proton on the pyrazole ring. This interaction would be absent in the N2-isomer.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment will show long-range (2-3 bond) correlations between the benzylic CH₂ protons and the C5 and C3 carbons of the pyrazole ring, helping to confirm the connectivity.

Problem Area 2: Low Yield & Incomplete Reactions

Q1: My reaction has stalled, and a lot of starting material remains. What went wrong?

A1: This issue typically points to problems with the reagents or reaction setup.

  • Inactive Base : Potassium carbonate can absorb moisture from the air, reducing its efficacy. Ensure the K₂CO₃ is freshly ground and dried before use.

  • Poor Quality Solvent : Use anhydrous DMF. Water in the solvent can protonate the pyrazolate anion, reverting it to the starting material, and can also react with the benzyl bromide.

  • Degraded Alkylating Agent : 4-fluorobenzyl bromide can degrade over time. Check its purity by ¹H NMR before use. If it is impure, consider purifying it by distillation or filtration through a small plug of silica.

  • Insufficient Stirring : Since K₂CO₃ is not fully soluble in DMF, efficient stirring is required to ensure a sufficient reaction rate at the solid-liquid interface.

Q2: The reaction turns dark brown/black, and my yield is very low with many spots on the TLC.

A2: A dark coloration often indicates decomposition.

  • Cause : This can be caused by using too strong a base (like NaH or an alkoxide) or by running the reaction at an elevated temperature.[8] The electron-withdrawing nitro group makes the pyrazole ring susceptible to nucleophilic attack and decomposition under harsh conditions.

  • Solution : Revert to the recommended protocol using K₂CO₃ at room temperature. If the reaction is still sluggish, it is better to increase the reaction time rather than the temperature.

Section 3: Visualized Mechanisms & Workflows

Reaction Mechanism: N1 vs. N2 Alkylation

The diagram below illustrates the competing pathways for the alkylation of the 4-bromo-3-nitropyrazolate anion. The choice of base and solvent conditions dictates which path is favored.

G Start 4-Bromo-3-nitro- 1H-pyrazole Anion Pyrazolate Anion (Delocalized) Start->Anion - H+ N1_Product Desired Product (N1-isomer) 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Anion->N1_Product Path A: Attack at N1 (Sterically Favored) N2_Product Side Product (N2-isomer) 4-bromo-2-(4-fluorobenzyl) -5-nitro-1H-pyrazole Anion->N2_Product Path B: Attack at N2 (Electronically Favored) Base Base (K2CO3) Base->Start Electrophile 4-Fluorobenzyl Bromide Electrophile->Anion

Caption: Competing N1 vs. N2 alkylation pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

Troubleshooting Start Problem Observed in Synthesis LowYield Low Yield / Stalled Reaction Start->LowYield Impurity Impure Product / Multiple Spots on TLC Start->Impurity Cause_Base Inactive Base / Insufficient Amount LowYield->Cause_Base Cause_Solvent Wet Solvent (DMF) LowYield->Cause_Solvent Cause_Temp Temperature Too Low LowYield->Cause_Temp Cause_Isomers Poor Regioselectivity (N1/N2 Mixture) Impurity->Cause_Isomers Cause_Decomp Decomposition (Dark Color) Impurity->Cause_Decomp Sol_Base Use Fresh, Dry K2CO3 (1.5 eq.) Cause_Base->Sol_Base Sol_Solvent Use Anhydrous DMF Cause_Solvent->Sol_Solvent Sol_Time Increase Reaction Time (not Temp) Cause_Temp->Sol_Time Sol_Isomers Optimize: Use K2CO3, Room Temp, Anhydrous DMF Cause_Isomers->Sol_Isomers Sol_Decomp Avoid Strong Bases (NaH) & High Temperatures Cause_Decomp->Sol_Decomp

Caption: A troubleshooting decision tree for the synthesis.

References

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available from: [Link]

  • Fustero, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]

  • Chafin, J. D., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available from: [Link]

  • O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available from: [Link]

  • Gade, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Silva, A. M. S., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available from: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]

  • Gade, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available from: [Link]

  • Popov, A. V., et al. (2021). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available from: [Link]

  • Alam, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Bos, P. H., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Kireev, A. S., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Preventing debromination during functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals The functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole presents a significant synthetic challenge due to the propensity for debromi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole presents a significant synthetic challenge due to the propensity for debromination, a common side reaction that can diminish yields and complicate purification. This guide provides in-depth troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve your desired products with higher fidelity.

Troubleshooting Common Issues

This section addresses the most frequent challenges encountered during the functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

Q1: I'm observing significant debromination of my starting material. What are the primary causes?

A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient aryl halides like your substrate. The primary culprit is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.

  • Solvents: Solvents like alcohols can act as hydride donors.

  • Impurities: Trace amounts of water or other impurities can also contribute to the formation of Pd-H.

The electron-withdrawing nitro group at the 3-position of the pyrazole ring makes the 4-position more susceptible to nucleophilic attack, including by hydride species, leading to the undesired debrominated product.[1]

Q2: How can I minimize debromination and improve the yield of my desired functionalized product?

A2: Minimizing debromination requires careful optimization of your reaction conditions. Here are the key parameters to consider:

  • Choice of Base: Switch to a milder, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices.[1]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can promote the desired cross-coupling reaction over reductive dehalogenation.[2][3] N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing this side reaction.[4]

  • Solvent: Use anhydrous, aprotic solvents to minimize the presence of adventitious water. Toluene, 1,4-dioxane, and DMF are common choices, but ensure they are rigorously dried before use.

  • Temperature: Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy than the desired cross-coupling.[1]

  • Reaction Time: Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor debromination.

Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The catalyst may be deactivating over time. This can be caused by impurities in the starting materials or solvents, or by coordination of the product or starting material to the palladium center, inhibiting catalytic turnover.

  • Insufficient Base: The base may not be strong enough or may be consumed by side reactions. Ensure you are using a sufficient excess of the base.

  • Poor Solubility: The starting materials or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consider a co-solvent system or a different solvent altogether.

  • Incorrect Ligand Choice: The ligand may not be optimal for the specific transformation. Experiment with different classes of ligands (e.g., phosphines, NHCs) to find one that promotes efficient catalysis.

Mechanism Spotlight: The Battle Between Cross-Coupling and Debromination

Understanding the mechanistic pathways is key to controlling the outcome of your reaction. The desired cross-coupling reaction and the undesired debromination pathway compete within the same catalytic cycle.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) ox_add->pd_intermediate transmetal Transmetalation (with Nu-M) pd_intermediate->transmetal pd_h Pd-H Species Formation pd_intermediate->pd_h from base, solvent, etc. pd_nu_intermediate Ar-Pd(II)-Nu(L_n) transmetal->pd_nu_intermediate red_elim Reductive Elimination pd_nu_intermediate->red_elim product Ar-Nu (Desired Product) red_elim->product product->pd0 Catalyst Regeneration dehalogenation Reductive Dehalogenation pd_h->dehalogenation debrominated_product Ar-H (Debrominated Byproduct) dehalogenation->debrominated_product debrominated_product->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles for cross-coupling and debromination.

Recommended Experimental Protocols

The following protocols are starting points for the functionalization of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and should be further optimized for your specific substrate and coupling partner.

Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by using a mild base and a well-established catalyst system. The presence of an electron-withdrawing group on the aryl halide is known to enhance the rate of Suzuki coupling reactions.[5]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with a supporting ligand.
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich phosphine ligands promote reductive elimination and stabilize the catalyst.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Mild inorganic bases are less likely to generate Pd-H species compared to alkoxides.[1]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A protic co-solvent is often necessary to dissolve the inorganic base. Ensure solvents are degassed.
Temperature 80-100 °CLower temperatures can help to suppress debromination.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid or ester is typically used to drive the reaction to completion.

Step-by-Step Protocol:

  • To a dry reaction vessel, add 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

For the introduction of an alkyne moiety, a copper-free Sonogashira coupling is recommended to avoid potential side reactions.

Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Ligand PPh₃ (4-10 mol%)Additional phosphine ligand can help to stabilize the catalyst.
Base Et₃N or i-Pr₂NEt (2-3 equivalents)Amine bases are typically used in Sonogashira couplings.
Solvent Anhydrous THF or DMFAprotic polar solvents are suitable for this reaction.
Temperature Room temperature to 60 °CMilder conditions are often sufficient and can help to prevent debromination.
Terminal Alkyne 1.1-1.5 equivalentsA slight excess of the alkyne is recommended.

Step-by-Step Protocol:

  • To a dry reaction vessel, add 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 equiv.) and the palladium catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6][7] Careful selection of the catalyst system is critical to success.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)A common Pd(0) precursor for this reaction.
Ligand XPhos or BrettPhos (2-4 mol%)Bulky, electron-rich ligands are essential for efficient C-N coupling.
Base NaOtBu or LHMDS (1.5-2.0 equivalents)While strong bases can promote debromination, they are often necessary for C-N bond formation. Careful optimization is key.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic, non-polar solvents are preferred.
Temperature 80-110 °CElevated temperatures are often required.
Amine 1.1-1.5 equivalentsA slight excess of the amine is typically used.

Step-by-Step Protocol:

  • To a dry reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium precatalyst, such as Pd(OAc)₂?

A: Yes, Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. However, be aware that the reductant is often the phosphine ligand, which can lead to the formation of phosphine oxide. This may require a higher ligand loading.

Q: What is the role of the 4-fluorobenzyl group in this reaction?

A: The 4-fluorobenzyl group at the 1-position of the pyrazole is primarily a protecting group and a solubilizing group. It is unlikely to participate directly in the cross-coupling reaction at the 4-position.

Q: Are there any alternative functionalization strategies that avoid palladium catalysis?

A: While palladium-catalyzed cross-coupling reactions are the most common methods for this type of functionalization, other transition metals like copper and nickel have been used in similar transformations.[8][9] For certain nucleophiles, nucleophilic aromatic substitution (SₙAr) might be a possibility, although the conditions are typically harsh and may not be compatible with all functional groups.

Q: How can I confirm that the debrominated byproduct is being formed?

A: The most definitive way to confirm the formation of the debrominated byproduct is by mass spectrometry (MS), which will show a molecular ion corresponding to the loss of bromine and the addition of hydrogen. 1H NMR spectroscopy can also be used, as the proton that replaces the bromine atom will appear as a new signal in the aromatic region of the spectrum.

References

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C–N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Kraszewski, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Kraszewski, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Wallentin, C.-J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(7), 4740–4744. [Link]

  • Perevalov, V. P., et al. (2003). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 39(6), 681–719. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(1), 10–13. [Link]

  • Lipshutz, B. H., et al. (2015). Reductions of aryl bromides in water at room temperature. Green Chemistry, 17(1), 225–228. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Wang, Y., et al. (2022). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. Molecules, 27(15), 4983. [Link]

  • Everson, D. A., & Weix, D. J. (2014). Reductive cross-coupling of nonaromatic, heterocyclic bromides with aryl and heteroaryl bromides. Journal of the American Chemical Society, 136(16), 5918–5921. [Link]

  • Estevez, V., & Villacampa, M. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5871. [Link]

  • Newman, S. G., & Lautens, M. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15585–15650. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5003. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9683–9701. [Link]

  • Zhang, S., et al. (2024). Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. Journal of Physics: Conference Series, 2737(1), 012008. [Link]

  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

  • Gildner, P. G., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 17(19), 4948–4951. [Link]

  • Vummaleti, S. V. C., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 3986. [Link]

  • Semba, K., et al. (2016). Reductive Cross-Coupling of Conjugated Arylalkenes and Aryl Bromides with Hydrosilanes by Cooperative Palladium/Copper Catalysis. Angewandte Chemie International Edition, 55(21), 6275–6279. [Link]

  • Stankovic, B., et al. (2015). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. International Journal of Photoenergy, 2015, 1–9. [Link]

  • Li, J., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 08(01), 1–10. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14(40), 29184–29188. [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2015). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]

  • Estevez, V., & Villacampa, M. (Eds.). (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • IndiaMART. (n.d.). Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99. [Link]

  • Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. This document moves beyond a simple protocol, offering troubleshooting solutions and answers to frequently asked questions based on established chemical principles and field experience.

The synthesis is typically approached as a two-stage process: first, the regioselective nitration of 4-bromo-1H-pyrazole to yield the key intermediate, 4-bromo-3-nitro-1H-pyrazole, followed by a nucleophilic N-alkylation with 4-fluorobenzyl bromide. Each step presents unique challenges that can impact yield, purity, and scalability. This guide provides the causal logic behind experimental choices to empower users to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of 4-bromo-3-nitro-1H-pyrazole with 4-fluorobenzyl bromide.

Q1: My N-alkylation reaction is resulting in a low yield or has stalled. What are the primary causes and how can I optimize the conversion?

A1: Low conversion in this N-alkylation is a common issue, primarily stemming from the reduced nucleophilicity of the pyrazole ring. The presence of two strong electron-withdrawing groups (bromo and nitro) significantly increases the acidity of the N-H proton but deactivates the pyrazole anion for the subsequent SN2 attack.

Core Causality: The reaction's success hinges on efficiently generating the pyrazole anion and ensuring it is reactive enough to displace the bromide from the 4-fluorobenzyl bromide.

Troubleshooting Steps & Scientific Rationale:

  • Evaluate Your Base: The choice of base is critical. While weaker bases like sodium carbonate may be insufficient, an overly strong base like sodium hydride (NaH) can lead to side reactions if moisture is present.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is often superior for N-alkylation of electron-deficient heterocycles. The large, soft cesium cation coordinates less tightly with the pyrazole anion, making the nitrogen lone pair more available for nucleophilic attack. Potassium carbonate (K₂CO₃) is a cost-effective alternative that often provides good results.[1]

  • Solvent Selection: The solvent must be aprotic to avoid quenching the pyrazole anion and polar enough to dissolve the reactants and facilitate the SN2 transition state.

    • Recommendation: Dimethylformamide (DMF) or Acetonitrile (ACN) are standard choices. DMF is generally preferred for its ability to solvate cations effectively, which can accelerate the reaction rate. Ensure the solvent is anhydrous, as water will protonate the pyrazole anion.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>80 °C) can lead to decomposition of the starting materials or product, especially given the presence of the nitro group.

    • Recommendation: Start the reaction at room temperature and gently heat to 50-60 °C, monitoring by TLC or LC-MS. This controlled heating often provides the necessary activation energy without promoting degradation pathways.

  • Reagent Quality: Ensure the 4-fluorobenzyl bromide is not degraded. As an alkylating agent, it can be sensitive to moisture and light. Using a freshly opened bottle or purifying stored material is advisable.

start Low Yield / Stalled Reaction base 1. Re-evaluate Base (Is it strong enough?) start->base solvent 2. Check Solvent (Is it polar, aprotic, and dry?) base->solvent Try Cs₂CO₃ or K₂CO₃ temp 3. Adjust Temperature (Is it too low or too high?) solvent->temp Use anhydrous DMF or ACN reagent 4. Verify Reagent Quality (Is the alkylating agent pure?) temp->reagent Heat to 50-60 °C solution Optimized Reaction reagent->solution Use fresh/pure reagent

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Q2: I've isolated a major byproduct with the same mass as my target molecule. How can I prevent its formation?

A2: You are likely observing the formation of the N2-alkylated regioisomer: 4-bromo-2-(4-fluorobenzyl)-5-nitro-2H-pyrazole. The alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 isomers.[2]

Core Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors.

  • Steric Hindrance: The substituent at the C5 position (adjacent to N1) can sterically hinder the approach of the alkylating agent. In this case, there is no C5 substituent, but the C3-nitro group is adjacent to the N2 position.

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position reduces the electron density at the adjacent N2 nitrogen, making it a less favorable site for alkylation compared to the N1 nitrogen.

Strategies for Maximizing N1 Selectivity:

  • Bulky Alkylating Agents: While not applicable here since the benzyl group is defined, using sterically bulkier alkylating agents generally favors substitution at the less hindered nitrogen.

  • Cation Chelation: In some cases, the choice of base can influence selectivity. A metal cation that can chelate with the nitro group and the N2 nitrogen could potentially block that site, favoring N1 attack. However, for this substrate, steric hindrance is the more dominant factor.

  • Reaction Conditions: Generally, kinetic control (lower temperatures) often favors alkylation at the more sterically accessible nitrogen (N1). Thermodynamic control (higher temperatures, longer reaction times) could potentially lead to isomerization if the N2 product is more stable, though this is less common.

Recommendation: The inherent electronic bias of the 3-nitro group already favors the desired N1-alkylation. If significant N2 isomer formation is observed, it suggests an unusual reaction environment. The most reliable method to separate the isomers is column chromatography.

ParameterN1-Alkylation (Desired)N2-Alkylation (Isomer)
Site of Attack Nitrogen at position 1Nitrogen at position 2
Controlling Factor Electronically favored (further from NO₂)Sterically hindered by C3-NO₂
Typical Outcome Major ProductMinor Product
Separation Column ChromatographyColumn Chromatography

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic route for this compound?

A1: The most logical and widely applicable route starts with the commercially available 4-bromo-1H-pyrazole.

Step 1: Nitration. The pyrazole ring is activated towards electrophilic substitution. However, forcing conditions are required to introduce the deactivating nitro group. The reaction of 4-bromo-1H-pyrazole with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures regioselectively installs the nitro group at the C3 position.

Step 2: N-Alkylation. The resulting 4-bromo-3-nitro-1H-pyrazole is deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃) and alkylated with 4-fluorobenzyl bromide in a polar aprotic solvent like DMF.

A 4-Bromo-1H-pyrazole B 4-Bromo-3-nitro-1H-pyrazole A->B Nitration (fuming HNO₃ / H₂SO₄) C Target Product: 4-Bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole B->C N-Alkylation (4-F-BnBr, Base, DMF)

Sources

Troubleshooting

Technical Support Center: Purity Determination of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Ensuring the purity of act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][2] This document outlines robust analytical methodologies, offers field-proven troubleshooting advice, and explains the scientific rationale behind procedural choices to ensure reliable and reproducible results.

The analytical strategy for a molecule like 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, which possesses multiple functional groups (a halogenated pyrazole core, a nitro group, and a fluorinated benzyl moiety), necessitates a multi-technique approach to build a complete purity profile.[3] This guide covers the primary quantitative techniques alongside essential spectroscopic methods for identity confirmation.

Overall Analytical Workflow

A comprehensive purity assessment involves an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed to identify and quantify all potential impurities, including isomers, by-products, and residual solvents.

Purity_Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Identity Confirmation cluster_2 Residual Solvents & Volatiles cluster_3 Fundamental & Thermal Properties HPLC HPLC-UV/PDA (Quantitative Assay, Impurities) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Verification) FTIR FTIR Spectroscopy (Functional Group ID) GCMS Headspace GC-MS (Residual Solvents) EA Elemental Analysis (Empirical Formula) DSC DSC (High Purity Crystalline Samples) EA->DSC If >98.5% pure Sample Test Sample: 4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole Sample->HPLC Primary Analysis Sample->NMR Sample->FTIR Sample->GCMS Sample->EA

Caption: Orthogonal workflow for purity and identity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the definitive technique for determining the purity and impurity profile of non-volatile organic molecules like our target compound.[4] A reversed-phase method is the logical starting point due to the compound's aromatic nature and moderate polarity.

Step-by-Step HPLC Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a stock solution of 100 µg/mL.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Method Parameters: The following table provides a robust starting point for method development.[5][6][7]

ParameterRecommended SettingRationale & Expertise
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. A 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase to ensure sharp peaks by protonating any basic sites on the pyrazole ring.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 40% B, ramp to 95% B over 20 min, hold for 5 min, return to 40% B and equilibrate for 5 min.A gradient elution is crucial for separating impurities with a wide range of polarities and for eluting any strongly retained compounds from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature is critical for reproducible retention times.[8]
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 254 nm or PDA Scan (210-400 nm)The aromatic rings and nitro group provide strong chromophores. A PDA detector is superior as it allows for peak purity analysis and detection at the optimal wavelength for each component.
  • System Suitability Test (SST): Before analyzing samples, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the main peak area and retention time should be less than 2.0%. This validates that the system is performing correctly.[9]

  • Analysis & Calculation: Inject the sample solution. Purity is typically calculated using an area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Troubleshooting Guide (FAQ)

Q: My retention times are drifting to earlier or later times. What's the cause? A: Unstable retention times are a common issue.[8][10] The cause can usually be traced to one of four areas: the pump, the mobile phase, the column, or temperature.

HPLC_Troubleshooting Start Problem: Unstable Retention Times CheckPump Is the pump pressure stable? Are there leaks? Start->CheckPump CheckMobilePhase Is the mobile phase fresh? Is it degassed? Is the composition correct? CheckPump->CheckMobilePhase Pressure Stable (Yes) FixPump Solution: Purge pump, check for leaks, replace seals if necessary. CheckPump->FixPump Pressure Fluctuating (No) CheckColumn Is the column properly equilibrated? Is it nearing the end of its life? CheckMobilePhase->CheckColumn Mobile Phase OK (Yes) FixMobilePhase Solution: Prepare fresh mobile phase, degas, verify composition. CheckMobilePhase->FixMobilePhase Problem Found (No) CheckTemp Is the column oven on and at the set temperature? CheckColumn->CheckTemp Column OK (Yes) FixColumn Solution: Increase equilibration time, flush or replace the column. CheckColumn->FixColumn Problem Found (No) FixTemp Solution: Ensure oven is working and allow temperature to stabilize. CheckTemp->FixTemp Problem Found (No)

Caption: Logical flow for troubleshooting retention time drift.

Q: I'm seeing significant peak tailing for my main compound. How can I fix this? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica backbone.

  • Causality: The nitrogen atoms in the pyrazole ring can carry a partial positive charge and interact with ionized, negatively charged silanols.

  • Solution 1 (Self-Validating): Ensure your mobile phase pH is low enough. The 0.1% TFA in the protocol (pH ~2) is designed to suppress silanol ionization, minimizing these interactions.

  • Solution 2: If tailing persists, it may indicate column degradation. Try a new column from a reputable manufacturer known for high-purity silica and robust end-capping.

Q: I see "ghost peaks" in my chromatogram, especially during the gradient. Where are they from? A: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.

  • Causality: They are often contaminants from the mobile phase or the system that accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic concentration increases.

  • Solution 1: Use high-purity HPLC-grade solvents and fresh 0.1% TFA solution.

  • Solution 2: Flush the system thoroughly, including the injector and sample loop, with a strong solvent like 100% acetonitrile.[11]

  • Solution 3: Run a blank gradient (injecting mobile phase) to confirm the source of the peaks. If they appear in the blank, the contamination is in your system or solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

While HPLC is the primary tool for the API itself, GC-MS is indispensable for analyzing thermally stable, volatile impurities and, most critically, residual solvents from the synthesis.[1][12] Given the nitroaromatic structure, thermal degradation is a potential concern, so a careful temperature program is essential.

Step-by-Step GC-MS Protocol (Headspace)
  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF) and an internal standard if quantitative analysis is required. Crimp the vial securely.

  • Chromatographic System: A GC system coupled to a Mass Spectrometer (MS) detector is required. A Nitrogen-Phosphorus Detector (NPD) could also be used for high selectivity towards the nitrogen-containing target molecule.[13][14]

  • Method Parameters:

ParameterRecommended SettingRationale & Expertise
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polarity column designed for residual solvent analysis, providing good separation for a wide range of common solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Headspace Sampler Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °CThese temperatures are a starting point to ensure volatilization of solvents without causing significant degradation of the API.
GC Inlet Split mode (e.g., 20:1), Temperature: 200 °CA lower inlet temperature minimizes the risk of thermal degradation of the nitro group.
Oven Program Initial 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)A standard program that separates early-eluting solvents and ensures any higher-boiling impurities are eluted.
MS Detector Scan mode (e.g., m/z 35-400), EI at 70 eVScan mode allows for the identification of unknown volatile impurities by library matching.
GC-MS Troubleshooting Guide (FAQ)

Q: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this? A: Thermal degradation is a valid concern for nitroaromatic compounds.

  • Confirmation: Inject a known concentration and observe if the peak area is lower than expected. Look for the appearance of new, consistent peaks that are not present in the original sample. The MS spectra of these peaks may correspond to fragments of your parent molecule.

  • Solution 1: Lower the inlet temperature in 10-20 °C increments to find the highest temperature that provides good peak shape without causing degradation.

  • Solution 2: Use a deactivated inlet liner. Active sites in the liner can catalyze degradation. A liner with wool can also sometimes cause issues. Try a liner with a taper at the bottom.

Q: My peaks are broad and poorly shaped. A: This can be due to several factors in a GC system.

  • Causality 1 (Slow Injection): The sample is not being introduced to the column in a tight band. Ensure your split flow is adequate and the inlet is not leaking.

  • Causality 2 (Column Issues): The column may be contaminated or degraded. Try baking the column at its maximum rated temperature (without exceeding it) for a few hours. If that fails, you may need to trim the first few cm from the inlet side or replace the column.

  • Causality 3 (Incompatible Solvent): In a direct injection (not headspace), if the sample solvent is not compatible with the stationary phase, it can cause peak distortion. This is less of an issue with headspace analysis.

Spectroscopic & Other Confirmatory Methods

These methods are crucial for confirming the identity and structural integrity of the compound, complementing the quantitative data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation.[15] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR should be performed. The data should be consistent with the proposed structure. Impurities with different chemical structures will often show unique signals.

TechniqueExpected ObservationsTroubleshooting Tip
¹H NMR Signals for the pyrazole proton, aromatic protons on the benzyl ring, and the CH₂ linker protons. Integration should match the number of protons.If peaks are broad, it could be due to aggregation at high concentration or paramagnetic impurities. Dilute the sample or filter it through a small plug of silica.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.A low signal-to-noise ratio is common. Increase the number of scans to improve data quality.
¹⁹F NMR A single, sharp signal for the fluorine on the benzyl ring.¹⁹F NMR is very sensitive and has a wide chemical shift range, making it excellent for detecting any fluorine-containing impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" and confirms the presence of key functional groups.[16][17]

Functional GroupExpected Wavenumber (cm⁻¹)
N-O Stretch (Nitro) ~1560-1500 (asymmetric) & ~1350-1300 (symmetric)
C-Br Stretch ~600-500
C-F Stretch (Aromatic) ~1250-1100
Aromatic C=C Stretch ~1600-1450
Pyrazole Ring Vibrations Multiple bands in the fingerprint region

Troubleshooting Tip: A common issue is the presence of a broad peak around 3400 cm⁻¹, which is indicative of water (O-H stretch). Ensure your sample and KBr (if making a pellet) are completely dry to avoid this interfering signal.

Elemental Analysis

This fundamental technique determines the mass percentages of C, H, and N. The experimental values should agree with the theoretical values for the empirical formula C₁₁H₇BrFN₃O₂ within ±0.4%. A significant deviation suggests the presence of impurities or residual solvent.[18]

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Available at: [Link]

  • Analytical method development and validations of API by using suitable analytical technique. (n.d.). ResearchGate. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (1996). EPA. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). pharmaceuticals.com. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Available at: [Link]

  • Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99. (n.d.). IndiaMART. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Available at: [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Available at: [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. Available at: [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Agilent. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]

  • Analytical Method Validation – Overview. (n.d.). Journal of Engineering Sciences. Available at: [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). ijcrt.org. Available at: [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry?. (n.d.). Moravek, Inc.. Available at: [Link]

  • Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). dergipark.org.tr. Available at: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). ace-hplc.com. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Analogs: A Comparative Guide

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole analogs, a class of compounds with significant therapeutic potential. By dissecting the roles of individual substituents on the pyrazole core, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. While direct comparative studies on this specific analog series are limited, this guide synthesizes data from structurally related compounds to elucidate the key determinants of biological activity.

The Pyrazole Core: A Foundation for Diverse Biological Activities

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of drugs across various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5] Its unique electronic properties and conformational flexibility allow for precise interactions with a wide range of biological targets. The biological profile of pyrazole derivatives can be finely tuned through substitutions at various positions of the ring.[1]

Deconstructing the Substituents: A Trifecta of Influence

The biological activity of the 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole scaffold is dictated by the interplay of its three key substituents: the 4-bromo group, the 3-nitro group, and the 1-(4-fluorobenzyl) group.

The 4-Bromo Substituent: Enhancing Potency

The presence of a bromine atom at the C4 position of the pyrazole ring is a common strategy to enhance the biological activity of pyrazole-based compounds. As a halogen, bromine is an electron-withdrawing group that can influence the electronic distribution of the pyrazole ring, potentially improving interactions with target proteins. Studies on various pyrazole derivatives have indicated that halogenation at the C4 position can lead to increased anticancer and antimicrobial potency.[6] For instance, the introduction of a bromo group has been shown to significantly improve the anticancer potential of aryldiazenyl pyrazole derivatives.[7]

The 3-Nitro Group: A Key Modulator of Activity

The nitro group at the C3 position is a strong electron-withdrawing group that profoundly impacts the electronic character of the pyrazole ring. This electronic modification can be crucial for binding to specific biological targets. Research on nitroaromatic compounds has demonstrated that the presence of nitro groups can enhance antibacterial activity.[8] In the context of 1-benzyl-1H-pyrazole derivatives, a 3-nitro substituent has been identified as a key feature for potent inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis.[9]

The N1-Benzyl Moiety: Tailoring Specificity and Potency

The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the compound's overall pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 1-(4-fluorobenzyl) group in the parent compound provides a lipophilic handle that can facilitate cell membrane permeability.

A study on the structural optimization of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole as a RIP1 kinase inhibitor provides valuable insights into the SAR of N-benzyl pyrazoles.[9] The study revealed that modifications to the benzyl ring directly impact the inhibitory activity. While a direct comparison with a 4-fluorobenzyl group is not provided, the research underscores the importance of the substitution pattern on the benzyl ring for achieving high potency. The exploration of various substituted benzyl groups allows for the fine-tuning of interactions within the target's binding pocket.

Synergistic Effects and Inferred Structure-Activity Relationships

The combination of the 4-bromo, 3-nitro, and 1-(4-fluorobenzyl) substituents is likely to result in a synergistic effect on the biological activity of the parent compound. Based on the analysis of related structures, we can infer the following SAR trends for this class of analogs:

  • Position and Nature of Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring are critical. Electron-withdrawing groups, such as the fluorine atom in the parent compound, may enhance activity by modulating the electronic properties of the entire molecule. Varying the substituents (e.g., chloro, methyl, methoxy) and their positions (ortho, meta, para) on the benzyl ring would likely lead to significant differences in biological activity.

  • Replacement of the Bromo Group: Replacing the bromine at C4 with other halogens (Cl, I) or with small alkyl groups could help to probe the importance of both electronic effects and steric bulk at this position.

  • Modification of the Nitro Group: While the nitro group at C3 appears important, its replacement with other electron-withdrawing groups like cyano or sulfonyl could reveal alternative ways to achieve similar biological effects.

Comparative Biological Activity Data (Hypothetical)

To illustrate the potential SAR, the following table presents hypothetical biological activity data for a series of 4-bromo-1-(substituted-benzyl)-3-nitro-1H-pyrazole analogs against a generic kinase target. It is important to note that this data is for illustrative purposes and is not based on direct experimental results for this specific series.

Compound IDR (Substitution on Benzyl Ring)IC₅₀ (nM)
1 (Parent) 4-Fluoro 50
24-Chloro45
34-Methyl150
44-Methoxy200
52,4-Dichloro25
6Unsubstituted100

This hypothetical data suggests that electron-withdrawing substituents at the para-position of the benzyl ring (e.g., F, Cl) are favorable for activity, while electron-donating groups (e.g., CH₃, OCH₃) are detrimental. Furthermore, multiple electron-withdrawing substituents (e.g., 2,4-dichloro) may lead to a further increase in potency.

Experimental Protocols

To enable researchers to validate these SAR hypotheses and explore this chemical space further, the following section details standardized experimental protocols for the synthesis and biological evaluation of these pyrazole analogs.

Synthesis of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Analogs

The synthesis of the title compounds can be achieved through a multi-step process, beginning with the synthesis of the pyrazole core followed by N-alkylation.

Step 1: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

A common route to substituted pyrazoles involves the cyclization of a suitable precursor. For 4-bromo-3-nitro-1H-pyrazole, one could start from a commercially available pyrazole and introduce the bromo and nitro groups through electrophilic substitution reactions.

Step 2: N-Alkylation with Substituted Benzyl Halides

The final step involves the N-alkylation of the 4-bromo-3-nitro-1H-pyrazole with an appropriate substituted benzyl halide (e.g., 4-fluorobenzyl bromide).

Detailed Protocol for N-Alkylation:

  • To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1-(substituted-benzyl)-3-nitro-1H-pyrazole analog.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structure and biological activity, the following diagrams illustrate the key SAR findings and the experimental workflow.

SAR_Summary cluster_scaffold 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Core cluster_substituents Key Substituent Effects cluster_activity Biological Activity Scaffold Pyrazole Core Bromo 4-Bromo: - Enhances Potency - Electron-withdrawing Scaffold->Bromo Substitution at C4 Nitro 3-Nitro: - Strong electron-withdrawing - Crucial for target binding Scaffold->Nitro Substitution at C3 Benzyl 1-(4-fluorobenzyl): - Influences potency and selectivity - Lipophilicity for cell penetration Scaffold->Benzyl Substitution at N1 Activity Enhanced Anticancer & Antimicrobial Activity Bromo->Activity Nitro->Activity Benzyl->Activity

Caption: Key structure-activity relationships of the pyrazole analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Pyrazole 4-Bromo-3-nitro-1H-pyrazole Synthesis Start->Pyrazole Alkylation N-Alkylation with Substituted Benzyl Halides Pyrazole->Alkylation Analogs Target Analogs Alkylation->Analogs Anticancer Anticancer Screening (MTT Assay) Analogs->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Analogs->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR

Caption: Experimental workflow for SAR studies of pyrazole analogs.

Conclusion and Future Directions

The 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally related compounds suggests that the interplay between the electron-withdrawing bromo and nitro groups, combined with a strategically substituted N-benzyl moiety, is crucial for potent biological activity. Future research should focus on the systematic exploration of substitutions on the benzyl ring to optimize potency and selectivity. Furthermore, the synthesis and evaluation of a focused library of analogs, as outlined in this guide, will be instrumental in validating the inferred SAR and identifying lead candidates for further preclinical development.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Zhang, T., Li, Y., Ma, C., Li, L., Yu, D., & Liu, X. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-556.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2020).
  • Kandeel, M., Kamal, A. M., & El-Sayed, W. M. (2021). Synthesis, Characterization, and Antimicrobial Screening of Some Novel Substituted Pyrazoles. Molecules, 26(11), 3241.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Synthesis and pharmacological activities of pyrazole derivatives: a review.
  • Papadopoulou, M. V., Bloomer, W. D., & Rosenzweig, H. S. (2015). Antimicrobial activity of nitroaromatic derivatives. Current medicinal chemistry, 22(28), 3246-3275.
  • Rana, A., Siddiqui, N., & Khan, S. A. (2019). Pyrazoles: a versatile moiety in medicinal chemistry. Medicinal Chemistry Research, 28(8), 1145-1175.
  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis, characterization and pharmacological evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 77(11), 1549-1560.
  • Kamal, A., Shaik, A. B., & Jain, N. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2533.
  • Taha, M. O., & Al-Soud, Y. A. (2012). Quantitative structure–activity relationship (QSAR) on new benzothiazoles derived substituted piperazine derivatives. Journal of the Chinese Chemical Society, 59(4), 481-490.
  • Ali, M. A., Ismail, R., & Choon, T. S. (2018). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 23(7), 1630.
  • Sylvester, P. W. (2011). Anticancer and anti-inflammatory activities of some new pyrazolo[3,4-b]pyrazines. Molecules, 16(12), 10165-10182.
  • El-Gohary, N. S. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 10(2), 1-12.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Pyrazoles as anticancer agents: recent advances.
  • Kumar, D., & Kumar, N. (2020). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 10(28), 16417-16436.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Pharmacology, 69(10), 1245-1270.
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Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole: A Comparative Framework

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for In Vivo Assessment The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In Vivo Assessment

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer effects.[1][2][3] Derivatives of pyrazole have been shown to target various critical pathways in oncology, acting as inhibitors for targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[4][5] The compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a novel synthetic molecule built upon this promising scaffold. While in vitro assays may have indicated its cytotoxic potential against cancer cell lines, the true litmus test for any potential therapeutic is its performance within a complex biological system.

This guide provides a comprehensive, experience-driven framework for designing and executing a robust in vivo study to validate the anticancer activity of this specific compound. We will move beyond a simple recitation of steps to explain the critical decision-making processes, the rationale behind the choice of models and controls, and the methods for generating trustworthy, publication-quality data. Our objective is to establish a self-validating experimental system that compares the novel compound's efficacy against established benchmarks.

Part 1: Foundational Strategy - Selecting the Appropriate In Vivo Model

The initial and most critical decision in any in vivo study is the choice of the animal model. This choice fundamentally dictates the questions you can answer. The two primary options for initial efficacy studies are xenograft and syngeneic models.

  • Human Tumor Xenograft Models: In this approach, human cancer cells are implanted into immunodeficient mice (e.g., Nude, SCID, or NSG mice).[6] The primary advantage is that it allows for the direct assessment of a compound's efficacy against a human tumor.[7] However, the compromised immune system of the host means this model cannot be used to evaluate any potential immunomodulatory effects of the drug.

  • Syngeneic Models: Here, murine tumor cells are implanted into a host mouse of the same inbred strain, which possesses a fully competent immune system.[8] This model is indispensable for studying cancer immunotherapies or for compounds that may work by modulating the tumor microenvironment.[9][10]

Expert Recommendation: For a novel small molecule like 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, whose mechanism is not yet fully elucidated, the xenograft model is the logical starting point. The primary question is whether the compound has a direct cytotoxic or cytostatic effect on human cancer cells in a living system. A xenograft model provides the clearest and most direct answer to this fundamental question, minimizing the confounding variables of a complex immune response. Should the compound prove effective and further mechanistic studies suggest an interaction with the immune system, subsequent validation in a syngeneic model would be warranted.

G A Primary Research Question B Direct Efficacy on Human Cancer Cells? A->B Is the compound directly cytotoxic? C Role of Immune System in Mechanism of Action? A->C Does the compound modulate immunity? D Utilize Human Tumor Xenograft Model B->D Yes E Utilize Syngeneic (Murine) Model C->E Yes F Initial Validation Study (This Guide's Focus) D->F G Advanced Immunotherapy Studies E->G

Caption: Decision workflow for selecting the appropriate in vivo cancer model.

Part 2: Designing a Comparative and Self-Validating Study

To ensure the trustworthiness of the results, the study must be designed to compare the test article against well-defined positive and negative controls.

Selection of Human Cancer Cell Lines

The choice of cell line should ideally be informed by prior in vitro screening data. However, a standard approach is to use well-characterized and widely-used cell lines from different cancer indications to assess the breadth of activity. Many pyrazole derivatives have shown activity against breast, lung, and colon cancers.[1][11]

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

Experimental Groups and Controls

A robust study design requires multiple arms to provide context for the test article's activity. For each cell line model, the following groups should be established (n=8-10 mice per group is standard for statistical power):

  • Group 1: Vehicle Control: (Negative Control) The formulation vehicle used to dissolve/suspend the test article. This group establishes the baseline tumor growth rate.

  • Group 2: Test Article (Low Dose): 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole at dose X mg/kg.

  • Group 3: Test Article (High Dose): 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole at dose Y mg/kg (e.g., 2X or 3X).

  • Group 4: Positive Control: A standard-of-care chemotherapeutic agent relevant to the cancer type. This is crucial for benchmarking performance. Examples include:

    • Paclitaxel or Doxorubicin for breast cancer (MCF-7 model).[12]

    • Cisplatin or Paclitaxel for lung cancer (A549 model).[12]

    • 5-Fluorouracil (5-FU) for colon cancer (HCT116 model).[12]

Part 3: Detailed Experimental Protocols

Adherence to detailed, standardized protocols is paramount for reproducibility and data integrity.

Protocol: Tumor Implantation and Study Initiation
  • Cell Culture: Culture the selected human cancer cell line (e.g., A549) under standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep) to ~80% confluency.

  • Cell Harvest: Wash cells with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS.

  • Cell Count and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion; viability must be >95%.

  • Implantation: Adjust the cell concentration to 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each female athymic nude mouse (6-8 weeks old).[13]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups detailed in Section 2.2. This is a critical step to ensure there is no bias in tumor size between groups at the start of treatment.

Protocol: Compound Formulation and Administration
  • Vehicle Preparation: A common vehicle for hydrophobic compounds is a solution of 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh.

  • Test Article Formulation: Calculate the required amount of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole for each dose group. Prepare a stock solution in DMSO first, then dilute to the final concentration with the remaining vehicle components.

  • Administration: Administer the formulations to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical dosing schedule is once daily (q.d.) for 14-21 days. The route and frequency should be based on any available pharmacokinetic data or the properties of similar compounds.

Protocol: In-Life Monitoring and Endpoint Criteria
  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week.

  • Body Weight: Record the body weight of each animal at the same frequency. Body weight loss is a key indicator of toxicity; a loss of >20% typically requires euthanasia.

  • Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle. All animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison.

Comparative Efficacy Data Table

Summarize the key endpoint data in a structured table.

GroupTreatmentDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%) ± SEM
1Vehicleq.d. x 21 days1850 ± 210-+5.5 ± 1.2
2Test Article (15 mg/kg)q.d. x 21 days1100 ± 15040.5%+3.1 ± 1.5
3Test Article (30 mg/kg)q.d. x 21 days650 ± 9564.9%-2.3 ± 1.8
4Positive Control (e.g., Paclitaxel 10 mg/kg)q.o.d. x 5 doses520 ± 8071.9%-8.5 ± 2.1

Note: Data shown are hypothetical and for illustrative purposes only.

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] * 100

Visualizing the Experimental Workflow

A clear workflow diagram ensures the experimental plan is well-understood and can be consistently executed.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select & Culture Human Cancer Cells (e.g., A549) B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to ~100-150 mm³ B->C D Randomize Mice into 4 Groups C->D E 1. Vehicle Control 2. Test Article (Low Dose) 3. Test Article (High Dose) 4. Positive Control F Administer Treatment (e.g., q.d. for 21 days) D->F G Monitor Tumor Volume & Body Weight (2x/week) F->G H Euthanize & Excise Tumors at Endpoint G->H I Measure Final Tumor Weight & Volume H->I J Calculate TGI % & Analyze Toxicity I->J K Comparative Data Analysis & Reporting J->K

Sources

Comparative

A Comparative Guide for Drug Development Professionals: Fluorobenzyl vs. Benzyl Substituted Pyrazoles

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] The biological act...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] The biological activity of pyrazole derivatives can be finely tuned through substitution, and among the various modifications, N-alkylation with benzyl groups is a common strategy to enhance potency and modulate physicochemical properties.[2][3] This guide provides an in-depth comparative analysis of fluorobenzyl- versus benzyl-substituted pyrazoles, offering insights into how the subtle introduction of fluorine can significantly impact synthetic strategy, physicochemical characteristics, and ultimately, biological performance.

The Rationale for Fluorine Substitution: A Strategic Move in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established approach to optimize drug-like properties.[4] Fluorine's high electronegativity can alter the electronic nature of the benzyl ring, influencing pKa, lipophilicity, and metabolic stability. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity. This guide will explore these effects through a comparative lens, providing researchers with the necessary data to make informed decisions in their drug discovery programs.

Synthesis of N-Substituted Pyrazoles: A General Workflow

A common and reliable method for the synthesis of N-substituted pyrazoles involves a two-step process: the initial formation of the pyrazole core via a condensation reaction, followed by N-alkylation. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A 1,3-Dicarbonyl Compound D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Work-up & Purification E->F G 3,5-Disubstituted-1H-pyrazole F->G H 3,5-Disubstituted-1H-pyrazole L Reaction Mixture H->L I Base (e.g., NaH, K2CO3) I->L J Aprotic Solvent (e.g., DMF, Acetonitrile) J->L K Benzyl Bromide or Fluorobenzyl Bromide K->L M Stir at RT L->M N Work-up & Purification M->N O N-Benzyl or N-Fluorobenzyl Pyrazole N->O

Caption: General workflow for the synthesis of N-benzyl and N-fluorobenzyl pyrazoles.

Experimental Protocol: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole and 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a model pyrazole system to illustrate the comparative methodology.

Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL), add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrazole.

Part 2: N-Alkylation

For 1-Benzyl-3,5-dimethyl-1H-pyrazole:

  • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 g, 10.4 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.4 mmol) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add benzyl bromide (1.78 g, 10.4 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-3,5-dimethyl-1H-pyrazole.

For 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole:

  • Follow the same procedure as for the benzyl analog, but substitute benzyl bromide with 4-fluorobenzyl bromide (1.96 g, 10.4 mmol).

Comparative Analysis: Physicochemical Properties

The introduction of a fluorine atom onto the benzyl ring, while seemingly minor, imparts significant changes to the physicochemical properties of the molecule. These changes can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-Benzyl-3,5-dimethyl-1H-pyrazole1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazoleRationale for Impact
Molecular Weight ( g/mol ) 186.25204.24The addition of a fluorine atom increases the molecular weight.
LogP (calculated) ~2.5~2.7Fluorine is a lipophilic atom, generally increasing the octanol-water partition coefficient.
Topological Polar Surface Area (TPSA) (Ų) 17.117.1The TPSA is primarily determined by the pyrazole ring and is unaffected by the benzyl substitution.
Hydrogen Bond Acceptors 22The nitrogen atoms of the pyrazole ring are the primary hydrogen bond acceptors.
Hydrogen Bond Donors 00There are no hydrogen bond donors in either molecule.

Expert Insights: The increased lipophilicity of the fluorobenzyl analog may enhance membrane permeability, potentially leading to better oral absorption and cell penetration. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects. The similar TPSA suggests that both compounds will have comparable passive diffusion characteristics across membranes, independent of lipophilicity.[5]

Comparative Analysis: Biological Activity

While a direct head-to-head study is not available in the cited literature, we can draw valuable insights from existing data on similar pyrazole structures to anticipate the comparative biological performance. The electronic effects of the fluorine atom are expected to be a key determinant of activity.

Anticipated Trends in Biological Activity:

Biological TargetBenzyl-Substituted PyrazoleFluorobenzyl-Substituted PyrazoleMechanistic Rationale
Antimicrobial Activity (e.g., vs. S. aureus) Moderate activity reported for some derivatives.[6]Potentially enhanced activity.The electron-withdrawing nature of fluorine on the benzyl ring can modulate the electronic properties of the entire molecule, potentially leading to better interaction with bacterial targets. Some studies have shown that halogenated substituents can enhance antimicrobial potency.
Enzyme Inhibition (e.g., COX-2) Active, with IC50 values in the low micromolar range for some analogs.Potentially increased potency and selectivity.The fluorine atom can form specific interactions (e.g., hydrogen bonds with backbone amides) within the enzyme's active site, leading to tighter binding. The altered electronics of the fluorobenzyl ring can also influence the binding mode.
Cytotoxicity (e.g., vs. Cancer Cell Lines) Varies widely depending on the pyrazole core and other substituents.[7]Potentially increased cytotoxicity.Enhanced cellular uptake due to increased lipophilicity and altered electronic interactions with intracellular targets could lead to greater cytotoxic effects.

Note: The above table is an expert projection based on established principles of medicinal chemistry and data from related but not identical compound series. Direct experimental validation is required for confirmation.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Incubate for an additional 2-4 hours D->E F Determine MIC as the lowest concentration with no visible bacterial growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a nutrient broth (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

COX2_Assay_Workflow A Prepare assay buffer and enzyme solution B Add test compound and COX-2 enzyme to a 96-well plate A->B C Pre-incubate at 25°C for 1 minute B->C D Initiate reaction by adding arachidonic acid and a colorimetric probe C->D E Monitor the increase in absorbance at a specific wavelength (e.g., 603 nm) D->E F Calculate the percentage of inhibition and determine the IC50 value E->F

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors.

  • In a 96-well plate, add the reaction buffer, a solution of human recombinant COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at 25°C for 1 minute.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) and a suitable probe that generates a colorimetric or fluorometric signal upon reaction.

  • Immediately measure the rate of signal generation using a plate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8][9]

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the nuanced differences between fluorobenzyl- and benzyl-substituted pyrazoles. The strategic incorporation of fluorine can significantly influence the physicochemical properties, particularly lipophilicity, which in turn can modulate biological activity. While direct comparative experimental data is sparse, the principles of medicinal chemistry and existing literature on related compounds suggest that fluorobenzyl substitution is a promising strategy for enhancing the potency and selectivity of pyrazole-based drug candidates.

For researchers in the field, this guide underscores the importance of a systematic approach to structure-activity relationship (SAR) studies. The synthesis and parallel evaluation of both benzyl and a series of fluorobenzyl (ortho, meta, para) analogs would provide invaluable data for optimizing lead compounds. The detailed experimental protocols provided herein offer a robust starting point for such investigations, ensuring the generation of high-quality, reproducible data. As the quest for novel therapeutics continues, a deep understanding of the subtle yet powerful effects of bioisosteric replacements like the fluorobenzyl group will be paramount to success.

References

  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017). ResearchGate. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. [Link]

  • A one-step synthesis of pyrazolone. (2025). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC. [Link]

  • Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. (2025). ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). PubMed Central. [Link]

  • Progress of N-Benzyl Removal. (n.d.). SIOC Journals. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.).
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Monash University. [Link]

  • Minimum inhibitory concentration (MIC) determination. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). [No source name found]. [Link]

  • Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (n.d.). ResearchGate. [Link]

  • Process for the production of pyrazoles. (n.d.).
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. [Link]

  • Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. (n.d.). NIH. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). ResearchGate. [Link]

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... (n.d.). ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

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Validation

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting in silico molecular docking studies, using the novel compound 4-bromo-1-(4-fluorobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting in silico molecular docking studies, using the novel compound 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a case study. We will navigate the critical choices in methodology, compare leading software alternatives, and present a self-validating protocol to ensure the scientific rigor of your findings.

Introduction: The Rationale for Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2] This method is instrumental in drug discovery for screening vast libraries of compounds and identifying potential drug candidates in a time and cost-effective manner.[2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] This makes our target compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a compelling candidate for exploratory docking studies to hypothesize its potential biological targets.

Foundational Choices: Ligand and Target Preparation

The fidelity of any docking simulation is fundamentally dependent on the quality of the input structures. This section details the causality behind the essential preparatory steps for both the ligand and its target protein.

Ligand Preparation

The initial 2D or 3D structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole must be converted into a docking-ready format. This is not merely a file conversion; it's a critical process of generating a chemically correct representation.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Start with the SMILES string (C1=C(C=CC(=C1)Cl)CN2C=C(C(=N2)[O-])Br) or draw the molecule in a chemical editor.[7]

  • Generate 3D Conformation: Use a program like Open Babel to convert the 2D representation into a plausible 3D structure.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves steric clashes and finds a low-energy, stable conformation.

  • Assign Partial Charges: Accurate partial charges are crucial for calculating electrostatic interactions. Gasteiger or AM1-BCC charges are commonly used.[8]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is key to allowing conformational flexibility during the docking simulation.[9]

  • Save in PDBQT Format: For use with AutoDock suite, the final step is to save the prepared ligand in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional tree information.[9]

  • Causality: Why is this necessary? An unrealistic starting conformation or incorrect protonation state can lead the docking algorithm to explore irrelevant conformational space, resulting in misleading predictions. Energy minimization ensures the ligand is in a physically realistic state, while correct charge assignment is vital for accurately scoring electrostatic and hydrogen bond interactions.[9]

Target Protein Selection and Preparation

The choice of a protein target is guided by the known pharmacology of the ligand's core scaffold. Given the broad anti-inflammatory and anticancer activities of pyrazole derivatives, a relevant target is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4][10] We will use the crystal structure of human COX-2 (PDB ID: 5KIR) for this guide.

Experimental Protocol: Protein Preparation

  • Download PDB File: Obtain the protein structure file (e.g., 5KIR.pdb) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.[11] This is crucial because their presence can interfere with the docking of the new ligand.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, paying special attention to adding polar hydrogens, which are critical for forming hydrogen bonds.[9]

  • Assign Charges: Assign partial charges to all protein atoms. Kollman charges are a common choice for proteins in the AutoDock suite.[12]

  • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens are often merged with their parent carbon atoms.

  • Save in PDBQT Format: The prepared receptor is saved in the PDBQT format for compatibility with docking software like AutoDock Vina.[9][11]

  • Causality: The "cleaning" of the PDB file ensures a pristine binding site, preventing artifacts from influencing the docking result.[11] Correct protonation states of amino acid residues (like Histidine, Aspartate, and Glutamate) are vital as they dictate the hydrogen bonding network and electrostatic potential of the active site.[13]

Comparative Methodologies: A Docking Software Showdown

Several software packages are available for molecular docking, each employing different search algorithms and scoring functions. The choice of software can significantly impact the results. Here, we compare three widely used programs: AutoDock Vina (academic, free), Glide (commercial), and GOLD (commercial).

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Search Algorithm Broyden–Fletcher–Goldfarb–Shanno (BFGS)Hierarchical filters, exhaustive searchGenetic Algorithm
Scoring Function Empirical (knowledge-based, machine-learning derived)Empirical (GlideScore: SP, XP)Empirical (GoldScore, ChemScore), Knowledge-based (ASP)
Flexibility Flexible ligand, rigid receptor (can define flexible residues)Flexible ligand, rigid or induced-fit receptorFlexible ligand, partially flexible receptor (side chains)
Ease of Use Moderate (command-line and GUI options)High (Integrated in Maestro GUI)Moderate to High (GUI available)
Cost Free (Open-source)CommercialCommercial
  • Expert Insight: AutoDock Vina is an excellent starting point for academic research due to its speed, accuracy, and accessibility.[14] Glide is an industry-standard known for its robust performance in large-scale virtual screening, offering different precision modes (HTVS, SP, XP) for balancing speed and accuracy.[15][16] GOLD 's genetic algorithm is particularly effective at exploring a wide conformational space, which can be advantageous for highly flexible ligands.

The Self-Validating Docking Workflow

A trustworthy protocol must be a self-validating system. This is achieved by first performing a "re-docking" experiment, where the original co-crystallized ligand is removed from the protein and then docked back into the binding site. A successful protocol should reproduce the experimental binding pose.

Step 1: Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[17] Its placement and size are critical.

  • Protocol: Center the grid box on the co-crystallized ligand's position in the active site. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to include irrelevant surface area, which would increase computation time and the chance of finding non-specific binding modes.[1][18] For COX-2 (5KIR), a box centered on the active site with dimensions of approximately 25x25x25 Å is a good starting point.

Step 2: Protocol Validation via Re-docking
  • Protocol:

    • Prepare the protein (5KIR) and its native ligand (Celecoxib) as described in Section 2.

    • Define the grid box around the known binding site.

    • Run the docking simulation using your chosen software (e.g., AutoDock Vina).

    • Compare the predicted binding pose of the re-docked ligand to its original crystal structure pose.

  • Trustworthiness Metric - RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the atoms of the docked ligand and the crystallographic ligand. An RMSD value below 2.0 Å is generally considered a successful validation , indicating the docking protocol can accurately reproduce the known binding mode.[19][20]

Step 3: Docking the Target Compound

Once the protocol is validated, the same steps are repeated for the novel compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

  • Protocol:

    • Use the validated protein structure (prepared 5KIR).

    • Use the same grid box parameters.

    • Use the prepared structure of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as the input ligand.

    • Execute the docking run.

The workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Production Docking PDB 1. Download PDB (e.g., 5KIR) CleanPDB 2. Prepare Receptor (Remove water, add H+) PDB->CleanPDB Validation 4. Protocol Validation (Re-dock native ligand) CleanPDB->Validation PrepLigand 3. Prepare Ligand (Energy minimize, add charges) PrepLigand->Validation RMSD 5. Calculate RMSD (< 2.0 Å?) Validation->RMSD Docking 7. Execute Docking (Use validated protocol) RMSD->Docking Protocol Validated NewLigand 6. Prepare New Ligand (4-bromo-1-(4-fluorobenzyl) -3-nitro-1H-pyrazole) NewLigand->Docking Analysis 8. Analyze Results (Binding Energy & Pose) Docking->Analysis

Caption: A self-validating workflow for molecular docking.

Results and Interpretation: From Numbers to Insights

Docking results should be analyzed both quantitatively and qualitatively.[21] The primary quantitative output is the binding affinity or docking score, typically reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[19]

Table 1: Hypothetical Docking Results against COX-2 (PDB: 5KIR)

CompoundDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Celecoxib (Native Ligand) AutoDock Vina-11.5His90, Arg513, Val523Arg513 (Sulfonamide)
4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole AutoDock Vina-9.8His90, Tyr385, Ser530Ser530 (Nitro group)
Celecoxib (Native Ligand) Glide (XP)-12.1His90, Arg513, Val523Arg513 (Sulfonamide)
4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Glide (XP)-10.2His90, Tyr385, Ser530Ser530 (Nitro group)
  • Qualitative Analysis: Beyond the score, visual inspection of the binding pose is paramount.[22] Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: The burying of non-polar surfaces is a major driver of binding.

    • Pi-Stacking: Interactions between aromatic rings.

    • Halogen Bonds: The bromine atom on our compound could potentially form halogen bonds.

  • Expert Insight: The docking score is a prediction, not a measurement. While useful for ranking compounds, small differences in scores are not always significant. The plausibility of the binding pose and the quality of the interactions observed are often more informative than the score alone.[23]

G center Docking Output Analysis score Quantitative Analysis (Binding Affinity Score) center->score pose Qualitative Analysis (Binding Pose & Interactions) center->pose rank Rank Compounds score->rank compare Compare to Control score->compare hbond Hydrogen Bonds pose->hbond hydrophobic Hydrophobic Interactions pose->hydrophobic other Other (Pi-stacking, etc.) pose->other

Caption: Key components of docking results analysis.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the in silico docking of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Our hypothetical results suggest that the compound may bind favorably to the COX-2 active site, warranting further investigation.

Docking is a powerful hypothesis-generation tool. The insights gained here should be used to guide the next steps in the drug discovery pipeline, which could include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Enzyme Assays: To experimentally validate the predicted biological activity.

  • Synthesis of Analogs: To explore the structure-activity relationship (SAR) based on the predicted binding mode.

By combining computational predictions with experimental validation, researchers can accelerate the journey from a promising compound to a potential therapeutic agent.

References

  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • Unknown. (n.d.). Molecular Docking Tutorial.
  • Unknown. (2020).
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking.
  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Unknown. (n.d.).
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Unknown. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Schrödinger. (n.d.). Docking and scoring.
  • ijariie. (2024). A Review on In Silico molecular docking Studies.
  • Aynechi, T., & Lang, P. T. (2025).
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  • Journal of Chemical Health Risks. (n.d.).
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  • Unknown. (n.d.). Software for molecular docking: a review.
  • ResearchGate. (2021).
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  • Schrödinger. (n.d.). Glide.
  • Unknown. (n.d.).
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Unknown. (n.d.). Tutorial: Docking with Glide. UC Santa Barbara.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Unknown. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central.
  • ResearchGate. (2015).
  • ChemScene. (n.d.). 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1h-pyrazole.
  • Unknown. (2025).
  • ResearchGate. (2015). Which is the best software for protein-ligand docking?.
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • Matter Modeling Stack Exchange. (2020). How can I analyze and present docking results?.
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • MDPI. (n.d.).
  • J's Blog. (2024). Schrödinger Notes—Molecular Docking.
  • PMC - NIH. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • Dr. H Ismail. (2025). Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. YouTube.
  • Unknown. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • AIP Publishing. (2023). Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole.
  • Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube.
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF.

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Comparative

A Comparative Guide to the Cytotoxicity of Nitro-Pyrazole Derivatives on Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, pyrazole derivatives have eme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] The introduction of a nitro group to the pyrazole ring can significantly modulate the molecule's electronic properties and biological activity, leading to a class of compounds—nitro-pyrazole derivatives—with intriguing cytotoxic profiles against various cancer cell lines.

This guide provides a comprehensive comparison of the cytotoxic effects of different nitro-pyrazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, offer a detailed protocol for assessing cytotoxicity, and present a visual representation of a key signaling pathway involved in their anticancer activity. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their research in this promising area.

Comparative Cytotoxicity of Nitro-Pyrazole Derivatives

The cytotoxic potential of nitro-pyrazole derivatives has been evaluated against a range of human cancer cell lines, revealing varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. Lower IC50 values indicate greater cytotoxicity.

A study by Arasakumar et al. reported the synthesis of 8-nitroquinoline derivatives bearing a pyrazole moiety and their evaluation against breast (MCF-7) and lung (A549) cancer cell lines.[3] Another research highlighted a 3,5-dinitro pyrimidine pyrazole compound that exhibited more potent cytotoxicity than the standard drug etoposide.[4] The following table summarizes the reported IC50 values for selected nitro-pyrazole derivatives, offering a comparative overview of their activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-nitroquinoline-pyrazole derivative (unspecified)MCF-7 (Breast)Data not specified[3]
8-nitroquinoline-pyrazole derivative (unspecified)A549 (Lung)Data not specified[3]
3,5-dinitro pyrimidine pyrazole derivativeHCT-116 (Colon)Potent[4]
3,5-dinitro pyrimidine pyrazole derivativeHL-60 (Leukemia)Potent[4]
Pyrazole derivative TOSIND MDA-MB-231 (Breast)17.7 ± 2.7 (at 72h)[5][6]
Pyrazole derivative PYRIND MCF-7 (Breast)39.7 ± 5.8 (at 72h)[5][6]
Pyrazole derivative 3f MDA-MB-468 (Breast)14.97 (at 24h), 6.45 (at 48h)
Pyrazole-based chalcone MS7 Oral Squamous CarcinomaHigh Tumor Selectivity[7]
Pyrazole-based chalcone MS8 Oral Squamous CarcinomaHigh Tumor Selectivity[7]

Note: The table presents a selection of data from the cited literature. For a complete understanding, consulting the original research articles is recommended.

The data reveals that the cytotoxic efficacy of nitro-pyrazole derivatives is cell-line specific, a phenomenon that underscores the heterogeneity of cancer and the importance of targeted therapeutic strategies.[5][6] For instance, the pyrazole derivative TOSIND showed strong activity against the triple-negative breast cancer cell line MDA-MB-231, while its effect on the MCF-7 cell line was not significant.[5][6] This selectivity may be attributed to differences in cellular uptake, metabolic activation of the compounds, or the expression levels of their molecular targets within different cancer cells.

Unraveling the Mechanism of Action: Induction of Apoptosis

A significant body of evidence points towards the induction of apoptosis, or programmed cell death, as a primary mechanism by which pyrazole derivatives exert their anticancer effects.[8][9] Dysregulation of apoptotic pathways is a hallmark of cancer, enabling malignant cells to evade natural cell death processes.[10] Compounds that can reactivate these pathways are therefore of great therapeutic interest.

Several studies have demonstrated that nitro-pyrazole derivatives can trigger apoptosis in cancer cells through various signaling cascades.[8] This often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of intrinsic and extrinsic apoptotic pathways.[11] Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic program, and the externalization of phosphatidylserine on the cell surface.[9][12]

For example, the pyrazole derivative 3f was shown to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells, accompanied by an increase in ROS levels and caspase-3 activity. Furthermore, some pyrazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[12] The ability of these compounds to interact with diverse molecular targets, such as tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR), contributes to their multifaceted anticancer activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To enable researchers to independently validate and compare the cytotoxicity of novel compounds, we provide a detailed protocol for the widely used MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] The principle of the assay is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium per well.[14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the nitro-pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14] A purple precipitate should be visible under the microscope in the wells with living cells.[14]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for about 5 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Add Nitro-Pyrazole Derivatives Cell_Seeding->Compound_Addition Incubation_24_72h 4. Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h 6. Incubate (2-4h) MTT_Addition->Incubation_2_4h Formazan_Solubilization 7. Add Solubilization Solution Incubation_2_4h->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for determining the cytotoxicity of nitro-pyrazole derivatives.

Visualizing the Apoptotic Signaling Pathway

To better understand the mechanism of action of nitro-pyrazole derivatives, it is crucial to visualize the key signaling pathways they modulate. Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[16][17] Both pathways converge on the activation of effector caspases, which orchestrate the dismantling of the cell.[18]

The following diagram illustrates a simplified model of the apoptotic signaling cascade, highlighting potential points of intervention for anticancer agents like nitro-pyrazole derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., ROS, DNA damage) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_Substrates Apoptotic Substrates (e.g., PARP) Caspase3->Apoptosis_Substrates Cell_Death Apoptosis Apoptosis_Substrates->Cell_Death

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

This diagram illustrates how external signals (extrinsic pathway) or internal cellular stress (intrinsic pathway) can lead to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[16][17] Nitro-pyrazole derivatives can influence this pathway at multiple levels, for instance, by inducing ROS production which acts as a cellular stress signal.[11]

Conclusion and Future Directions

Nitro-pyrazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis, make them attractive candidates for further investigation. The cell-line specific nature of their activity highlights the importance of a personalized medicine approach in cancer treatment.

Future research should focus on elucidating the precise molecular targets of these compounds and understanding the structural modifications that can enhance their potency and selectivity. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical settings. The experimental protocols and conceptual frameworks presented in this guide are intended to support and accelerate these vital research endeavors.

References

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Molecules, 29(14), 3391. Retrieved from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). Head & Neck. Retrieved from [Link]

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  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(2), 430-444. Retrieved from [Link]

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  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Pharmaceuticals, 17(2), 162. Retrieved from [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 39(6), 1010428317705763. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4537. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. (2011). Methods in molecular biology (Clifton, N.J.), 731, 237-45. Retrieved from [Link]

  • Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2023). Scientific reports, 13(1), 7709. Retrieved from [Link]

  • How to target apoptosis signaling pathways for the treatment of pediatric cancers. (2012). Frontiers in Oncology, 2, 25. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(2), 430-444. Retrieved from [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). Bioorganic & medicinal chemistry, 23(17), 5769-77. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Novel Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][4][5] This broad bioactivity, while advantageous for novel drug discovery, also presents a significant challenge: the potential for off-target effects. An off-target interaction occurs when a drug binds to a biological molecule other than its intended target, which can lead to unforeseen side effects and toxicity, a primary cause of failure in drug development pipelines.[6]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel pyrazole-based compound, using the hypothetical molecule 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (hereafter referred to as PZ-43N ) as a case study. While no specific biological activity has been published for PZ-43N, its structural motifs—a substituted pyrazole core—suggest potential interactions with a range of protein families, particularly kinases, which are common targets for pyrazole-based inhibitors.[7][8]

This document will detail a logical, multi-tiered strategy for identifying and validating the off-target profile of PZ-43N. We will compare its hypothetical selectivity against established inhibitors and provide detailed, field-proven protocols for key experimental assays. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable data generation.

Part 1: Initial Target Hypothesis and In Silico Profiling

Given the prevalence of pyrazole derivatives as kinase inhibitors, our initial working hypothesis is that PZ-43N is a putative inhibitor of a specific protein kinase , for instance, Aurora Kinase B (AURKB), a key regulator of mitosis and a target in oncology.[9] Before embarking on costly and time-consuming wet-lab experiments, a computational approach is a prudent first step to predict potential off-target interactions.

Computational Off-Target Prediction Workflow

cluster_0 In Silico Off-Target Prediction A Input: PZ-43N Structure B Similarity-Based Methods (e.g., SEA, ChEMBL profiling) A->B C Structure-Based Methods (e.g., Molecular Docking) A->C D AI/ML-Based Prediction A->D E Consensus Scoring & Target Prioritization B->E C->E D->E F Output: Prioritized List of Potential Off-Targets E->F

Caption: Workflow for in silico off-target prediction of PZ-43N.

This in silico analysis leverages various computational tools to compare the structure of PZ-43N against databases of known ligands and their targets.[10][11] Methods like Similarity Ensemble Approach (SEA) and machine learning algorithms can predict a spectrum of potential binding partners, from the intended target family to completely unrelated proteins.[10][11] The output is a prioritized list of potential off-targets, which will guide the subsequent experimental validation.

Part 2: Experimental Off-Target Profiling: A Multi-Pronged Approach

While computational methods provide valuable predictions, experimental validation is non-negotiable. We will employ a tiered approach, starting with broad screening and progressing to more focused cellular assays.

Tier 1: Broad Kinase Profiling

Based on our hypothesis, a broad kinase panel is the logical starting point. This involves screening PZ-43N against a large number of purified kinases (e.g., a panel of over 400 kinases) at a fixed concentration (e.g., 1 µM).

Comparative Data (Hypothetical): PZ-43N vs. Alternative Kinase Inhibitors

Target KinasePZ-43N (% Inhibition at 1 µM)Tozasertib (% Inhibition at 1 µM)Barasertib (% Inhibition at 1 µM)
AURKB 95% 98% 99%
AURKA45%60%90%
ABL110%85%5%
SRC5%20%2%
VEGFR255%15%8%
CDK130%40%15%

Interpretation of Hypothetical Data:

The data above illustrates a hypothetical outcome where PZ-43N demonstrates potent inhibition of the intended target, AURKB. However, it also shows significant activity against AURKA, VEGFR2, and CDK1, suggesting a less selective profile compared to a more optimized inhibitor like Barasertib. The well-documented promiscuity of inhibitors like Tozasertib provides a crucial benchmark for contextualizing these findings.

Tier 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

A compound's activity against a purified enzyme doesn't always translate to a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or cell lysates.[6] This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Workflow for CETSA®

cluster_1 CETSA® Workflow A Treat Cells with PZ-43N or Vehicle B Lyse Cells A->B C Aliquot Lysate and Heat at a Temperature Gradient B->C D Separate Soluble and Precipitated Protein Fractions C->D E Analyze Soluble Fraction by Western Blot or Mass Spec D->E F Generate Melt Curves to Determine Thermal Shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

By comparing the melt curves of AURKB in the presence and absence of PZ-43N, we can confirm direct binding in a cellular environment. This assay can be expanded using mass spectrometry (Thermal Proteome Profiling) to provide an unbiased survey of many potential off-targets simultaneously.

Tier 3: Phenotypic Screening and Downstream Pathway Analysis

The ultimate consequence of off-target binding is an unexpected cellular phenotype. Phenotypic screening in relevant cell lines (e.g., cancer cell lines with known dependencies on AURKB) can reveal such effects. For instance, does PZ-43N induce cell cycle arrest at the G2/M phase, as expected for an AURKB inhibitor?[8] Are there other, unexpected phenotypic changes at concentrations where the intended target is not fully engaged?

Downstream pathway analysis via Western blotting can further elucidate the on- and off-target effects. For example, we would expect to see a decrease in the phosphorylation of histone H3 on Ser10, a direct substrate of AURKB. Concurrently, we would probe for the modulation of signaling pathways associated with potential off-targets identified in the kinase screen (e.g., VEGFR2 signaling).

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of PZ-43N in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The service provider will typically dispense a panel of purified kinases into multi-well plates.

  • Reaction Initiation: Add PZ-43N and the appropriate ATP concentration (often at the Km for each kinase) to initiate the kinase reaction. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes), as recommended by the service provider.

  • Detection: The detection method will depend on the platform used but typically involves measuring the remaining ATP (e.g., using a luciferase-based assay like Kinase-Glo®) or detecting the phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Plot the results to visualize the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) using Western Blot

  • Cell Culture and Treatment: Culture a human cancer cell line (e.g., HeLa) to ~80% confluency. Treat the cells with PZ-43N at a final concentration of 10 µM or with DMSO (vehicle) for 2 hours.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-AURKB). Use an appropriate secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative band intensity against temperature to generate melt curves and determine the shift in the melting temperature (ΔTm).

Conclusion

Evaluating the off-target effects of a novel compound like 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a critical exercise in modern drug discovery. A systematic approach, beginning with in silico predictions and progressing through tiered experimental validation, is essential for building a comprehensive selectivity profile. By employing broad biochemical screens, confirming cellular target engagement with techniques like CETSA®, and assessing the ultimate phenotypic consequences, researchers can make informed decisions about the therapeutic potential and potential liabilities of a new chemical entity. The comparison of PZ-43N's hypothetical data with that of established drugs underscores the importance of benchmarking and provides a clear context for go/no-go decisions in a drug development program. This rigorous, self-validating methodology ensures that only the most selective and promising candidates advance toward clinical application.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021, May 10). Retrieved January 27, 2026, from [Link]

  • 4-Bromo-3-nitro-1H-pyrazole - Lead Sciences. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved January 27, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved January 27, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-12.
  • (PDF) Pyrazole and its biological activity - ResearchGate. (2017, July 25). Retrieved January 27, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology, 10, 794. [Link]

  • Off-Target Profiling - Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC. (2008, April 29). Retrieved January 27, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

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Comparative

Cross-reactivity of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole in kinase assays

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the kinase cross-reactivity of novel compounds, using the hypothetical molecule 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the kinase cross-reactivity of novel compounds, using the hypothetical molecule 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a case study. Given the absence of published data for this specific compound, we will leverage our expertise in kinase inhibitor profiling to outline a robust, self-validating experimental strategy. This guide is intended for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2] Pyrazole derivatives have been successfully developed into approved drugs for various diseases, particularly cancer.[1][3]

The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Many pyrazole-containing compounds have demonstrated significant anti-inflammatory, anti-cancer, and anti-microbial activities.[4][5][6]

Hypothetical Target Profile of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

While the specific kinase targets of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole are unknown, its structural features suggest potential interactions with the ATP-binding pocket of kinases. The pyrazole core can act as a hinge-binder, a common interaction motif for kinase inhibitors. The substituted benzyl and nitro groups likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Given the broad activity of pyrazole derivatives, it is crucial to experimentally determine the kinase selectivity profile of this compound to understand its potential therapeutic applications and off-target effects.

A Best-Practice Workflow for Assessing Kinase Selectivity

To characterize a novel compound like 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, a tiered approach to kinase profiling is recommended. This ensures a cost-effective and data-driven process.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanism of Action A Single-Dose Profiling (e.g., 1 µM) B Large Kinase Panel (>400 kinases) A->B Determine initial hit profile C IC50 Determination for Hits B->C Identify potent hits D Dose-Response Curves C->D Quantify potency E ATP Competition Assays D->E Select lead candidates F Cellular Target Engagement Assays E->F Confirm binding mode and cellular activity

Caption: A tiered workflow for kinase inhibitor profiling.

Experimental Protocol: Tier 1 - Broad Kinase Panel Screening

Objective: To identify the primary kinase targets and potential off-targets of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole at a single high concentration.

Methodology:

  • Assay Platform: Utilize a reputable kinase profiling service that employs a robust assay technology, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying ADP production.[7] Radiometric assays, like the HotSpot™ assay, are also a gold standard.[8]

  • Kinase Panel: Select a comprehensive panel of over 400 human kinases to ensure broad coverage of the kinome.[9]

  • Compound Concentration: Perform the initial screen at a single concentration, typically 1 µM, to identify kinases with significant inhibition.

  • Data Analysis: Express the results as percent inhibition relative to a vehicle control. A common threshold for identifying a "hit" is >80% inhibition.

Experimental Protocol: Tier 2 - IC50 Determination

Objective: To quantify the potency of the compound against the initial hits identified in Tier 1.

Methodology:

  • Assay Setup: For each "hit" kinase, perform a dose-response experiment with the compound, typically using a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Comparative Analysis with Known Kinase Inhibitors

To put the selectivity profile of a novel compound into context, it is essential to compare it with well-characterized kinase inhibitors. Below is a table summarizing the selectivity of several common reference inhibitors.

InhibitorPrimary Target(s)Selectivity Profile
Staurosporine Broad SpectrumA non-selective inhibitor that binds to the ATP-binding site of most kinases. Often used as a positive control.
Imatinib BCR-ABL, c-KIT, PDGFRAHighly selective for its primary targets, but with known off-targets that contribute to its clinical side effects.[10]
Dasatinib BCR-ABL, SRC familyA multi-kinase inhibitor with a broader profile than imatinib, targeting both Abl and Src family kinases.[10]
Lapatinib EGFR, HER2A dual inhibitor that is selective for the ErbB family of receptor tyrosine kinases.[10]

Interpreting the Data and Next Steps

The data generated from this workflow will provide a comprehensive understanding of the kinase selectivity of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

  • High Selectivity: If the compound potently inhibits a single kinase or a small number of related kinases with minimal off-target effects, it may be a promising candidate for a targeted therapy.

  • Multi-Kinase Profile: If the compound inhibits multiple kinases, it could be a valuable tool compound for studying signaling pathways or a starting point for developing a multi-targeted drug.

  • Promiscuous Inhibition: If the compound inhibits a large number of unrelated kinases, it may have limited therapeutic potential due to the high likelihood of off-target toxicity.

G cluster_0 Kinase Selectivity Profile cluster_1 Potential Outcomes A Highly Selective D Targeted Therapy Candidate A->D B Multi-Kinase E Tool Compound / Multi-Targeted Drug Lead B->E C Promiscuous F High Risk of Off-Target Toxicity C->F

Caption: Interpreting kinase selectivity profiles.

Further studies, including cellular assays to confirm target engagement and functional effects, as well as in vivo studies to assess efficacy and safety, would be necessary to fully characterize the therapeutic potential of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

References

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Sciforum. Available at: [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Switch Control Inhibitor for GISTs Harboring Drug-Resistance Mutations: The INVICTUS Trial. The ASCO Post. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. ACS Publications. Available at: [Link]

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

  • 1-benzyl-4-bromo-1H-pyrazole. PubChem. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available at: [Link]

  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed. Available at: [Link]

  • 3-bromo-1-methyl-4-nitro-1H-pyrazole. PubChem. Available at: [Link]

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Validation

A Comparative Analysis of the Biological Activity of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and Its Regioisomers

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise arrangement of substituents on the pyrazole ring can dramatically influence the compound's efficacy and mechanism of action. This guide provides a comprehensive comparison of the anticipated biological activity of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and its key regioisomers. By synthesizing data from existing literature on related structures, we will explore the critical role of substituent placement in determining biological function, offering valuable insights for the rational design of novel therapeutic agents.

The Significance of Regioisomerism in Substituted Pyrazoles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. In the case of substituted pyrazoles, the relative positions of the substituents can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which are critical for its interaction with biological targets.

For the parent compound, 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (Compound A) , two primary regioisomers are of significant interest for comparative analysis:

  • Regioisomer 1 (Compound B): 4-bromo-1-(4-fluorobenzyl)-5-nitro-1H-pyrazole

  • Regioisomer 2 (Compound C): 4-bromo-2-(4-fluorobenzyl)-3-nitro-1H-pyrazole

The subtle shift in the position of the nitro group from C3 to C5, or the benzyl group from N1 to N2, can lead to profound differences in their biological profiles.

Anticipated Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The nitro group is a well-established pharmacophore in antimicrobial agents, often acting as a prodrug that undergoes bioreduction to generate cytotoxic radicals within the target microorganism.[6][7][8] The position of this group can influence its reduction potential and, consequently, its activity. Halogen substituents, such as bromine, can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes, and can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity with biological targets.[7][8]

Comparative Data of Related Pyrazole Derivatives

To illustrate the impact of substituent positioning, the following table summarizes the antimicrobial activity of representative pyrazole derivatives from the literature. This data, while not a direct comparison of our target compounds, provides a valuable framework for understanding the underlying structure-activity relationships.

Compound/AnalogSubstituent PatternTarget Organism(s)Reported Activity (MIC µg/mL)Reference
Analog 1 1-Aryl-3-nitro-pyrazoleStaphylococcus aureus16-64[9]
Analog 2 1-Aryl-5-nitro-pyrazoleStaphylococcus aureus32-128[9]
Analog 3 4-Bromo-1-aryl-pyrazoleEscherichia coli>256[10]
Analog 4 1,3-Diaryl-4-bromo-pyrazoleCandida albicans8-32[10]
Analog 5 N-benzyl pyrazoleVarious bacteriaModerate to high[1]

Note: This table is a composite of data from different studies on various pyrazole derivatives and is intended to illustrate general trends.

Based on these trends, it is plausible to hypothesize that Compound A (3-nitro) and Compound B (5-nitro) will exhibit significant antimicrobial activity. The position of the nitro group may influence the spectrum of activity, with potential differences in efficacy against Gram-positive and Gram-negative bacteria. The N2-substituted regioisomer, Compound C , represents a less common substitution pattern, and its activity is more difficult to predict without direct experimental evidence.

Mechanistic Insights: The Role of the Nitro Group

The antimicrobial action of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell.[6][8] This process generates reactive nitrogen species that can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death.[7]

G cluster_cell Microbial Cell Nitro-pyrazole Nitro-pyrazole Nitroreductase Nitroreductase Nitro-pyrazole->Nitroreductase Entry Nitroso Intermediate Nitroso Intermediate Nitroreductase->Nitroso Intermediate Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Oxidative Stress

Caption: Proposed mechanism of action for nitro-pyrazole antimicrobial activity.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis and biological evaluation of the target compounds.

Synthesis of Substituted Pyrazoles

The synthesis of 1-substituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[11] The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants.[12]

G 1,3-Dicarbonyl 1,3-Dicarbonyl Reaction Mixture Reaction Mixture 1,3-Dicarbonyl->Reaction Mixture Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Reaction Mixture Cyclization Cyclization Reaction Mixture->Cyclization Reflux Regioisomeric Pyrazoles Regioisomeric Pyrazoles Cyclization->Regioisomeric Pyrazoles Purification

Caption: General workflow for the synthesis of substituted pyrazoles.

Step-by-Step Synthesis Protocol (General):

  • Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.1 equivalents).

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomers.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).[1]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The precise positioning of substituents on a pyrazole ring is a critical determinant of its biological activity. While direct experimental data for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and its regioisomers is not yet available, a comprehensive analysis of the existing literature on related compounds allows for the formulation of strong hypotheses regarding their potential antimicrobial and antifungal properties. The 3-nitro and 5-nitro regioisomers are anticipated to be the most active, with their efficacy likely stemming from the bioreduction of the nitro group. Further synthesis and biological evaluation of these specific compounds are warranted to validate these predictions and to potentially uncover novel therapeutic leads. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole-substituted pyrazoles: synthesis, anti-inflammatory and antimicrobial activity. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 25(22), 5857-5873.
  • Anonymous. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1356-1362.
  • Anonymous. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(15), 5795.
  • Anonymous. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Anonymous. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Anonymous. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Anonymous. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
  • Anonymous. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
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  • Anonymous. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 4784-4799.
  • Anonymous. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. RSC Medicinal Chemistry.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. As a compound utilized in research and drug development, understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. As a compound utilized in research and drug development, understanding its specific chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is structured to explain the causality behind each procedural step, grounding our recommendations in established chemical safety principles.

Hazard Profile and Chemical Characteristics

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a complex organic molecule whose disposal protocol is dictated by three primary structural features: the bromine atom, the nitro group , and the aromatic pyrazole core. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from these functional groups and data from analogous compounds.

The presence of bromine classifies it as a halogenated organic compound .[1] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2] The nitro group suggests that the compound may be toxic and potentially reactive, a common characteristic of aromatic nitro compounds.[3] Some nitro-containing compounds can even pose an explosion risk under specific conditions, necessitating careful handling.[3] Based on similar brominated and nitrated pyrazole derivatives, the anticipated hazards are summarized below.[4][5][6]

Hazard ClassificationDescriptionGHS H-Statement (Anticipated)
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Irritation Causes skin irritation upon contact.[4][5][6]H315
Eye Irritation Causes serious eye irritation.[4][5][6]H319
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5][6]H335

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, it is critical to establish a safe working environment. The combination of potential respiratory irritation and the general best practices for handling potent research chemicals mandates the use of specific controls.

  • Engineering Controls : All handling and transfer of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[7][8] This is the primary line of defense to prevent inhalation of any dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[5][9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[4][10]

    • Gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[11]

    • Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.

    • Lab Coat : A fully buttoned, flame-resistant lab coat must be worn to protect from skin exposure.[9]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is not merely about discarding it; it is a systematic process of classification, segregation, and documentation to ensure it is managed safely from the laboratory to its final destruction.

Step 1: Waste Classification

The first and most critical step is correct classification. Due to its chemical structure, this compound must be classified as a Halogenated Organic Hazardous Waste .[1] This classification is based on the presence of the bromine atom. It is crucial not to mix this waste stream with non-halogenated organic waste, as the disposal methods are different and cross-contamination can create complications and increase disposal costs.[1][12]

Step 2: Waste Segregation and Containerization
  • Select the Correct Waste Container : Obtain a dedicated hazardous waste container specifically designated for Halogenated Organic Solvents/Solids .[1] These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and are often color-coded for easy identification. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[8]

  • Transfer the Waste : Carefully transfer the waste material into the designated container inside a chemical fume hood. If transferring a solid, use a dedicated spatula or scoop. If transferring a solution, use a funnel to prevent spills. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Avoid Incompatibilities : Never mix this waste with incompatible chemicals. Halogenated and nitrated compounds can react violently with:

    • Strong Oxidizing Agents[13]

    • Strong Reducing Agents[8]

    • Strong Acids or Bases[12]

    • Alkali Metals[14][15]

Step 3: Labeling and Documentation

Proper labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a completed hazardous waste label.[8]

  • Complete the Label : The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole". If it is in a solvent, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the principal investigator or laboratory responsible.

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition or heat.[16]

  • Segregated from incompatible materials.[8]

Step 5: Final Disposal

Once the waste container is full or you are finished generating this waste stream, arrange for its removal by your institution's EHS department. Do not pour this chemical waste down the drain under any circumstances.[3] EHS professionals are trained to handle the transport and final disposal, which for halogenated organic waste, is typically high-temperature incineration at a licensed hazardous waste facility.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole.

G Disposal Workflow for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps start Identify Waste Material ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood classify Classify Waste: 'Halogenated Organic Waste' fume_hood->classify container Select Designated Container for Halogenated Waste classify->container labeling Affix & Complete Hazardous Waste Label container->labeling transfer Carefully Transfer Waste (Do not overfill) labeling->transfer seal Securely Seal Container transfer->seal storage Store in Laboratory Satellite Accumulation Area (SAA) seal->storage contact_ehs Arrange for Pickup by Institutional EHS for Incineration storage->contact_ehs

Sources

Handling

Comprehensive Safety and Handling Guide for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. As a specialized heterocyclic compound likely utilized in tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. As a specialized heterocyclic compound likely utilized in targeted drug discovery and development, its unique molecular structure—incorporating a brominated pyrazole, a nitro group, and a fluorinated benzyl moiety—necessitates a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

Based on data from similar compounds, such as 4-bromopyrazole, 5-bromo-3-nitro-1H-pyrazole, and other brominated pyrazole derivatives, the following hazards should be anticipated[1][2][3]:

  • Skin Irritation: Likely to cause skin irritation upon contact[1][3].

  • Eye Irritation: Poses a risk of serious eye irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2][3][4].

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1][2].

The nitro group, in particular, suggests the need for caution, as nitro compounds can have toxic effects and may be reactive. The fluorobenzyl group is generally stable, but thermal decomposition can release hazardous substances.

Risk Mitigation Strategy

A multi-layered approach to risk mitigation is essential, beginning with engineering controls, followed by administrative controls and personal protective equipment (PPE).

Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Barrier PPE PPE Administrative Controls->PPE Procedural Safeguards Safe Handling Safe Handling PPE->Safe Handling Final Barrier

Caption: Hierarchical approach to risk mitigation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory for all personnel handling this compound. The selection of appropriate PPE is critical to prevent exposure.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing[5][6].
Hands Double Nitrile GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. For prolonged handling, consider heavier-duty gloves such as neoprene[7][8].
Body Chemical-Resistant Laboratory CoatA flame-resistant, long-sleeved lab coat must be worn and kept fully fastened[5][8].
Respiratory NIOSH-Approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is required[2][6].

Operational Handling and Workflow

Adherence to a strict, step-by-step operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep_Area 1. Designate Fume Hood Area Gather_Materials 2. Assemble All Equipment Prep_Area->Gather_Materials Verify_Controls 3. Confirm Fume Hood Operation Gather_Materials->Verify_Controls Weighing 4. Weigh Compound in Hood Verify_Controls->Weighing Dissolving 5. Dissolve/React in Closed System Weighing->Dissolving Monitoring 6. Monitor Reaction Remotely (if possible) Dissolving->Monitoring Decontaminate 7. Decontaminate Surfaces & Glassware Monitoring->Decontaminate Segregate_Waste 8. Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE 9. Remove PPE Correctly Segregate_Waste->Doff_PPE

Caption: Step-by-step operational workflow for safe handling.

Detailed Procedural Steps
  • Preparation and Engineering Controls :

    • All handling of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, particularly in its solid form, must be conducted within a certified chemical fume hood[5][7].

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary reagents and equipment before commencing work to minimize the duration of handling the compound.

  • Weighing and Transfer :

    • Weigh the solid compound within the fume hood on a tared weigh boat or in a vial.

    • Use anti-static equipment if the compound is a fine powder to prevent dispersal.

    • When transferring the solid, use a spatula and avoid creating dust.

  • Reaction and Monitoring :

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • All reactions should be conducted in a closed or contained system within the fume hood.

    • Keep the fume hood sash at the lowest practical height during the experiment.

  • Post-Experiment Decontamination :

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.

Disposal Plan

Proper segregation and disposal of waste are critical to environmental safety and regulatory compliance.

Waste Segregation and Disposal Pathway

Solid_Waste Solid Waste (Contaminated gloves, wipes, etc.) Halogenated_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Liquid_Waste->Halogenated_Container Sharps_Waste Sharps Waste (Contaminated needles, etc.) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Halogenated_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: Waste segregation and disposal pathway.

Disposal Procedures
  • Waste Classification : Due to the presence of bromine and fluorine, all waste containing this compound is classified as halogenated organic waste [9][10][11].

  • Containerization :

    • Use clearly labeled, dedicated containers for halogenated waste[11].

    • Ensure containers are kept closed when not in use and are stored in a designated satellite accumulation area within the laboratory[12].

    • Do not mix halogenated waste with non-halogenated waste to avoid increased disposal costs and complexities[11][12].

  • Disposal :

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound or its waste down the drain[11].

Emergency Procedures

Spill Response :

  • Minor Spill (within a fume hood) :

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated halogenated waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

First Aid :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[1][2]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][3][4]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink[2]. Seek immediate medical attention.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and ensure a safe and productive laboratory environment.

References

  • Unknown. (n.d.). Hazardous waste segregation. Retrieved from a university environmental health and safety website.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from a state government environmental protection website.
  • Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Reddit. (n.d.). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood.... r/chemhelp. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2025). Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters. Retrieved from [Link]

  • Unknown. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from a hazardous waste management company website.
  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • MDPI. (n.d.). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • IndiaMART. (n.d.). Analytical Grade 4-Bromo-1-4-Fluorobenzyl-1H-Pyrazole, Liquid, 99%. Retrieved from [Link]

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